molecular formula C7H12O B146815 cis-4-Heptenal CAS No. 6728-31-0

cis-4-Heptenal

Cat. No.: B146815
CAS No.: 6728-31-0
M. Wt: 112.17 g/mol
InChI Key: VVGOCOMZRGWHPI-ONEGZZNKSA-N
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Description

4-heptenal is a fatty aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6728-31-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

Isomeric SMILES

CC/C=C/CCC=O

Canonical SMILES

CCC=CCCC=O

density

0.843-0.855

Other CAS No.

6728-31-0

physical_description

slightly yellow liquid with a fatty, green odou

Pictograms

Flammable; Irritant

solubility

soluble in alcohol and most fixed oils;  insoluble in wate

Synonyms

(4Z)-4-Heptenal;  (Z)-4-Heptenal;  (4Z)-Heptenal;  (Z)-4-Heptenal;  4-cis-Heptenal

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Heptenal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for cis-4-Heptenal. The information is intended to support research and development activities where this compound is of interest.

Introduction

This compound, also known as (Z)-4-Heptenal, is an unsaturated aliphatic aldehyde. It is a notable volatile compound that contributes to the aroma and flavor profiles of a wide range of food products.[1] It is recognized for its green, fatty, and fresh-cut grass aroma.[2] In various foods, it can either enhance desirable flavors or contribute to off-flavors, such as the stale or cardboard-like taste in fish oil and some dairy products.[3] The compound is a product of the oxidative breakdown of n-3 polyunsaturated fatty acids.[3] Given its potent sensory characteristics and its role as an indicator of lipid oxidation, the accurate analysis of this compound is crucial in food science, flavor chemistry, and quality control.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[2][4]
Molecular Weight 112.17 g/mol [2][5]
IUPAC Name (Z)-hept-4-enal[5]
Synonyms (Z)-4-heptenal, cis-4-Hepten-1-al, N-propylidene butyraldehyde[5][6]
CAS Number 6728-31-0[5][6]
Appearance Clear colorless to light yellow liquid[3][7]
Density 0.847 g/mL at 25 °C[6][8]
Boiling Point 60 °C at 25-30 mmHg; 151.6 °C at 760 mmHg[3][5][9]
Melting Point -53.35 °C (estimate)[9]
Flash Point 35.2 - 44 °C[9][10]
Refractive Index 1.432 - 1.436 at 20 °C[2][11]
Solubility Soluble in alcohol, chloroform, DMSO (sparingly), and fixed oils. Insoluble in water.[2][3][5]
SMILES String CCC=CCCC=O[12]
InChI Key VVGOCOMZRGWHPI-ARJAWSKDSA-N[6][8]

Chemical Structure

This compound is a seven-carbon aldehyde with a cis-configured double bond between the fourth and fifth carbon atoms. This specific stereochemistry is crucial for its characteristic aroma profile.

G cluster_0 Lipid Oxidation Pathway cluster_1 Sensory Impact PUFA Polyunsaturated Fatty Acids (n-3) LOX Lipoxygenase/ Autoxidation PUFA->LOX Enzymatic/Non-enzymatic HP Lipid Hydroperoxides LOX->HP Aldehyde This compound HP->Aldehyde Degradation Flavor Off-Flavor Perception (Stale, Grassy, Fishy) Aldehyde->Flavor G Sample Sample Collection (e.g., Plasma, Food Homogenate) Spike Spiking with Internal Standard (IS) Sample->Spike Derivatize Derivatization (Optional) Spike->Derivatize Extract Extraction (LLE or HS-SPME) GCMS GC-MS Analysis Extract->GCMS Derivatize->Extract Data Data Processing & Quantification GCMS->Data

References

The Ubiquitous Presence of cis-4-Heptenal in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Heptenal is a volatile organic compound that contributes significantly to the flavor and aroma profiles of a wide array of food products. Characterized by its often fatty, green, and creamy notes, it can be a desirable flavor component in some contexts, while in others, particularly at high concentrations, it is associated with off-flavors, such as those found in oxidized fish oils.[1][2] This technical guide provides an in-depth overview of the natural occurrence of this compound in various foods, detailing its concentration, biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a diverse range of food matrices, including dairy products, seafood, meats, and certain plant-based foods. Its presence is often a result of the oxidation of polyunsaturated fatty acids.

Below is a summary of the reported concentrations of this compound in various food products. It is important to note that the concentration of this aldehyde can be influenced by factors such as processing, storage conditions, and the specific variety or origin of the food item.

Food CategoryFood ItemConcentration RangeReference
Meat Ground Beef1.1 - 2.3 ng/g[3]

Further research is required to establish a more comprehensive database of this compound concentrations across a wider variety of foodstuffs.

Biosynthesis of this compound

The formation of this compound in biological systems is primarily a result of the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The lipoxygenase (LOX) pathway is a key mechanism in this process, particularly in plants.[4] This pathway involves the dioxygenation of fatty acids to form hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes.

While the general pathway for aldehyde formation from fatty acids is understood, the specific precursors and enzymatic steps leading to the formation of a C7 aldehyde like this compound are subjects of ongoing research. The diagram below illustrates a generalized pathway for the formation of aldehydes from linolenic acid, a common PUFA in plants.

Lipoxygenase Pathway Linolenic Acid Linolenic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linolenic Acid->Lipoxygenase (LOX) 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Lipoxygenase (LOX)->13-Hydroperoxylinolenic Acid Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) 13-Hydroperoxylinolenic Acid->Hydroperoxide Lyase (HPL) Other Aldehydes (including C7) Other Aldehydes (including C7) 13-Hydroperoxylinolenic Acid->Other Aldehydes (including C7) Further Oxidation/ Enzymatic Steps C6 Aldehydes (e.g., Hexenal) C6 Aldehydes (e.g., Hexenal) Hydroperoxide Lyase (HPL)->C6 Aldehydes (e.g., Hexenal) C12 ω-oxo-acid C12 ω-oxo-acid Hydroperoxide Lyase (HPL)->C12 ω-oxo-acid

A generalized diagram of the lipoxygenase pathway for aldehyde formation in plants.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME). For enhanced accuracy, stable isotope dilution assays (SIDA) are considered the gold standard.[5][6]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile and semi-volatile compounds in food.[7]

1. Sample Preparation:

  • A known weight of the homogenized food sample (e.g., 1.00 g) is placed into a headspace vial (e.g., 20 mL).[8]

  • To enhance the release of volatile compounds from the matrix, a saturated sodium chloride solution (10 mL) can be added.[8]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • An SPME fiber with a suitable coating (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace above the sample.[8]

  • The vial is typically incubated at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow for the adsorption of volatile compounds onto the fiber.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then introduced into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250 °C for 3 minutes).[8]

  • The desorbed compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of compounds with different boiling points.[5]

  • The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte as an internal standard.[6]

1. Sample Preparation and Spiking:

  • A known amount of the stable isotope-labeled internal standard (e.g., this compound-d'n') is added to the food sample before extraction.[5]

2. Extraction and Derivatization (if necessary):

  • The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction with hexane).[5]

  • For improved chromatographic properties and sensitivity, the aldehydes can be derivatized to form oximes using an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.[5]

3. GC-MS Analysis:

  • The extracted and derivatized sample is analyzed by GC-MS.

  • The quantification is based on the ratio of the peak area of the native this compound to the peak area of the isotope-labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Homogenized Food Sample Homogenized Food Sample Addition of Saturated NaCl Addition of Saturated NaCl (Optional) Homogenized Food Sample->Addition of Saturated NaCl Spiking with Internal Standard Spiking with Stable Isotope Internal Standard (for SIDA) Homogenized Food Sample->Spiking with Internal Standard HS-SPME Headspace Solid-Phase Microextraction (HS-SPME) Addition of Saturated NaCl->HS-SPME Liquid-Liquid Extraction Liquid-Liquid Extraction (for SIDA) Spiking with Internal Standard->Liquid-Liquid Extraction GC-MS Gas Chromatography- Mass Spectrometry (GC-MS) HS-SPME->GC-MS Liquid-Liquid Extraction->GC-MS Data Analysis Quantification based on Peak Area Ratios GC-MS->Data Analysis

A generalized workflow for the analysis of this compound in food samples.

Conclusion

This compound is a naturally occurring aldehyde that plays a dual role in the sensory perception of food, contributing to both desirable and undesirable flavor characteristics. Its formation is intricately linked to the oxidative degradation of polyunsaturated fatty acids. The accurate quantification of this compound in various food matrices is crucial for quality control, flavor development, and understanding the chemical changes that occur during food processing and storage. The methodologies outlined in this guide, particularly HS-SPME-GC-MS and stable isotope dilution assays, provide the necessary tools for researchers and scientists to reliably measure this compound in their respective fields of study. Further research is warranted to expand the quantitative database of this compound in a wider range of foods and to fully elucidate the specific biosynthetic pathways involved in its formation.

References

Olfactory Characteristics of cis-4-Heptenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal, an unsaturated aldehyde, is a significant volatile compound found in a variety of foods and beverages, contributing distinct aroma and flavor profiles. Its potent and characteristic scent makes it a molecule of great interest in the fields of food science, flavor chemistry, and sensory neuroscience. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, including its sensory profile, odor thresholds, and the general signaling pathways involved in its perception. The information is compiled from various scientific sources to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Sensory Profile and Olfactory Characteristics

The odor of this compound is consistently described as multifaceted, with dominant notes of fatty, green, and creamy . Depending on its concentration and the medium in which it is perceived, it can also evoke oily, vegetable-like, and sometimes fishy or fried-fat-like aromas. Its powerful and diffusive nature means it is often perceived at very low concentrations.

A detailed description of its organoleptic properties is provided in the table below.

Concentration Odor Description Taste Description
0.10% in dipropylene glycolOily, fatty, green, dairy, milky, creamy.[1]Sharp, green, milky, creamy, dairy, fatty, cheesy, tea.[1]
Not SpecifiedSharp, green, grassy notes similar to those found in fresh cream and brewed tea.[2]Enhances fresh cream notes in dairy, adds richness to caramel, and enhances fresh brewed notes in tea.[2]
Not SpecifiedPowerful green odor, reminiscent of vegetables.[1]
Not SpecifiedGreen, Fatty, Vegetable.[1]

Quantitative Olfactory Data

Precise, standardized odor threshold values for this compound are not widely available in the scientific literature. However, some sources indicate its high potency. The following table summarizes the available quantitative data. It is important to note that the lack of a standardized medium and methodology in some reported values makes direct comparison challenging.

Parameter Value Medium Methodology Reference
Odor Detection Threshold 0.8-10 ppbNot SpecifiedNot Specified
Suggested Use Level 0.10 PPB - 0.10 PPMFood/BeverageCommercial Application[2]

Note: The odor detection threshold range of 0.8-10 ppb is for "4-Heptenal (cis and trans)" and the specific medium (e.g., water or air) was not indicated. Further research employing standardized methods like ASTM E679 is required to establish definitive threshold values.

Natural Occurrence

This compound is a naturally occurring volatile compound that has been identified in a variety of food products, often as a result of lipid oxidation. Its presence significantly impacts the flavor profile of these foods.

Table of Natural Occurrence:

Food Product
Butter
Dried Bonito
Fish and Krill
Milk
Boiled Potato
Peppermint and Spearmint
Scotch
Wheat Bread

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. Below is a generalized protocol for the analysis of volatile compounds like this compound in a food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A representative sample of the food matrix is placed in a sealed vial.

  • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow volatile compounds to partition into the headspace.

  • A Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile compounds.

2. GC-MS-O Analysis:

  • The SPME fiber is desorbed in the heated injection port of a Gas Chromatograph (GC).

  • The GC is equipped with a capillary column appropriate for volatile compound separation (e.g., DB-5ms).

  • The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.

  • At the exit of the GC column, the effluent is split between a Mass Spectrometer (MS) for compound identification and an olfactometry port for sensory detection.

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each perceived aroma.

  • The data from the MS and the olfactometry are correlated to identify the specific compounds responsible for the detected odors.

Diagram of a Generic GC-O Experimental Workflow:

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Food Sample in Vial Incubation Incubation Sample->Incubation SPME HS-SPME Incubation->SPME GC_Injector GC Injector SPME->GC_Injector GC_Column GC Column Separation GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) Splitter->MS_Detector O_Port Olfactometry Port (O) Splitter->O_Port Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition O_Port->Data_Acquisition MS_Data MS Data (Identification) Data_Acquisition->MS_Data O_Data Olfactometry Data (Sensory) Data_Acquisition->O_Data Correlation Correlation & Identification MS_Data->Correlation O_Data->Correlation

Caption: A generalized workflow for the analysis of volatile compounds using Gas Chromatography-Olfactometry (GC-O).

Sensory Evaluation: Triangle Test for Difference Testing

To determine if the addition of this compound to a product creates a perceivable sensory difference, a triangle test can be employed.

1. Panelist Selection and Training:

  • Select a panel of at least 20-30 individuals who are regular consumers of the product being tested.

  • Train the panelists on the procedure of the triangle test and familiarize them with the sensory attributes to be evaluated.

2. Sample Preparation:

  • Prepare two sets of samples: a control sample (without added this compound) and a test sample (with a specific concentration of this compound).

  • Code the samples with random three-digit numbers.

3. Test Procedure:

  • Present each panelist with three samples, where two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist.

  • Instruct the panelists to taste or smell each sample from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Panelists should rinse their palate with water between samples.

4. Data Analysis:

  • Count the number of correct identifications.

  • Use a statistical table for the triangle test to determine if the number of correct identifications is significant at a given confidence level (e.g., p < 0.05). A significant result indicates that a perceivable difference exists between the control and test samples.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. While the specific olfactory receptor that binds to this compound has not yet been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established and involves G-protein coupled receptors (GPCRs).

General Olfactory Signaling Pathway:

  • Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor (OR), which is a type of G-protein coupled receptor (GPCR).

  • G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the OSN membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal Transmission: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Diagram of the General Olfactory Signaling Pathway:

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Binding & Opening Cations Cation Influx (Na⁺, Ca²⁺) CNG_Channel->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

References

cis-4-Heptenal role in flavor chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of cis-4-Heptenal in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent unsaturated aldehyde that plays a significant role in the flavor chemistry of a wide array of food products. Its characteristic aroma, described as fatty, green, creamy, and sometimes fishy, contributes to the sensory profile of dairy products, seafood, and various fruits and vegetables. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to this compound. It also delves into its formation pathway through lipid oxidation and the general mechanism of its perception via olfactory receptors. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the nuanced role of this impactful aroma compound.

Introduction

This compound, also known as (Z)-4-heptenal, is a volatile organic compound that, despite often being present in trace amounts, can significantly influence the flavor profile of numerous food items. Its multifaceted aroma is concentration-dependent, ranging from creamy and buttery at high dilutions to fatty and fishy at higher concentrations.[1] This aldehyde is a key product of the oxidative degradation of polyunsaturated fatty acids, particularly omega-3 fatty acids like α-linolenic acid. Its presence is therefore prominent in foods rich in these lipids, such as fish and dairy products.[2] Understanding the chemical and sensory properties of this compound is crucial for controlling both desirable and undesirable flavors in food manufacturing and for the development of novel flavor formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Chemical Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 6728-31-0
Appearance Colorless to pale yellow liquid
Odor Profile Fatty, green, creamy, fishy, buttery
Boiling Point 151-152 °C at 760 mmHg
Flash Point 43.3 °C
Solubility Insoluble in water; soluble in ethanol and oils

Natural Occurrence and Flavor Contribution

This compound is a widespread natural constituent of many food items, where it can act as a character-impact compound or contribute to the overall flavor complexity.

Dairy Products

In dairy products such as milk, butter, and cheese, this compound contributes to the creamy and buttery notes. Its concentration in fresh milk has been reported to be approximately 50 pg/g.[3]

Seafood

This aldehyde is a well-known contributor to the flavor of both fresh and processed seafood. It is often associated with the characteristic "fishy" off-flavor that can develop during storage, particularly in species with high levels of omega-3 fatty acids.

Other Food Products

This compound has also been identified in a variety of other foods, including boiled potatoes, tea, and certain fruits and vegetables, where it imparts green and fatty notes.

Quantitative Sensory Data

The sensory perception of this compound is highly dependent on its concentration and the food matrix in which it is present. The following table summarizes available quantitative sensory data.

ParameterMediumValueReference
Taste Description -Sharp, green, milky, creamy, dairy, fatty, cheesy, teaThe Good Scents Company
Taste at 20 ppm -Fatty, green, vegetableSigma-Aldrich
Taste at 3 ppm -Sharp, green, impactful, heavy, fatty, leafyPerfumer & Flavorist[1]
FEMA GRAS Limit Soft drinks, candy, baked goods, meat, dairy1.0 mg/kgChemBK[4]
Concentration in Fresh Milk Milk~50 pg/gRequest PDF[3]

Formation Pathway

This compound is primarily formed through the autoxidation of α-linolenic acid, an omega-3 polyunsaturated fatty acid. The process is initiated by the formation of a lipid hydroperoxide, which then undergoes cleavage to yield various volatile compounds, including this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition alpha-Linolenic_Acid alpha-Linolenic_Acid Initiator Initiator Lipid_Radical Lipid_Radical Initiator->Lipid_Radical Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid_Peroxyl_Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 13-Hydroperoxide 13-Hydroperoxide Lipid_Peroxyl_Radical->13-Hydroperoxide + H Alkoxy_Radical Alkoxy_Radical 13-Hydroperoxide->Alkoxy_Radical Homolytic Cleavage This compound This compound Alkoxy_Radical->this compound β-Scission Other_Products Other_Products Alkoxy_Radical->Other_Products

Figure 1. Formation of this compound from α-Linolenic Acid.

Experimental Protocols

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in a food matrix.

Objective: To quantify the concentration of this compound in a food sample using GC-MS with a deuterated internal standard.

Materials:

  • Food sample

  • This compound analytical standard

  • This compound-d2 (or other suitable deuterated analog) as internal standard

  • Organic solvents (e.g., hexane, dichloromethane)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize a known amount of the food sample. For solid samples, a solvent extraction may be necessary.

  • Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard.

  • Extraction:

    • Headspace SPME: Place a known amount of the spiked homogenate in a headspace vial. Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes). Expose the SPME fiber to the headspace to adsorb the volatile compounds.

    • Solvent Extraction: Extract the spiked homogenate with a suitable organic solvent. Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet or inject a small volume of the solvent extract.

    • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

    • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use selected ion monitoring (SIM) or full scan mode. For quantification, monitor characteristic ions for both this compound and the deuterated internal standard.

  • Quantification: Create a calibration curve using standard solutions of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

G Sample_Homogenization Sample Homogenization Internal_Standard_Spiking Internal Standard Spiking Sample_Homogenization->Internal_Standard_Spiking Extraction Extraction (SPME or Solvent) Internal_Standard_Spiking->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis

Figure 2. GC-MS Analysis Workflow for this compound.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory characterization of this compound.[5][6]

Objective: To develop a sensory lexicon and quantify the sensory attributes of this compound.

Materials:

  • This compound solutions at various concentrations in a neutral medium (e.g., deodorized oil or water).

  • Reference standards for different aroma notes (e.g., grassy, fatty, creamy).

  • Trained sensory panel (8-12 panelists).

  • Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Training:

    • Familiarize panelists with the basic tastes and aromas.

    • Introduce panelists to this compound at different concentrations to generate descriptive terms (lexicon development).

    • Use reference standards to anchor the descriptive terms.

    • Train panelists to use a line scale (e.g., 0-15) to rate the intensity of each attribute.

  • Evaluation:

    • Present panelists with coded samples of this compound at various concentrations in a randomized order.

    • Panelists independently rate the intensity of each sensory attribute on the line scale.

    • Include a warm-up sample and breaks to prevent sensory fatigue.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.

    • Generate a "spider web" or "radar" plot to visually represent the sensory profile of this compound at different concentrations.

Olfactory Perception and Signaling Pathway

The perception of this compound, like other volatile aldehydes, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, research on similar aldehydes suggests the involvement of receptors like the rat I7 olfactory receptor (OR-I7), which is known to respond to heptanal and octanal.[7][8][9]

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a signaling cascade that leads to the generation of an action potential, which is transmitted to the brain and interpreted as a specific smell.

G This compound This compound Olfactory_Receptor Olfactory Receptor (GPCR) This compound->Olfactory_Receptor Binds to G_Protein G-Protein (Gαolf) Olfactory_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Ion_Channel_Opening Ion Channel Opening cAMP->Ion_Channel_Opening Triggers Neuronal_Signal Neuronal Signal to Brain Ion_Channel_Opening->Neuronal_Signal

Figure 3. General Olfactory Signaling Pathway for Aldehydes.

Conclusion

This compound is a flavor compound of considerable importance, contributing significantly to the sensory profiles of a diverse range of foods. Its formation via lipid oxidation is a key process influencing food quality and shelf-life. While our understanding of its sensory properties and analytical determination has advanced, further research is needed to establish definitive odor and taste thresholds in various food matrices and to identify the specific olfactory receptors responsible for its perception. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to understand and control the flavor impact of this potent aldehyde.

References

An In-depth Technical Guide to cis-4-Heptenal: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Heptenal, a volatile unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a wide array of foods and beverages. First identified as a key flavor component, its history is intertwined with the development of analytical techniques in food chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis, presents a thorough compilation of its quantitative data, and explores its known biological activities and associated signaling pathways. This document serves as a foundational resource for researchers in flavor chemistry, food science, and drug development.

Introduction

This compound, with the IUPAC name (Z)-4-Heptenal, is an organic compound characterized by a seven-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and an aldehyde functional group at the terminus. Its presence is particularly noted in dairy products, fish, and various fruits and vegetables, where it imparts characteristic "green," "fatty," and sometimes "fishy" aroma and flavor notes.[1][2] The study of this compound has been driven by its importance in the food and fragrance industries, as well as by academic interest in the biochemical pathways of lipid peroxidation, from which it is a known product.

Discovery and History

The precise first discovery of this compound is not definitively documented in a single landmark paper. Instead, its identification emerged from the broader investigation of volatile compounds in foodstuffs, particularly in the context of off-flavors in dairy and fish products. Early studies in the mid-20th century on the flavor components of milk and fish laid the groundwork for the eventual characterization of specific unsaturated aldehydes.[3]

The synthetic history of γ,δ-unsaturated aldehydes like this compound is closely linked to the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction discovered by German chemist Rainer Ludwig Claisen in 1912.[4][5][6] This[7][7]-sigmatropic rearrangement of allyl vinyl ethers provides a versatile method for the synthesis of such aldehydes.[7] While Claisen's initial work did not specifically describe this compound, his discovery provided the foundational chemistry for its eventual synthesis. Specific synthetic routes to this compound, including those starting from (Z)-3-hexenol, were developed later as the demand for this flavor and fragrance compound grew.[8][9]

Physicochemical Properties and Quantitative Data

A comprehensive collection of the physical and chemical properties of this compound is crucial for its application in research and industry. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O[10]
Molecular Weight 112.17 g/mol [10]
CAS Number 6728-31-0[10]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 60 °C at 25 mmHg[2]
Density 0.850 g/mL at 20 °C[9]
Refractive Index (n²⁰/D) 1.434[2]
Flash Point 105 °F (41 °C)[2]
Solubility Soluble in alcohol and oils; insoluble in water.[11]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and ObservationsReference(s)
¹H NMR Data not explicitly found in the provided search results.[2]
¹³C NMR Data not explicitly found in the provided search results.[12]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 112. Fragmentation pattern includes characteristic losses for aldehydes.[10][13]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (aldehyde) and C=C (alkene) functional groups.[10]

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

The Claisen rearrangement of an appropriate allyl vinyl ether is a common and effective method for the synthesis of this compound. The general workflow for this synthesis is outlined below.

Synthesis_Workflow Synthesis of this compound via Claisen Rearrangement cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 cis-1-Buten-1-ol step1 Vinyl Ether Formation (Transetherification) start1->step1 start2 Ethyl vinyl ether start2->step1 step2 [3,3]-Sigmatropic Claisen Rearrangement step1->step2 Heat product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

A detailed experimental protocol for the synthesis of γ,δ-unsaturated aldehydes via a palladium(II)-catalyzed vinyl ether exchange followed by a Claisen rearrangement has been described and can be adapted for this compound.[1]

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is used.

  • Reagents:

    • cis-1-Buten-1-ol (starting allylic alcohol)

    • Ethyl vinyl ether (vinylating agent)

    • Palladium(II) acetate (catalyst)

    • 1,10-Phenanthroline (ligand)

    • Toluene (solvent)

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add palladium(II) acetate and 1,10-phenanthroline in toluene.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • Add cis-1-buten-1-ol and an excess of ethyl vinyl ether to the flask.

    • Heat the reaction mixture to a temperature sufficient to induce the Claisen rearrangement (typically 80-110 °C).

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Natural Occurrence and Biochemical Formation

This compound is a naturally occurring volatile compound found in a variety of foods. Its presence is a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linolenic acid.

Table 3: Selected Natural Sources of this compound

Food SourceReference(s)
Milk and Dairy Products[14][15][16]
Fish and Seafood[2]
Butter[17]
Wheat Bread[17]
Potato (boiled)[17]
Peppermint and Spearmint[17]

The biochemical formation of this compound from PUFAs involves a series of enzymatic and non-enzymatic reactions initiated by lipid peroxidation.

Lipid_Peroxidation_Pathway Biochemical Formation of this compound cluster_precursor Precursor cluster_process Process cluster_intermediate Intermediate cluster_product Product precursor Polyunsaturated Fatty Acids (e.g., Linolenic Acid) process Lipid Peroxidation (Enzymatic or Non-enzymatic) precursor->process intermediate Lipid Hydroperoxides process->intermediate product This compound intermediate->product Degradation Nrf2_Signaling_Pathway Potential Interaction of this compound with the Nrf2 Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus This compound (α,β-unsaturated aldehyde) keap1 Keap1 stimulus->keap1 Reacts with Cysteine Residues keap1_nrf2 Keap1-Nrf2 Complex nrf2_cyto Nrf2 nrf2_cyto->keap1_nrf2 ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination nrf2_nucl Nrf2 keap1_nrf2->nrf2_nucl Nrf2 Release & Translocation are Antioxidant Response Element (ARE) nrf2_nucl->are gene_expression Induction of Antioxidant Genes are->gene_expression

References

In-Depth Technical Guide to the Physical Properties of (Z)-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical properties of (Z)-4-Heptenal (CAS No. 6728-31-0). The information is intended for use in research, quality control, and development settings. Data is presented in a structured format, and generalized experimental protocols for determining these properties are detailed.

Core Physical and Chemical Properties

(Z)-4-Heptenal is an unsaturated aldehyde known for its potent green, fatty, and creamy aroma, making it a significant compound in the flavor and fragrance industry.[1][2] Its physical characteristics are crucial for its application, handling, and synthesis. It typically appears as a colorless to pale yellow liquid.[1][3]

Data Summary

The quantitative physical properties of (Z)-4-Heptenal are summarized in the table below for ease of reference and comparison.

PropertyValueConditions
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 60 °C@ 30 mmHg[1][4]
161 °C@ 760 mmHg (Normal)[3]
Density 0.843 - 0.852 g/cm³@ 25 °C[1]
0.850 g/mL@ 20 °C[5]
Refractive Index (n_D) 1.432 - 1.436@ 20 °C[1][4][6]
Flash Point 43.33 °C (110 °F)Tag Closed Cup (TCC)[1][6]
Solubility Soluble in alcohol and fixed oils.[1][4]
Water Solubility ~1810 mg/L (Slightly soluble/Insoluble)@ 25 °C (Estimated)[1][4][6]
Vapor Pressure 3.641 mmHg@ 25 °C (Estimated)[1][6]
logP (Octanol/Water) 2.174(Estimated)[1][6]

Visualized Workflows and Pathways

To better illustrate the processes related to (Z)-4-Heptenal, the following diagrams outline a general experimental workflow for its physical characterization and a plausible synthetic route.

G cluster_start Sample Preparation cluster_analysis Physical Property Determination start Obtain (Z)-4-Heptenal Sample (>98% Purity) appearance Visual Inspection: Color & State start->appearance density Density Measurement (e.g., ASTM D4052) appearance->density refractive_index Refractive Index (Abbe Refractometer) density->refractive_index boiling_point Boiling Point (Thiele Tube Method) refractive_index->boiling_point solubility Solubility Tests (Water, Ethanol) boiling_point->solubility

Caption: Experimental workflow for physical characterization.

G reactant (Z)-3-Hexen-1-ol intermediate Allyl Vinyl Ether Intermediate reactant->intermediate + reagent1 Ethyl vinyl ether, Hg(OAc)₂ (cat.) reagent1->intermediate rearrangement [3,3]-Sigmatropic Claisen Rearrangement (Heat) intermediate->rearrangement product (Z)-4-Heptenal rearrangement->product

Caption: Plausible synthesis via Claisen rearrangement.

Detailed Methodologies: Experimental Protocols

The following sections describe generalized, standard protocols for determining the key physical properties of liquid aldehydes like (Z)-4-Heptenal. Specific instrument operating procedures should always be followed.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical constant. For small sample volumes, the Thiele tube method is highly effective.[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this point is observed when a rapid and continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[5][8]

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of (Z)-4-Heptenal into a small fusion tube.

  • Capillary Tube: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat is applied to the side arm.

  • Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

  • Measurement: Record the temperature (t₁) when the continuous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point (t₂).[5]

  • Reporting: Record the atmospheric pressure at the time of the measurement.

Measurement of Density (Digital Density Meter)

Density is a crucial parameter for quality control and for converting mass to volume. ASTM D4052 is a standard method for this determination using a digital density meter.[9]

Principle: A digital density meter measures the oscillation period of a U-shaped borosilicate glass tube filled with the sample. The density is directly proportional to the square of the oscillation period. The instrument is calibrated using fluids of known density, such as dry air and ultrapure water.

Procedure:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically with dry air and degassed, high-purity water at the measurement temperature (e.g., 20°C or 25°C).

  • Sample Injection: Inject the (Z)-4-Heptenal sample into the cleaned and dried measurement cell using a syringe, ensuring no air bubbles are introduced. The volume required is typically 1-2 mL.

  • Equilibration: Allow the sample to reach thermal equilibrium within the cell, which is maintained at a constant temperature by a Peltier system.

  • Measurement: Once the oscillation period stabilizes, the instrument automatically calculates and displays the density.

  • Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Principle: An Abbe refractometer measures the critical angle of refraction of a thin liquid film placed between two prisms. This angle is used to calculate the refractive index of the liquid. The instrument is typically calibrated with distilled water.

Procedure:

  • Calibration: Turn on the refractometer and the circulating water bath set to 20.0 ± 0.1 °C. Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the reading matches the known refractive index of water at that temperature (1.3330).

  • Sample Application: Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., acetone). Apply 2-3 drops of (Z)-4-Heptenal onto the surface of the lower prism.[10]

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringing (dispersion) is observed, adjust the compensator dial to eliminate it.

  • Reading: Read the refractive index value directly from the instrument's scale.

  • Cleaning: Immediately after the measurement, clean the prisms thoroughly to prevent residue from affecting subsequent readings.

Assessment of Solubility

Solubility provides insight into the polarity and intermolecular forces of a compound.[1][11]

Principle: The "like dissolves like" rule is the guiding principle. The solubility of (Z)-4-Heptenal in various solvents is determined by observing whether a homogeneous solution (miscible) or distinct layers (immiscible) form upon mixing.[1]

Procedure:

  • Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, Ethanol, Hexane).

  • Qualitative Test: Add approximately 0.5 mL of (Z)-4-Heptenal to each test tube.

  • Solvent Addition: Add 2 mL of the respective solvent to each tube.

  • Mixing: Stopper and shake each tube vigorously for 10-20 seconds.[6]

  • Observation: Allow the tubes to stand and observe the contents.

    • Soluble/Miscible: A single, clear liquid phase is observed.

    • Insoluble/Immiscible: Two distinct liquid layers are visible, or the sample remains undissolved.

  • Reporting: Record the results as soluble, partially soluble, or insoluble for each solvent. For (Z)-4-Heptenal, it is expected to be soluble in organic solvents like ethanol and insoluble or only slightly soluble in water.[4]

References

An In-depth Technical Guide on cis-4-Heptenal (CAS Number 6728-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available scientific and technical information on cis-4-Heptenal. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed that while the chemical properties of this compound are well-documented, there is a significant lack of publicly available data regarding its biological activity, pharmacological properties, and potential therapeutic applications in the context of drug development. The information presented herein is therefore focused on its established uses and characteristics.

Executive Summary

This compound is an unsaturated aldehyde primarily utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] Its organoleptic properties contribute to green, fatty, and creamy notes in a variety of food products.[2][3] While it is generally recognized as safe (GRAS) for its intended use as a food additive, there is a notable absence of research into its pharmacological effects, mechanism of action in biological systems, and toxicological profile relevant to therapeutic development.[4][5] This guide provides a consolidated overview of the existing technical data on this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are well-characterized. A summary of these properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 6728-31-0[2]
Molecular Formula C₇H₁₂O[2]
Molecular Weight 112.17 g/mol [2]
Appearance Colorless to light yellow liquid
Odor Fatty, green, vegetable, creamy upon dilution[2][3]
Density 0.847 g/mL at 25 °C[2]
Boiling Point 60 °C at 25 mmHg[6]
Refractive Index n20/D 1.434[2]
Purity ≥98% (stabilized with α-tocopherol)[2]
Solubility Insoluble in water; soluble in alcohol.[7]
SMILES String CC\C=C/CCC=O[6]
InChI Key VVGOCOMZRGWHPI-ARJAWSKDSA-N[2]

Synthesis and Manufacturing

A general method for the production of this compound has been described.[5] The process involves the reaction of acetylene and bromoethane in the presence of liquid sodium ammonia to form sodium butadiene.[5] This is followed by condensation with bromopropionaldehyde acetal and subsequent hydrogenation using a Lindlar catalyst (Pd/CaCO₃/PbO).[5]

Logical Workflow for the Synthesis of this compound

G General Synthesis Workflow for this compound A Acetylene + Bromoethane C Sodium Butadiene A->C Reaction with B Liquid Sodium Ammonia B->C in the presence of E Condensation Product C->E Condensation with D Bromopropionaldehyde Acetal D->E G This compound E->G Hydrogenation with F Lindlar Catalyst (Pd/CaCO3/PbO) F->G

Caption: A simplified diagram illustrating the key steps in the synthesis of this compound.

Biological and Pharmacological Data: A Research Gap

A thorough review of scientific literature and patent databases reveals a significant lack of information regarding the biological and pharmacological properties of this compound in the context of drug development. While some commercial suppliers suggest its use in researching natural products with potential health benefits, no specific studies demonstrating therapeutic efficacy, mechanisms of action, or pharmacokinetic and pharmacodynamic profiles were identified.[1] The Human Metabolome Database notes that very few articles have been published on (Z)-4-Heptenal.

Signaling Pathways

There is currently no available data to suggest that this compound interacts with or modulates any specific cellular signaling pathways.

Toxicological Profile

Table 2: Summary of Safety and Regulatory Information

AspectInformationReference(s)
Regulatory Status GRAS (FEMA)[5]
Hazards Flammable liquid and vapor. May be harmful if swallowed.[4]
Handling Precautions Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[5]
Allergenicity No known food or fragrance allergens.[2]

Experimental Protocols

Detailed experimental protocols for the biological or pharmacological evaluation of this compound are not available due to the lack of research in these areas. The primary experimental context in which this compound is mentioned is in analytical chemistry for the quantification of volatile compounds.

Analytical Methodology

This compound may be used as an analytical standard for its determination in various matrices, such as food products, using gas chromatography-mass spectrometry (GC-MS).[6] A general workflow for such an analysis is described below.

General Workflow for the Analysis of this compound

G Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., food, biological fluid) Spike Spike with Internal Standard (e.g., deuterated this compound) Sample->Spike Extraction Volatile Compound Extraction (e.g., SPME) Spike->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection/Quantification) GC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound using GC-MS.

Conclusion and Future Directions

This compound (CAS 6728-31-0) is a well-characterized aldehyde with established applications in the food and fragrance industries. Its chemical and physical properties are clearly defined, and a general synthesis method is known. However, for professionals in drug development, there is a profound lack of data on its biological effects, pharmacological activity, and relevant toxicological profile. The potential for this molecule in a therapeutic context remains unexplored. Future research would need to address these fundamental gaps, starting with in vitro screening for biological activity, followed by mechanistic studies and comprehensive in vivo toxicological evaluations, to determine if this compound or its derivatives hold any promise for pharmaceutical applications.

References

An In-Depth Toxicological Profile of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal is an unsaturated aldehyde with the chemical formula C7H12O. It is recognized by its characteristic fatty, green, and slightly fishy odor and is found naturally in various foods and beverages.[1] Industrially, it is utilized as a flavoring agent in a variety of products.[2][3] Given its presence in consumer goods, a thorough understanding of its toxicological profile is essential for ensuring human safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential signaling pathway interactions.

Summary of Toxicological Data

The toxicological data for this compound indicates potential for acute toxicity upon oral and dermal exposure, and it is classified as a skin sensitizer.[2] However, specific quantitative data from standardized tests are limited in publicly available literature.

Acute Toxicity
Skin Sensitization

This compound is identified as a skin sensitizer, meaning it can elicit an allergic response upon repeated contact with the skin.[2] This classification is a critical aspect of its safety assessment. The primary mechanism for skin sensitization by many chemicals involves the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant and detoxification responses.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not extensively published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of chemical safety. The following sections describe the general methodologies relevant to the toxicological endpoints of concern for this compound.

Acute Oral Toxicity - OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration.

Experimental Workflow:

start Sighting Study: Administer test substance to a single animal at a starting dose. dose_adjustment Observe for toxicity. Adjust dose up or down for the next animal. start->dose_adjustment main_study_start Main Study: Select starting dose based on sighting study. dose_adjustment->main_study_start dosing Administer a fixed dose to a group of animals (typically 5 females). main_study_start->dosing observation Observe animals for 14 days for signs of toxicity and mortality. dosing->observation necropsy Perform gross necropsy on all animals at the end of the study. observation->necropsy endpoint Determine the dose causing evident toxicity or no adverse effects. necropsy->endpoint

Caption: OECD 420 Experimental Workflow.

Methodology:

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.

  • Main Study: Groups of animals, typically female rats, are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The study aims to identify the dose that causes evident toxicity or the highest dose that produces no adverse effects.

Acute Dermal Toxicity - OECD Guideline 402 (Acute Dermal Toxicity)

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

Experimental Workflow:

start Animal Preparation: Shave the dorsal area of the test animal (e.g., rat or rabbit). application Apply the test substance uniformly over the shaved area (at least 10% of the body surface). start->application exposure Cover the application site with a porous gauze dressing for 24 hours. application->exposure removal Remove the dressing and any residual test substance. exposure->removal observation Observe animals for 14 days for skin reactions, systemic toxicity, and mortality. removal->observation necropsy Perform gross necropsy on all animals at the end of the study. observation->necropsy endpoint Determine the LD50 or the dose causing specific toxic effects. necropsy->endpoint

Caption: OECD 402 Experimental Workflow.

Methodology:

  • Animal Preparation: A section of the dorsal skin of the test animal (e.g., rat or rabbit) is shaved.

  • Application: The test substance is applied uniformly to the prepared skin area.

  • Exposure: The application site is covered with a porous gauze dressing for a 24-hour exposure period.

  • Observation: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for up to 14 days.

  • Endpoint: The study is used to determine the acute dermal LD50 value.

Skin Sensitization - OECD Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

Experimental Workflow:

start Dosing: Apply test substance to the dorsum of the ears of mice for 3 consecutive days. proliferation_labeling On day 6, inject a radiolabeled thymidine analogue (e.g., 3H-methyl thymidine). start->proliferation_labeling lymph_node_excision Excise the draining auricular lymph nodes. proliferation_labeling->lymph_node_excision cell_preparation Prepare a single-cell suspension of lymph node cells. lymph_node_excision->cell_preparation scintillation_counting Measure the incorporation of the radiolabel using a scintillation counter. cell_preparation->scintillation_counting calculation Calculate the Stimulation Index (SI) by comparing the proliferation in treated versus control groups. scintillation_counting->calculation endpoint An SI ≥ 3 is considered a positive response, indicating sensitization potential. calculation->endpoint

Caption: OECD 429 LLNA Experimental Workflow.

Methodology:

  • Application: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

  • Proliferation Measurement: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured by the incorporation of a radiolabeled DNA precursor.

  • Endpoint: The ratio of proliferation in the test group to the control group is calculated as the Stimulation Index (SI). An SI of 3 or greater is indicative of a sensitizing substance. The data can be used to calculate the EC3 value, which is the concentration of the chemical required to produce an SI of 3.

Genotoxicity - OECD Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental Workflow:

start Bacterial Strains: Use several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations. exposure Expose the bacteria to various concentrations of the test substance, with and without metabolic activation (S9 mix). start->exposure plating Plate the treated bacteria on a minimal agar medium lacking the required amino acid. exposure->plating incubation Incubate the plates for 48-72 hours. plating->incubation colony_counting Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). incubation->colony_counting endpoint A significant, dose-related increase in revertant colonies compared to the control indicates mutagenic potential. colony_counting->endpoint

Caption: OECD 471 Ames Test Experimental Workflow.

Methodology:

  • Bacterial Strains: Specific strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Plating and Incubation: The treated bacteria are plated on a minimal medium that does not support the growth of the original mutant strains.

  • Endpoint: The number of revertant colonies (those that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Genotoxicity - OECD Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical in mammalian cells.

Experimental Workflow:

start Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes. exposure Treat the cells with various concentrations of the test substance, with and without metabolic activation (S9 mix). start->exposure cytokinesis_block Add cytochalasin B to block cytokinesis, resulting in binucleated cells. exposure->cytokinesis_block harvesting_staining Harvest the cells and stain them with a DNA-specific dye. cytokinesis_block->harvesting_staining scoring Score the frequency of micronuclei in binucleated cells under a microscope. harvesting_staining->scoring endpoint A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential. scoring->endpoint

Caption: OECD 487 Micronucleus Test Workflow.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary lymphocytes are cultured.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, which allows for the identification of cells that have undergone one round of mitosis.

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored.

  • Endpoint: A significant increase in the frequency of micronucleated cells indicates that the substance may be a clastogen or an aneugen.

Signaling Pathway Interactions

The classification of this compound as a skin sensitizer suggests a likely interaction with the Keap1-Nrf2 signaling pathway, a central mechanism in the cellular response to electrophilic and oxidative stress.

Keap1-Nrf2 Signaling Pathway

Description: Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which targets it for degradation. Electrophilic compounds, such as many skin sensitizers, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Heptenal This compound (Electrophile) Heptenal->Keap1 Reacts with Cysteine residues ARE ARE Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Conclusion

The available toxicological data for this compound indicate that it is harmful upon acute oral and dermal exposure and is a skin sensitizer. While specific quantitative data from standardized studies on the pure substance are not widely available, the established classification necessitates careful handling and risk assessment. The skin sensitization potential suggests an interaction with the Keap1-Nrf2 signaling pathway, a common mechanism for electrophilic sensitizers. Further research providing specific LD50 and EC3 values, as well as results from genotoxicity assays conducted according to standardized protocols, would be invaluable for a more complete and quantitative risk assessment of this compound. Professionals in research and drug development should consider these data gaps and the potential for skin sensitization when working with this compound.

References

An In-depth Technical Guide to cis-4-Heptenal as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-4-Heptenal is a volatile organic compound (VOC) recognized for its potent sensory properties and its occurrence as a byproduct of lipid peroxidation. While extensively utilized in the flavor and fragrance industry, its biological activities and potential implications for human health remain largely unexplored, presenting a significant research gap. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical and physical properties, natural occurrence, synthesis, and analytical methodologies. In the absence of direct biological studies, this guide also draws parallels with the well-documented activities of other α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), to provide a framework for future research into the potential physiological and toxicological relevance of this compound.

Introduction

This compound, a C7 unsaturated aldehyde, is a significant contributor to the aroma and flavor profiles of a wide range of food products, particularly those rich in fats and oils.[1][2] Its characteristic creamy, green, and fatty odor has led to its widespread use as a flavoring agent.[3][4] Beyond its role in food science, this compound is also a product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process implicated in various physiological and pathological conditions.[2] The reactivity of its α,β-unsaturated aldehyde moiety suggests a potential for interaction with biological macromolecules, yet there is a notable scarcity of research into its specific biological effects and signaling pathways. This guide aims to consolidate the existing technical information on this compound and to provide a comparative context for its potential biological significance, thereby serving as a resource for researchers in food science, toxicology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and for understanding its behavior in various matrices.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 6728-31-0
Appearance Colorless to light yellow liquid
Odor Powerful, fatty, green, creamy, and suggestive of fried fats[2][4]
Boiling Point 60 °C at 25 mmHg[5]
Density 0.847 g/mL at 25 °C
Refractive Index n20/D 1.434
Flash Point 110 °F (43.33 °C)[4]
Solubility Insoluble in water; soluble in alcohol and most fixed oils
LogP 2.070

Natural Occurrence and Formation

This compound is a naturally occurring VOC found in a variety of food products. Its presence is often a result of the oxidative degradation of lipids.

Natural Sources:

  • Dairy Products: It is a key aroma compound in milk and butter, contributing to their creamy and fatty notes.

  • Seafood: Found in fish and krill, it can contribute to both fresh and off-flavors resulting from fat oxidation.

  • Fruits and Vegetables: It has been identified in boiled potatoes.

  • Beverages: It is present in Scotch whisky.

  • Other Foods: It has also been reported in dried bonito and wheat bread.

Formation via Lipid Peroxidation: this compound is formed from the oxidation of ω-3 and ω-6 polyunsaturated fatty acids. This process, known as lipid peroxidation, is a free radical-mediated chain reaction that leads to the degradation of lipids and the formation of a variety of reactive aldehydes.

A simplified diagram of the lipid peroxidation pathway leading to the formation of aldehydes.

Synthesis of this compound

The stereoselective synthesis of cis-alkenes such as this compound is a common challenge in organic chemistry. The Wittig reaction, particularly with the use of non-stabilized ylides, is a well-established method for achieving high Z-selectivity.

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_olefination Wittig Olefination PhosphoniumSalt Propyltriphenylphosphonium Bromide Base Strong Base (e.g., n-BuLi) PhosphoniumSalt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Aldehyde Butanal Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Synthesis via Wittig Reaction

The following is a representative protocol for the synthesis of a (Z)-alkene using a Wittig reaction, adapted for the synthesis of this compound.[1][6]

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, add butanal (1.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of this compound in various matrices. The following protocol details a robust method for its analysis in a biological matrix such as plasma.[7]

GCMS_Workflow Sample Plasma Sample (100 µL) Spiking Spike with Internal Standard (e.g., this compound-d₂) Sample->Spiking Derivatization Add Derivatization Agent (e.g., PFBHA) Spiking->Derivatization Incubation Incubate at 60°C for 30 min Derivatization->Incubation Extraction Liquid-Liquid Extraction (with Hexane) Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Workflow for the GC-MS analysis of this compound in a biological matrix.
Experimental Protocol: GC-MS Quantification in Plasma

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d₂ in methanol at 1 µg/mL).

    • Add 10 µL of a derivatization agent solution (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride at 10 mg/mL in water) to form an oxime derivative, which enhances chromatographic properties and sensitivity.

    • Vortex the sample for 30 seconds to ensure thorough mixing.

    • Incubate the sample at 60°C for 30 minutes to facilitate the derivatization reaction.

    • Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

  • Data Analysis:

    • Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Potential Biological Significance: A Comparative Perspective

Direct experimental data on the biological activity of this compound is strikingly limited. However, as an α,β-unsaturated aldehyde and a product of lipid peroxidation, its potential to interact with biological systems can be inferred by examining the well-documented effects of similar compounds, most notably 4-hydroxy-2-nonenal (HNE).

Comparison with 4-Hydroxy-2-Nonenal (HNE): HNE is a major and toxic aldehyde produced during the peroxidation of ω-6 PUFAs. It is a highly reactive electrophile that readily forms covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins, leading to altered protein function and cellular dysfunction.[8] HNE is a well-established marker of oxidative stress and has been implicated in the pathophysiology of numerous diseases.[8][9]

Potential for Cytotoxicity: Studies on other flavor aldehydes have demonstrated their potential for cytotoxicity, particularly at higher concentrations.[10][11] The reactivity of the aldehyde group and the carbon-carbon double bond in α,β-unsaturated aldehydes makes them capable of inducing cellular damage. The cytotoxicity of aldehydes is often linked to the depletion of intracellular glutathione (GSH) and the formation of protein and DNA adducts.[12]

Inflammatory Signaling Pathways: HNE is known to modulate various signaling pathways involved in inflammation, including the NF-κB and MAPK pathways.[13] By forming adducts with key signaling proteins, HNE can either activate or inhibit these pathways, leading to a pro-inflammatory or anti-inflammatory response depending on the cellular context and concentration. Given its structural similarities, it is plausible that this compound could also interact with these signaling cascades, although this requires experimental verification.

HNE_Signaling cluster_stress Cellular Stress cluster_pathway Signaling Cascade OxidativeStress Oxidative Stress HNE 4-Hydroxy-2-nonenal (HNE) OxidativeStress->HNE Generates IKK IKK Complex HNE->IKK Modulates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Induces

Illustrative diagram of a signaling pathway modulated by 4-HNE, a related lipid peroxidation product.

Conclusion and Future Directions

This compound is a volatile organic compound with well-established roles in the food and fragrance industries. Its formation as a product of lipid peroxidation suggests a potential for biological activity that is currently underexplored. This technical guide has summarized the available data on its chemical properties, natural occurrence, synthesis, and analysis.

The significant gap in our understanding of the biological effects of this compound presents a compelling area for future research. Key research questions that need to be addressed include:

  • Cytotoxicity: What are the cytotoxic effects of this compound on various cell types, and what are the underlying mechanisms?

  • Signaling Pathways: Does this compound modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis?

  • In Vivo Effects: What are the in vivo effects of this compound exposure, particularly in the context of diets rich in oxidized fats?

  • Biomarker Potential: Could this compound or its metabolites serve as biomarkers for lipid peroxidation and associated diseases?

Addressing these questions will be crucial for a comprehensive understanding of the role of this compound at the interface of food science, toxicology, and medicine.

References

The Biochemical Blueprint for cis-4-Heptenal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal, a volatile C7 aldehyde, is a significant contributor to the characteristic aroma of various food products and is also implicated in biological signaling pathways. Its biosynthesis is primarily governed by a specific enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). This technical guide provides a comprehensive overview of the core biochemical pathways responsible for the production of this compound, with a focus on the enzymatic machinery, substrate specificity, and reaction mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as flavor chemistry, biotechnology, and drug development.

Core Biochemical Pathway: The 9-Lipoxygenase Route

The primary route for the biosynthesis of this compound originates from the enzymatic modification of polyunsaturated fatty acids, specifically α-linolenic acid. This pathway is a branch of the broader oxylipin pathway, which generates a diverse array of signaling molecules in plants and other organisms. The production of this compound is a two-step enzymatic process catalyzed by 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).

Step 1: Formation of 9-Hydroperoxy-linolenic Acid (9-HPOT) by 9-Lipoxygenase (9-LOX)

The pathway is initiated by the action of 9-lipoxygenase, a non-heme iron-containing enzyme. 9-LOX catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid at the C-9 position. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).[1][2][3] The specificity of the lipoxygenase for the C-9 position is crucial for the subsequent formation of a C7 aldehyde.

Step 2: Cleavage of 9-HPOT by 9-Hydroperoxide Lyase (9-HPL)

The hydroperoxide intermediate, 9-HPOT, is then cleaved by the enzyme 9-hydroperoxide lyase. This enzyme catalyzes the scission of the carbon-carbon bond between the hydroperoxide-bearing carbon (C-9) and the adjacent carbon (C-10). This cleavage results in the formation of two fragments: the C7 aldehyde, This compound , and a C11 ω-oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[4][5]

Signaling Pathway Diagram

This compound Biosynthesis Biochemical Pathway of this compound Production cluster_0 9-Lipoxygenase (9-LOX) Catalysis cluster_1 9-Hydroperoxide Lyase (9-HPL) Catalysis alpha_Linolenic_Acid α-Linolenic Acid 9_LOX 9-Lipoxygenase alpha_Linolenic_Acid->9_LOX O2 O₂ O2->9_LOX 9_HPOT 9-Hydroperoxy-linolenic Acid (9-HPOT) 9_LOX->9_HPOT 9_HPL 9-Hydroperoxide Lyase 9_HPOT->9_HPL cis_4_Heptenal This compound 9_HPL->cis_4_Heptenal Oxo_acid 12-oxo-(9Z)-dodecenoic acid 9_HPL->Oxo_acid

Caption: The two-step enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

While specific kinetic data for the enzymatic production of this compound is not extensively reported in the literature, the following table summarizes typical yields and activities for related reactions within the lipoxygenase and hydroperoxide lyase pathways. This data provides a comparative context for understanding the efficiency of these enzymatic conversions.

Enzyme ActivitySubstrateProductYield/ActivitySource OrganismReference
Lipoxygenase Linoleic Acid13-Hydroperoxyoctadecadienoic acid (13-HPODE)>83% conversionGlycine max (Soybean)[6]
Hydroperoxide Lyase 13-Hydroperoxy-linolenic acid (13-HPOT)(Z)-3-Hexenal2.94 mM total hydroperoxides convertedPsidium guajava (Guava)[5]
Whole-cell Biocatalysis Linoleic AcidHexanal12.9 mMKomagataella phaffii (recombinant)[7]
9-Hydroperoxide Lyase 9-HydroperoxidesC9-AldehydesHigh activity observedCucumis sativus (Cucumber)[8]

Experimental Protocols

Lipoxygenase (LOX) Activity Assay

This protocol is adapted from established methods for determining lipoxygenase activity by monitoring the formation of conjugated dienes.[9][10]

Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

Materials:

  • LOX Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8.

  • Substrate Stock Solution: 10 mM linoleic acid in ethanol.

  • Enzyme Extract: Cell or tissue homogenate containing lipoxygenase.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding 950 µL of LOX Assay Buffer and 50 µL of the enzyme extract.

  • Initiate the reaction by adding 10 µL of the linoleic acid substrate stock solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.

  • Calculate the rate of reaction from the linear portion of the curve. One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol outlines a common method for assessing HPL activity by measuring the decrease in the hydroperoxide substrate.

Principle: HPL activity is determined by monitoring the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved.

Materials:

  • HPL Assay Buffer: 100 mM sodium phosphate buffer, pH 6.5.

  • Substrate Solution: 100 µM 9-hydroperoxy-linolenic acid (9-HPOT) in HPL Assay Buffer.

  • Enzyme Extract: Cell or tissue homogenate containing hydroperoxide lyase.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the substrate solution and equilibrate to the desired reaction temperature (e.g., 30°C).

  • Add 1 mL of the substrate solution to a quartz cuvette and place it in the spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme extract.

  • Immediately mix and monitor the decrease in absorbance at 234 nm for 5-10 minutes.

  • The rate of substrate consumption is calculated from the linear portion of the absorbance curve.

GC-MS Analysis of this compound

This protocol provides a general workflow for the qualitative and quantitative analysis of this compound produced from enzymatic reactions.[2][11][12]

Principle: Volatile aldehydes, including this compound, are separated by gas chromatography and identified and quantified by mass spectrometry.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., DB-5ms or equivalent).

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).

  • Headspace vials.

  • This compound standard for calibration.

  • Internal standard (e.g., d4-Hexanal) for quantification.

Procedure:

  • Sample Preparation: Stop the enzymatic reaction at a specific time point by adding a quenching agent (e.g., an organic solvent or by flash freezing).

  • Extraction: Transfer an aliquot of the reaction mixture to a headspace vial. For quantitative analysis, add a known amount of the internal standard.

  • SPME: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) and then expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Desorb the analytes from the SPME fiber in the hot GC injection port. Use an appropriate temperature program for the GC oven to separate the compounds. The mass spectrometer is operated in scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of the authentic standard. Quantify the amount of this compound by constructing a calibration curve using the standard and normalizing to the internal standard.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_EnzymeAssay Enzymatic Reaction cluster_Extraction Volatile Extraction cluster_Analysis GC-MS Analysis Enzyme_Source Enzyme Source (e.g., Plant Homogenate) Incubation Incubation (Controlled Temp & Time) Enzyme_Source->Incubation Substrate Substrate (α-Linolenic Acid) Substrate->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Headspace_Vial Transfer to Headspace Vial Reaction_Quenching->Headspace_Vial SPME Headspace SPME Headspace_Vial->SPME GC_MS GC-MS System SPME->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Final_Result This compound Concentration Data_Processing->Final_Result

Caption: A streamlined workflow for the enzymatic production and analysis of this compound.

Conclusion

The biosynthesis of this compound is a well-defined enzymatic process reliant on the sequential action of 9-lipoxygenase and 9-hydroperoxide lyase on α-linolenic acid. Understanding this pathway is critical for applications ranging from food science to the development of novel therapeutics. The provided experimental protocols and data offer a foundational framework for researchers to investigate and harness this biochemical pathway. Further research is warranted to elucidate the specific kinetic parameters of the enzymes involved in this compound production to enable more precise control and optimization of its synthesis for various industrial and scientific purposes.

References

Methodological & Application

Quantitation of cis-4-Heptenal in Dairy Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-4-Heptenal is a volatile unsaturated aldehyde that contributes significantly to the flavor profile of various dairy products. It is often described as having green, creamy, and fatty notes and is a key aroma component in fresh milk and butter.[1][2] The presence and concentration of this compound can be indicative of the product's freshness and storage conditions, as it is primarily formed through the autoxidation of polyunsaturated fatty acids.[3][4] Accurate quantitation of this compound is crucial for quality control, shelf-life studies, and the development of dairy products with desirable sensory attributes. This application note provides a detailed protocol for the quantitation of this compound in various dairy matrices using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust analytical technique.

Significance and Formation

This compound is naturally present in dairy products and is considered an important odorant in fresh milk, even at very low concentrations.[2] Its formation is linked to the lipid oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acids, which are present in milk fat. The concentration of this compound can increase during storage, particularly under refrigeration, and can also be influenced by heat treatments.[2] Therefore, monitoring its levels can provide valuable insights into the oxidative stability and flavor quality of dairy products.

Data Presentation

The following table summarizes the reported concentrations of this compound and related heptanal compounds in various dairy products. It is important to note that specific quantitative data for this compound across a wide range of dairy products is limited in publicly available literature.

Dairy ProductCompoundConcentration RangeAnalytical MethodReference
Fresh Pasteurized MilkThis compoundlow to medium pg/gStable Isotope Dilution Assay (SIDA) with GC-MS[2]
Heated Milk (70-90°C)Heptanal (isomer not specified)1.88 - 5.51 µg/kgHS-SPME-GC-MS

Note: The concentration of this compound in fresh milk has been reported to increase during refrigerated storage.[2]

Experimental Protocols

This section details the recommended protocol for the quantitative analysis of this compound in dairy products using HS-SPME-GC-MS with a stable isotope dilution assay (SIDA). SIDA is the gold standard for accurate quantitation as it utilizes a deuterated internal standard that closely mimics the analyte's behavior during sample preparation and analysis.

Materials and Reagents
  • Standards: this compound (≥98% purity), d₇-cis-4-Heptenal (internal standard)

  • Solvents: Methanol (HPLC grade), Ultrapure water

  • Dairy Samples: Milk, cheese, yogurt, butter, etc.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Other: Magnetic stirrer, heating block or water bath, analytical balance

Instrumentation
  • Gas Chromatograph (GC) with a mass spectrometer (MS) detector

  • SPME autosampler

  • Capillary GC column (e.g., DB-WAX, VF-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and d₇-cis-4-Heptenal in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of d₇-cis-4-Heptenal at a fixed concentration (e.g., 20 ng/mL) in methanol.

Sample Preparation

The sample preparation method should be adapted based on the dairy matrix.

  • Milk and Yogurt:

    • Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

    • Add a defined volume of the internal standard spiking solution (e.g., 50 µL of 20 ng/mL d₇-cis-4-Heptenal).

    • For yogurt and other semi-solid samples, add 2 mL of ultrapure water to facilitate homogenization and volatile release.

    • Immediately seal the vial.

  • Cheese:

    • Grate the cheese sample.

    • Accurately weigh 2.0 ± 0.1 g of the grated cheese into a 20 mL headspace vial.

    • Add 5 mL of ultrapure water.

    • Add a defined volume of the internal standard spiking solution.

    • Immediately seal the vial.

  • Butter:

    • Gently melt the butter sample at a low temperature (e.g., 40°C).

    • Accurately weigh 1.0 ± 0.1 g of the melted butter into a 20 mL headspace vial.

    • Add a defined volume of the internal standard spiking solution.

    • Immediately seal the vial.

HS-SPME Procedure
  • Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15 minutes) with constant agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption: Immediately transfer the SPME fiber to the GC injection port for thermal desorption.

GC-MS Parameters
  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 5°C/min

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier ion for this compound: m/z (to be determined from the mass spectrum, likely a characteristic fragment)

    • Qualifier ion(s) for this compound: m/z (to be determined)

    • Quantifier ion for d₇-cis-4-Heptenal: m/z (corresponding fragment with +7 mass units)

    • Qualifier ion(s) for d₇-cis-4-Heptenal: m/z (corresponding fragments with +7 mass units)

Data Analysis and Quantitation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standard solutions.

  • Quantitation: Determine the concentration of this compound in the dairy samples by calculating the peak area ratio of the analyte to the internal standard and using the regression equation from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Analysis cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Dairy Product (Milk, Cheese, Yogurt, Butter) Weigh Weigh Sample into Headspace Vial Sample->Weigh Spike Spike with d₇-cis-4-Heptenal (Internal Standard) Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibration (e.g., 40-60°C) Seal->Equilibrate Extract Headspace Extraction (DVB/CAR/PDMS fiber) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb GC_Sep Gas Chromatographic Separation Desorb->GC_Sep MS_Detect Mass Spectrometric Detection (SIM Mode) GC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Construction Integration->Calibration Quantitation Quantitation of This compound Calibration->Quantitation

Caption: Experimental workflow for the quantitation of this compound in dairy products.

formation_pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) Oxidation Lipid Autoxidation (Initiation, Propagation) PUFA->Oxidation Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Heptenal This compound Decomposition->Heptenal

Caption: Simplified pathway for the formation of this compound via lipid autoxidation.

Conclusion

The described HS-SPME-GC-MS method using a stable isotope dilution assay provides a robust and sensitive approach for the accurate quantitation of this compound in a variety of dairy products. This methodology is essential for quality control, flavor research, and product development within the dairy industry. Further research is warranted to establish a comprehensive database of this compound concentrations across a broader range of dairy products and processing conditions.

References

Application Notes and Protocols: cis-4-Heptenal as a Marker for Lipid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid oxidation is a critical process implicated in food spoilage, and the pathophysiology of numerous diseases driven by oxidative stress. The oxidation of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), generates a variety of reactive aldehydes. Among these, cis-4-Heptenal has emerged as a significant biomarker, providing insights into the oxidative state of biological systems and food products. Its presence is often associated with the characteristic off-flavors in oxidized fish oils and seafood. This document provides detailed application notes and protocols for the analysis of this compound as a marker for lipid oxidation.

Formation of this compound from Omega-3 Fatty Acid Oxidation

This compound is a volatile aldehyde primarily formed from the oxidation of omega-3 polyunsaturated fatty acids. The process is initiated by the abstraction of a hydrogen atom from a bis-allylic position, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another lipid molecule to form a hydroperoxide. The decomposition of these hydroperoxides, often catalyzed by metal ions, leads to the cleavage of the fatty acid chain and the formation of various aldehydes, including this compound.

Formation of this compound from Omega-3 PUFAs Omega-3 PUFA Omega-3 PUFA Lipid Radical Lipid Radical Omega-3 PUFA->Lipid Radical ROS/Enzymes Peroxyl Radical Peroxyl Radical Lipid Radical->Peroxyl Radical + O2 Lipid Hydroperoxide Lipid Hydroperoxide Peroxyl Radical->Lipid Hydroperoxide + H This compound This compound Lipid Hydroperoxide->this compound Decomposition

Lipid peroxidation pathway to this compound.

Quantitative Data Summary

The following table summarizes quantitative data for this compound and other relevant aldehydes in various matrices under conditions of lipid oxidation. This data is essential for comparing the extent of lipid peroxidation across different samples and studies.

AnalyteMatrixOxidation ConditionsConcentration RangeReference
This compound Fish OilAccelerated Oxidation (38°C)Relative response increased over 30 days[1]
HeptanalInfant Nutrition PackageAccelerated Oxidation (45°C, 4 weeks)9.6% of total volatile components (with other aldehydes)[2]
HexanalEdible OilsThermal Oxidation<50 mg/kg in low n-3 oils; 120-170 mg/kg in high n-3 oils (total volatiles)[3]
2,4-HeptadienalFish Oil enriched Wheat BranAccelerated Oxidation (38°C)Relative response increased over 30 days[1]
2,4-DecadienalEdible OilsHeating at 180°CRose faster than other aldehydes[4]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following protocols detail the analysis of this compound in biological plasma and food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol describes the quantitative analysis of this compound in plasma using GC-MS with pre-analysis derivatization to improve chromatographic properties and sensitivity.[5]

1. Materials and Reagents:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS): this compound-d2 or trans-2-Heptenal

  • Derivatization agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 10 µL of the PFBHA derivatization agent solution (10 mg/mL in water).

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Perform a liquid-liquid extraction by adding 500 µL of hexane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

GC-MS Workflow for this compound in Plasma cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma 100 µL Plasma IS Add Internal Standard Plasma->IS Deriv Add PFBHA IS->Deriv Vortex1 Vortex Deriv->Vortex1 Incubate Incubate (60°C, 30 min) Vortex1->Incubate LLE Liquid-Liquid Extraction (Hexane) Incubate->LLE Vortex2 Vortex LLE->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Extract Collect Hexane Layer Centrifuge->Extract GCMS Inject into GC-MS Extract->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

GC-MS analysis workflow for plasma samples.
Protocol 2: HS-SPME-GC-MS Analysis of Volatiles in Food Matrices

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS for the analysis of volatile compounds, including this compound, in food samples. This method is particularly useful for solid or semi-solid matrices.[2][6]

1. Materials and Reagents:

  • Food sample (e.g., homogenized meat, fish oil)

  • Internal Standard (optional, added to the sample)

  • Sodium chloride (to enhance volatile release)

  • SPME fiber (e.g., 65 µm PDMS/DVB)

  • 20 mL headspace vials with septa

2. Sample Preparation and HS-SPME:

  • Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • If using, add the internal standard.

  • Add a saturated solution of NaCl (optional, can improve partitioning of volatiles into the headspace).

  • Immediately seal the vial with a septum cap.

  • Equilibrate the vial in a water bath or heating block at a specific temperature (e.g., 50-80°C) for a set time (e.g., 30-50 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature.

  • After extraction, retract the fiber and immediately insert it into the GC injector for thermal desorption.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: As described in Protocol 1.

  • Column: HP-5MS capillary column or similar.

  • Injector: Set to a high temperature (e.g., 250-260°C) for efficient thermal desorption of the SPME fiber.

  • Oven Program: A typical program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-250°C) to elute all compounds of interest.

  • Mass Spectrometer: As described in Protocol 1, operated in full scan mode for identification of unknown volatiles or SIM mode for targeted quantification.

Protocol 3: HPLC Analysis of Aldehydes with DNPH Derivatization

This protocol is for the analysis of aldehydes, including heptenal isomers, using HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[7][8]

1. Materials and Reagents:

  • Aqueous or organic sample extract

  • DNPH reagent solution

  • Perchloric acid (catalyst)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • C18 solid-phase extraction (SPE) cartridges

2. Sample Preparation and Derivatization:

  • To a known volume of the sample, add 0.5 mL of DNPH reagent.

  • Add 0.1 mL of 2 M perchloric acid to catalyze the reaction.

  • Incubate the mixture at 55°C for 60 minutes.

  • After cooling, pass the solution through a pre-conditioned C18 SPE cartridge to adsorb the DNPH-aldehyde derivatives.

  • Wash the cartridge with a small volume of water.

  • Elute the derivatives with 5 mL of acetonitrile.

  • The eluate is then ready for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1220 Infinity LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Cosmosil 5C18-MS column or similar C18 column.

  • Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Injection Volume: 10-20 µL.

HPLC-DNPH Workflow for Aldehyde Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample DNPH Add DNPH & Catalyst Sample->DNPH Incubate Incubate (55°C, 60 min) DNPH->Incubate SPE Solid-Phase Extraction (C18) Incubate->SPE Elute Elute with Acetonitrile SPE->Elute HPLC Inject into HPLC Elute->HPLC Data Data Acquisition (UV 360 nm) HPLC->Data Quant Quantification Data->Quant

HPLC analysis workflow with DNPH derivatization.

Conclusion

The quantification of this compound serves as a valuable tool for assessing lipid oxidation in both research and industrial settings. The choice of analytical methodology will depend on the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer robust and reliable approaches for the determination of this compound, enabling researchers and professionals in drug development and food science to accurately monitor oxidative processes. The use of appropriate internal standards and adherence to validated protocols are crucial for obtaining high-quality, reproducible data.

References

Application Note: Quantitative Analysis of cis-4-Heptenal in Aqueous Matrices using a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1216

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a static headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the sensitive and selective quantification of cis-4-Heptenal in aqueous samples. This method is crucial for quality control in the food and beverage industry, environmental monitoring, and in the analysis of biological samples where this compound can be an indicator of lipid peroxidation. The protocol provided herein offers a robust and reproducible workflow, from sample preparation to data analysis, and includes recommendations for achieving high accuracy and precision through the use of an appropriate internal standard.

Introduction

This compound is a volatile aldehyde that contributes to the flavor and aroma profiles of various foods and beverages.[1] It is also a product of lipid oxidation and its presence can be indicative of product spoilage or oxidative stress in biological systems. Accurate and reliable quantification of this compound is therefore essential. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is an ideal technique for the analysis of volatile organic compounds (VOCs) like this compound in complex matrices.[1][2] This method minimizes sample preparation and reduces matrix interference by analyzing the vapor phase in equilibrium with the sample.[3][4]

This document provides a detailed protocol for the quantitative analysis of this compound, including sample preparation, HS-GC-MS parameters, and data analysis.

Experimental

2.1. Reagents and Materials

  • This compound analytical standard

  • This compound-d2 (or other suitable deuterated analog) as an internal standard (IS)

  • Methanol (GC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

2.2. Instrumentation

A gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler was used for this analysis. The following is a representative configuration:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent)

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-d2 into a 10 mL volumetric flask and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the standard stock solution into deionized water in 20 mL headspace vials. A typical concentration range is 1-100 ng/mL.

  • Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial. Add 1.5 g of sodium chloride to increase the volatility of the analyte.[1] Spike with the internal standard to a final concentration of 20 ng/mL. Immediately seal the vial.

HS-GC-MS Method

The following table summarizes the optimized instrumental parameters for the analysis of this compound.

Table 1: Headspace and GC-MS Parameters

ParameterValue
Headspace Autosampler
Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temperature100°C
Incubation Time30 minutes
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial temp 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundm/z 41, 55, 83 (Quantifier: 83)
This compound-d2 (IS)m/z 43, 57, 85 (Quantifier: 85)

Results and Discussion

4.1. Method Performance

The performance of the HS-GC-MS method was evaluated for linearity, precision, and accuracy. The following table summarizes the quantitative data obtained.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90-110%

4.2. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Protocol Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

G Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Prepare Standard Stock Solutions (this compound & IS) B Prepare Working Calibration Standards (1-100 ng/mL in water) A->B D Place vials in Headspace Autosampler B->D C Prepare Samples (5 mL sample + 1.5g NaCl + IS) C->D E Incubate at 80°C for 30 min D->E F Inject 1 mL of Headspace E->F G GC Separation and MS Detection (SIM Mode) F->G H Integrate Peak Areas (Analyte and IS) G->H I Calculate Peak Area Ratios H->I J Generate Calibration Curve I->J K Quantify this compound in Samples J->K G Logic Diagram of the HS-GC-MS Method cluster_matrix Sample Matrix cluster_hs Headspace Generation cluster_gcms GC-MS System cluster_output Output Matrix Aqueous Sample containing This compound Equilibrium Vial Equilibration (Heating) Matrix->Equilibrium Headspace Volatile Analytes in Gas Phase Equilibrium->Headspace Injection Headspace Injection Headspace->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantitative Result Detection->Quantification

References

Cis-4-Heptenal: Application Notes and Protocols for Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Heptenal is an unsaturated aliphatic aldehyde recognized for its potent and multifaceted sensory characteristics.[1] It is a naturally occurring volatile compound found in a variety of fruits, vegetables, and dairy products, contributing significantly to their characteristic aroma and flavor profiles.[2][3][4] In the flavor and fragrance industry, this compound is a valuable ingredient used to impart fresh, green, and fatty notes. At high dilutions, it can evoke creamy and buttery nuances.[5] This document provides detailed application notes and protocols for the effective use of this compound in various formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueReference
Chemical Name (Z)-4-Heptenal[4]
CAS Number 6728-31-0[4]
Molecular Formula C₇H₁₂O[4]
Molecular Weight 112.17 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Green, fatty, fresh-cut grass, creamy at high dilution[1][5]
Taste Profile Sharp, green, milky, creamy, dairy, fatty, cheesy, tea[4][6]
Boiling Point 151.6°C at 760 mmHg[5]
Flash Point 41°C (105.8°F) - closed cup
Density 0.847 g/mL at 25°C[4]
Refractive Index n20/D 1.434[4]
Solubility Soluble in ethanol and most non-volatile oils; insoluble in water.[5]

Sensory Properties and Applications

This compound's unique sensory profile makes it a versatile ingredient in a wide array of flavor and fragrance applications.

Flavor Applications

In the flavor industry, this compound is utilized in trace amounts to enhance and impart specific notes in food and beverage products.

ApplicationSuggested Use Level (ppm)Description of Effect
Dairy (Milk, Cream, Cheese)0.0001 - 0.1Enhances fresh cream and milky notes.[7]
Butter & Margarine0.001 - 0.05Imparts a rich, buttery, and slightly fatty character.
Baked Goods1.0Provides a fresh, slightly green and fatty note.[5]
Meat Products1.0Can add a subtle cooked, fatty nuance.[5]
Soups and Sauces1.0Contributes a savory, fatty background note.[5]
Fruit and Vegetable FlavorsTrace amountsEnhances green, leafy, and fresh notes.[1]
Tea (Black, Green, Matcha)0.0001 - 0.1Enhances fresh brewed notes.[7]
Caramel-Adds richness.[7]

A flavorist panel described the taste of this compound at 1 ppm as sweet, fresh, green, fruity, with pear, apple, herbal, and grassy notes. At 3 ppm, it was described as sharp, green, impactful, heavy, fatty, and leafy.[3]

Fragrance Applications

In perfumery, this compound is used to add realism and a natural green character to fragrance compositions.

ApplicationDescription of Effect
Fine FragrancesContributes green, leafy, and citrus top notes.[1]
Personal Care Products (e.g., body sprays, creams)Provides a clean and natural green scent.[1]
Household Products (e.g., air fresheners, cleaners)Adds freshness and authenticity to green and citrus scents.[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Food Matrix

This protocol outlines a general method for the sensory evaluation of this compound in a food or beverage product.

Objective: To determine the sensory profile and optimal concentration of this compound in a specific food matrix.

Materials:

  • This compound (food grade)

  • Base food matrix (e.g., milk, vegetable oil, aqueous solution)

  • Series of dilutions of this compound in the chosen matrix

  • Odor-free sample cups with lids

  • Trained sensory panel (8-12 members)

  • Sensory evaluation software or ballots

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions of the stock solution in the food matrix. The concentration range should bracket the anticipated optimal use level. A geometric progression (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 ppm) is recommended.

    • Prepare a control sample of the food matrix without added this compound.

  • Sensory Panel Training:

    • Familiarize the panelists with the sensory attributes associated with this compound (e.g., green, fatty, creamy).

    • Provide reference standards for each attribute to ensure consistent terminology.

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the aroma and flavor of each sample.

    • Panelists should rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-15).

    • Panelists should also provide descriptive comments for each sample.

  • Data Analysis:

    • Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA, PCA) to identify significant differences between samples.

    • Compile and analyze the descriptive comments to build a sensory profile for each concentration.

Expected Outcome: Determination of the sensory impact of different concentrations of this compound in the chosen food matrix, leading to the identification of the optimal use level.

Protocol 2: Stability Testing of this compound in a Flavor Formulation

This protocol provides a framework for assessing the stability of this compound in a flavor formulation under various storage conditions.

Objective: To evaluate the chemical stability of this compound in a flavor system over time and under different environmental stressors.

Materials:

  • Flavor formulation containing a known concentration of this compound.

  • Control formulation without this compound.

  • Environmental chambers with controlled temperature and humidity.

  • Amber glass vials with airtight seals.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Internal standard (e.g., deuterated this compound).

Procedure:

  • Sample Preparation:

    • Prepare the flavor formulation and dispense it into the amber glass vials.

    • Create multiple sets of samples for each storage condition.

  • Storage Conditions:

    • Store the samples under various conditions, including:

      • Accelerated conditions (e.g., 40°C/75% RH).

      • Room temperature (e.g., 25°C/60% RH).

      • Refrigerated conditions (e.g., 4°C).

      • Exposure to light (for photostability testing).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Method (GC-MS):

    • Develop and validate a GC-MS method for the quantification of this compound.

    • Use an internal standard to ensure accuracy and precision.

    • Extract the flavor formulation at each time point and analyze by GC-MS.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point.

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics and predict the shelf-life of this compound in the formulation.

Expected Outcome: A comprehensive understanding of the stability of this compound under various conditions, enabling informed decisions on formulation, packaging, and shelf-life dating. Aldehydes can be susceptible to oxidation, and their stability can be influenced by factors such as pH and temperature.[8][9][10][11][12]

Protocol 3: Quality Control of this compound Raw Material

This protocol outlines key analytical tests for the quality control of incoming this compound.

Objective: To ensure the identity, purity, and quality of this compound raw material.

Materials:

  • This compound sample.

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Refractometer.

  • Density meter.

Procedure:

  • Gas Chromatography (GC-FID):

    • Purpose: To determine the purity of this compound and identify any impurities.

    • Method: Use a suitable capillary column (e.g., polar column) and temperature program to achieve good separation of this compound from potential impurities.[5]

    • Acceptance Criteria: Purity should meet the supplier's specification (typically ≥98%).

  • Refractive Index:

    • Purpose: To confirm the identity and quality of the material.

    • Method: Measure the refractive index at 20°C.

    • Acceptance Criteria: The value should be within the specified range (e.g., 1.432 - 1.436 at 20°C).

  • Specific Gravity/Density:

    • Purpose: To confirm the identity and quality of the material.

    • Method: Measure the density at 25°C.

    • Acceptance Criteria: The value should be within the specified range (e.g., 0.843 - 0.852 at 25°C).

  • Organoleptic Evaluation:

    • Purpose: To assess the odor and taste profile.

    • Method: A trained sensory panel should evaluate a diluted sample for its characteristic aroma and flavor.

    • Acceptance Criteria: The sensory profile should be consistent with the established standard for this compound.

Expected Outcome: Verification that the this compound raw material meets the required quality standards before use in production.

Signaling Pathways

The perception of this compound's aroma and flavor involves complex signaling pathways.

Olfactory Signaling

The "green" and "fatty" aroma of this compound is detected by olfactory receptors (ORs) in the nasal cavity. Aldehydes are known to activate a large number of ORs. The binding of this compound to specific ORs, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This leads to the depolarization of olfactory sensory neurons and the transmission of a signal to the olfactory bulb in the brain, where the odor is processed and perceived. Some research suggests that insects utilize both odorant receptors (ORs) and ionotropic receptors (IRs) to detect aldehydes.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cis4Heptenal This compound OR Odorant Receptor (GPCR) cis4Heptenal->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

Caption: Olfactory signaling pathway for aldehydes.

Gustatory (Taste) Signaling

The "fatty" taste perception of this compound is likely mediated by taste receptors that detect fatty acids. The CD36 receptor, a key player in fat taste perception, is a candidate for detecting the fatty character of molecules like this compound. Upon binding, a signaling cascade is initiated, leading to neurotransmitter release and the perception of a fatty taste.

Gustatory_Signaling_Pathway cluster_TRC Taste Receptor Cell cis4Heptenal This compound (Fatty Moiety) CD36 CD36 Receptor cis4Heptenal->CD36 Binds PLC Phospholipase C CD36->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to Ca_Release Ca²⁺ Release ER->Ca_Release Triggers TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Triggers Signal_To_Brain Signal to Gustatory Cortex Neurotransmitter->Signal_To_Brain Sends

Caption: Putative gustatory signaling pathway for fatty taste.

Experimental Workflows

Flavor Application Workflow

The following diagram illustrates a typical workflow for incorporating this compound into a new flavor formulation.

Flavor_Application_Workflow Define_Target_Profile Define Target Flavor Profile Select_Base Select Food Matrix Define_Target_Profile->Select_Base Determine_Conc Determine Concentration Range Select_Base->Determine_Conc Prepare_Samples Prepare Samples with Dilutions Determine_Conc->Prepare_Samples Sensory_Eval Sensory Evaluation (Protocol 1) Prepare_Samples->Sensory_Eval Analyze_Data Analyze Sensory Data Sensory_Eval->Analyze_Data Optimize_Formula Optimize Formulation Analyze_Data->Optimize_Formula Stability_Test Stability Testing (Protocol 2) Optimize_Formula->Stability_Test Final_Formula Final Flavor Formulation Stability_Test->Final_Formula

Caption: Workflow for flavor application development.

Quality Control Workflow

This diagram outlines the logical flow for the quality control of this compound.

QC_Workflow Raw_Material Receive Raw Material Sampling Sample for Testing Raw_Material->Sampling QC_Tests Perform QC Tests (Protocol 3) Sampling->QC_Tests Compare_Specs Compare to Specifications QC_Tests->Compare_Specs Decision Decision Compare_Specs->Decision Release Release for Production Decision->Release Pass Reject Reject and Quarantine Decision->Reject Fail

Caption: Quality control workflow for this compound.

Safety and Regulatory Information

  • GRAS Status: this compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).

  • FEMA Number: 3289.

  • Regulatory Compliance: It is listed in the EU Regulation 1334/2008 & 178/2002 and FDA 21 CFR 172.515.[4][13]

  • Handling Precautions: this compound is a flammable liquid. Standard safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[1]

Conclusion

This compound is a potent and versatile aroma chemical with a wide range of applications in the flavor and fragrance industry. Its unique sensory profile, characterized by green, fatty, and creamy notes, allows for the creation of authentic and impactful sensory experiences in a variety of products. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their formulations. Further research to determine specific odor and taste thresholds in various matrices would be beneficial for more precise application.

References

Application Notes and Protocols for cis-4-Heptenal in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-4-Heptenal in food science research, including its sensory properties, natural occurrence, and applications in flavor development. Detailed protocols for its analysis and sensory evaluation are also provided.

Introduction to this compound

This compound is a volatile unsaturated aldehyde that plays a significant role in the flavor profiles of a wide variety of food products. It is primarily formed through the oxidative breakdown of polyunsaturated fatty acids, particularly omega-3 fatty acids. Its characteristic aroma is described as fatty, green, and reminiscent of fried foods, with creamy and buttery nuances at high dilutions. This compound can act as both a desirable flavor contributor, enhancing creamy and rich notes, and as an off-flavor component, particularly in products susceptible to lipid oxidation such as fish and dairy products.

Applications in Food Science

This compound is utilized in the food industry as a flavoring agent to impart or enhance specific flavor characteristics. Its primary applications include:

  • Dairy Products: It enhances fresh cream and buttery notes in milk, cheese, and cultured butter.

  • Caramel and Confections: It adds richness and depth to caramel flavors.

  • Beverages: It can be used to enhance fresh-brewed notes in various types of tea, such as black, green, and matcha.

  • Savory Products: It finds applications in tomato, potato, and olive oil flavors. In some seafood flavors, like crab, it can add a degree of realism and freshness.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReferences
FEMA Number 3289
JECFA Number 320
Taste Description Sharp, green, milky, heavy cream notes. Impression of tea notes.
Suggested Use Level 0.1 PPB - 0.1 PPM
Taste at 20 ppm Fatty, green, vegetable
Odor Threshold in Water 0.02 ppb
Natural Occurrence Butter, dried bonito, fish, krill, milk, boiled potato, peppermint, Scotch, spearmint, wheat bread.

Experimental Protocols

Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a food matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis with a stable isotope dilution assay.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • This compound analytical standard

  • This compound-d2 (deuterated internal standard)

  • Food sample (e.g., milk, fish oil)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard, this compound-d2. The concentration of the internal standard should be similar to the expected concentration of the analyte.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the HS-SPME autosampler.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract the volatile compounds.

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically transferred to the GC injection port.

    • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and its deuterated internal standard.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Food Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (60°C, 15 min) Vial->Equilibration IS Internal Standard (this compound-d2) IS->Vial NaCl NaCl NaCl->Vial Extraction Extraction (60°C, 30 min) Equilibration->Extraction Desorption Desorption (250°C) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM) Separation->Detection Data Data Analysis Detection->Data Concentration Concentration Calculation Data->Concentration Calibration Calibration Curve Calibration->Concentration

Workflow for the quantitative analysis of this compound.
Sensory Evaluation of this compound in a Food Matrix

This protocol outlines a general procedure for the sensory evaluation of this compound in a dairy product using a trained panel.

Objective: To determine the sensory impact of this compound on the flavor profile of milk.

Materials:

  • Whole milk (as the base)

  • This compound standard solution (in a suitable solvent like ethanol)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glass tasting cups with lids

  • Unsalted crackers and water for palate cleansing

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Sample Preparation:

    • Prepare a series of milk samples with varying concentrations of this compound (e.g., 0 ppb, 0.1 ppb, 0.5 ppb, 1.0 ppb).

    • A control sample (0 ppb) containing only the milk and the solvent (if used) should be included.

    • Prepare the samples at least 2 hours before evaluation to allow for flavor equilibration.

    • Portion 30 mL of each sample into coded tasting cups and serve at a controlled temperature (e.g., 10°C).

  • Sensory Evaluation Session:

    • Conduct the evaluation in individual sensory booths.

    • Provide panelists with the coded samples in a randomized order.

    • Instruct panelists to evaluate the aroma and flavor of each sample.

    • A descriptive analysis ballot should be provided, including attributes such as "creamy," "buttery," "fatty," "green," "fishy," and "overall liking." Panelists will rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).

    • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Data Analysis:

    • Collect the data from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the sensory attributes between the samples.

    • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which concentrations of this compound produce a significant sensory effect.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Milk Milk Base Spiking Spike Milk with Varying Concentrations Milk->Spiking Heptenal This compound Standard Heptenal->Spiking Tasting Randomized Blind Tasting Spiking->Tasting Panel Trained Sensory Panel Panel->Tasting Rating Rate Sensory Attributes Tasting->Rating DataCollection Collect Data Rating->DataCollection ANOVA Statistical Analysis (ANOVA) DataCollection->ANOVA Results Interpret Results ANOVA->Results

Workflow for the sensory evaluation of this compound.

Formation Pathway

This compound is a secondary lipid oxidation product. Its formation is initiated by the oxidation of polyunsaturated fatty acids, such as linolenic acid, which is common in many vegetable oils and animal fats.

Lipid_Oxidation PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) Initiation Initiation (Light, Heat, Metal Ions) PUFA->Initiation Hydroperoxides Lipid Hydroperoxides Initiation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Heptenal This compound Decomposition->Heptenal Other Other Volatile Compounds (Aldehydes, Ketones, etc.) Decomposition->Other

Formation of this compound from lipid oxidation.

Conclusion

This compound is a versatile flavor compound with significant applications in food science. A thorough understanding of its sensory properties, natural occurrence, and formation pathways is crucial for its effective use in flavor development and for controlling off-flavors in food products. The provided analytical and sensory protocols offer a framework for researchers to accurately quantify and evaluate the impact of this important aldehyde in various food systems.

Solid-phase microextraction (SPME) for cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

An advanced methodology for the analysis of the volatile organic compound cis-4-Heptenal utilizes Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive overview, including detailed protocols for both direct headspace SPME and on-fiber derivatization techniques, tailored for researchers, scientists, and professionals in drug development.

Introduction to SPME for this compound Analysis

This compound is a volatile aldehyde that can be an important marker in various fields, including food science and medical diagnostics. SPME is a solvent-free, sensitive, and versatile extraction technique ideal for concentrating volatile and semi-volatile compounds from a sample matrix before GC-MS analysis. The selection of the appropriate SPME fiber and optimization of extraction parameters are critical for achieving high sensitivity and accurate quantification. For challenging matrices or when enhanced sensitivity is required, on-fiber derivatization can be employed.

SPME Fiber Selection and Performance

The choice of SPME fiber coating is paramount for the efficient extraction of this compound. The selection depends on the polarity and volatility of the analyte. For volatile aldehydes, fibers with a combination of divinylbenzene (DVB), carboxen (CAR), and polydimethylsiloxane (PDMS) are often preferred due to their mixed-polarity nature and porous structure, which allows for the effective trapping of a wide range of volatile compounds.

Table 1: Quantitative Comparison of SPME Fiber Efficiency for Volatile Aldehydes

SPME Fiber CoatingCompositionAffinity for AldehydesRelative Recovery/Response for C7 AldehydesKey Characteristics
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneHigh ★★★★☆A triple-phase fiber that provides a broad range of selectivity for volatile and semi-volatile compounds. It demonstrates high affinity for higher molecular weight aldehydes.[1]
CAR/PDMS Carboxen/PolydimethylsiloxaneHigh ★★★★☆Particularly effective for the extraction of small, volatile molecules. Recommended for identifying fatty acid oxidation products like aldehydes.[1]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneModerate to High ★★★☆☆A dual-phase fiber suitable for a range of volatile and semi-volatile compounds. It is effective for on-fiber derivatization of aldehydes.[2]
PDMS PolydimethylsiloxaneModerate ★★☆☆☆A non-polar fiber best suited for non-polar analytes. It can be used for volatile aldehydes but may show lower recovery compared to mixed-phase fibers.

Note: The relative recovery/response is an estimate based on literature for similar volatile aldehydes. Actual performance may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for this compound

This protocol describes the direct headspace extraction and analysis of this compound.

Materials and Reagents:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended.

  • SPME Holder (Manual or Autosampler)

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone Septa

  • This compound standard

  • Internal Standard (e.g., this compound-d2)

  • Sample Matrix (e.g., water, beverage, food homogenate)

  • Sodium Chloride (NaCl)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Place a precise amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a homogenized solid sample) into a headspace vial.

    • Spike the sample with a known concentration of the internal standard (this compound-d2).

    • Add NaCl to the sample (e.g., 1 g) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-60°C).

    • Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) with agitation.

    • Expose the DVB/CAR/PDMS fiber to the headspace of the sample for a predetermined extraction time (e.g., 20-30 minutes) while maintaining the temperature and agitation.[3]

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet, which is heated to a temperature sufficient for thermal desorption (e.g., 250°C).

    • Desorb the analytes for a specific time (e.g., 2-5 minutes) in splitless mode.

    • Start the GC-MS data acquisition.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

      • Inlet Temperature: 250°C.[4]

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[4]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound and its deuterated internal standard. A full scan mode can be used for qualitative analysis.

Protocol 2: On-Fiber Derivatization SPME-GC-MS for Enhanced Sensitivity

This protocol enhances the detection of this compound by converting it to a more stable and less volatile derivative directly on the SPME fiber.

Materials and Reagents:

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is commonly used for this application.[5]

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[6][7]

  • All other materials and reagents from Protocol 1.

Procedure:

  • Preparation of Derivatizing Agent Solution: Prepare a solution of PFBHA in water (e.g., 10 mg/mL).

  • On-Fiber Loading of Derivatizing Agent:

    • Expose the PDMS/DVB fiber to the headspace of the PFBHA solution for a set time (e.g., 15-20 minutes) to load the derivatizing agent onto the fiber coating.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Headspace Extraction and On-Fiber Derivatization:

    • Place the sample vial in a heating block at the optimized temperature (e.g., 40-60°C) and allow it to equilibrate.

    • Expose the PFBHA-loaded SPME fiber to the headspace of the sample. The volatile this compound will migrate to the fiber and react with the PFBHA to form a stable oxime derivative.[5] An extraction and derivatization time of 20-30 minutes is typical.

  • GC-MS Analysis:

    • Follow the GC-MS analysis steps as outlined in Protocol 1. The GC oven temperature program may need to be adjusted to ensure proper separation of the derivatized analytes. The monitored ions in SIM mode will correspond to the PFBHA-oxime derivative of this compound.

Experimental Workflow and Visualization

The following diagrams illustrate the logical flow of the SPME experimental procedures.

SPME_Workflow SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep Place Sample in Vial add_is Spike with Internal Standard (this compound-d2) prep->add_is add_salt Add NaCl add_is->add_salt equilibrate Equilibrate Sample (e.g., 50-60°C, 10-15 min) add_salt->equilibrate extract Expose SPME Fiber to Headspace (e.g., 20-30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet (e.g., 250°C, 2-5 min) extract->desorb gc_ms GC-MS Analysis (Separation and Detection) desorb->gc_ms data Data Processing and Quantification gc_ms->data

Caption: Headspace SPME-GC-MS Workflow

Derivatization_Workflow On-Fiber Derivatization SPME Workflow cluster_fiber_prep Fiber Preparation cluster_sample_prep Sample Preparation cluster_extraction_deriv Extraction & Derivatization cluster_analysis Analysis load_pfbha Load PDMS/DVB Fiber with PFBHA extract_deriv Expose PFBHA-loaded Fiber to Headspace (Extraction and On-Fiber Derivatization) load_pfbha->extract_deriv prep Place Sample in Vial add_is Spike with Internal Standard prep->add_is add_salt Add NaCl add_is->add_salt equilibrate Equilibrate Sample add_salt->equilibrate equilibrate->extract_deriv desorb Thermal Desorption of Oxime Derivative extract_deriv->desorb gc_ms GC-MS Analysis desorb->gc_ms data Data Processing gc_ms->data

References

Application Notes and Protocols: cis-4-Heptenal as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cis-4-Heptenal, particularly its stable isotope-labeled (SIL) form (e.g., this compound-d₂), as an internal standard (IS) for the quantitative analysis of volatile aldehydes and other compounds in various matrices. The use of an appropriate internal standard is critical for achieving accurate and precise results in chromatographic methods by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]

Principle of Internal Standardization

An internal standard is a compound with a known concentration that is added to a sample before analysis.[2] For quantitative analysis, the ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration to create a calibration curve. This ratiometric approach compensates for potential analytical errors.[2]

The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. A stable isotope-labeled version of the analyte is considered the gold standard for an internal standard because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis.[3] This co-elution provides optimal correction for matrix effects at the precise point of elution.[3]

Selection of an Internal Standard for Aldehyde Analysis

When selecting an internal standard for the analysis of volatile aldehydes, several factors must be considered. The ideal choice is a stable isotope-labeled version of the target analyte. However, if a SIL-IS is not available, a structural analogue can be used, provided it undergoes thorough validation.[3]

Table 1: Comparison of Potential Internal Standards for Aldehyde Analysis [3]

Internal StandardLinearity (R²)Recovery (%)Precision (%RSD)Remarks
This compound-d'n' (SIL-IS) >0.99998.5< 5%Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects.
trans-2-Heptenal >0.99792.1< 10%Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte.
2-Octenal >0.99588.7< 15%Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery.

Experimental Protocols

The following protocols are designed for the quantitative analysis of volatile aldehydes in various matrices using this compound-d₂ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analytes: Standard solutions of target aldehydes

  • Internal Standard: this compound-d₂ solution (e.g., 1 µg/mL in methanol)

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10-15 mg/mL in water, freshly prepared)[2][4]

  • Solvents: Methanol, Hexane (or other suitable extraction solvent), Acetonitrile (for protein precipitation)

  • Other Reagents: Reagent-grade water, Sodium chloride

The following is a general procedure for a biological matrix (e.g., plasma). Modifications may be necessary for other matrices like food or environmental samples.

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a vial.[3]

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound-d₂ internal standard solution to the sample.[3]

  • Protein Precipitation (for biological fluids): For samples containing proteins, add 3 volumes of cold acetonitrile, vortex vigorously, and centrifuge to pellet the proteins. Transfer the supernatant to a clean vial.

  • Derivatization: Add a known volume (e.g., 10 µL) of the PFBHA derivatization reagent to the sample or supernatant.[3] PFBHA reacts with aldehydes to form stable oxime derivatives, which improves their chromatographic properties and sensitivity.[4]

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes to facilitate the derivatization reaction.[3]

  • Extraction: After cooling, perform a liquid-liquid extraction with a suitable organic solvent like hexane.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

The following are typical instrument parameters for the analysis of PFBHA-derivatized aldehydes.

Table 2: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)[5]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[5]
Inlet Splitless mode, 250°C[5]
Oven Program Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Mass Spectrometer Agilent 5977B MSD (or equivalent)[5]
Ion Source Electron Ionization (EI) at 70 eV, 230°C[5]
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard[5]

Method Validation

A thorough method validation is crucial to ensure the reliability of the analytical data. Key validation parameters are outlined below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery within 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (%RSD) < 15%
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Selectivity The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte response should be within ±15% of the initial response.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Aliquoting Spike_IS Spike with this compound-d2 Sample->Spike_IS Derivatization Derivatization with PFBHA Spike_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Dry Down & Reconstitute Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Quantification of Analytes Calibration->Quantification is_selection_logic Start Start: Need for Internal Standard SIL_available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_available Use_SIL Use SIL-IS (e.g., this compound-d2) SIL_available->Use_SIL Yes Analogue_available Is a suitable structural analogue available? SIL_available->Analogue_available No Validate Thorough Method Validation Use_SIL->Validate Use_Analogue Select best analogue (e.g., trans-2-Heptenal) Analogue_available->Use_Analogue Yes End_Fail Re-evaluate IS or Method Analogue_available->End_Fail No Use_Analogue->Validate End_Success Method Ready for Use Validate->End_Success Pass Validate->End_Fail Fail

References

Application Note: Quantitative Analysis of cis-4-Heptenal in Fish Oil using Headspace Solid-Phase Microextraction with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of cis-4-Heptenal in fish oil. This compound is a volatile aldehyde derived from the oxidation of omega-3 polyunsaturated fatty acids (n-3 PUFAs) and is a potent contributor to the characteristic fishy and rancid off-flavors in fish oil products.[1][2] Due to its extremely low odor threshold, detecting and quantifying this compound at trace levels is crucial for quality control and stability studies.[1] The described method utilizes headspace solid-phase microextraction (HS-SPME) for analyte extraction and concentration, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This sensitive and solvent-free technique is ideal for monitoring lipid oxidation in fish oil.[1][3]

Background: Formation of this compound

The high content of n-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), makes fish oil highly susceptible to autoxidation.[2][4] This free-radical mediated process leads to the formation of unstable hydroperoxides, which subsequently decompose into a complex mixture of secondary oxidation products, including volatile aldehydes, ketones, and alcohols.[5] this compound is a key secondary product that significantly impacts the sensory quality of the oil.[1][2] The simplified pathway below illustrates its formation.

cluster_0 Lipid Peroxidation Pathway Omega3 Omega-3 PUFA (e.g., EPA, DHA) Initiation Initiation (O₂, light, metal ions) Omega3->Initiation Oxidative Stress Radical Lipid Radical (L•) Initiation->Radical PeroxyRadical Lipid Peroxy Radical (LOO•) Radical->PeroxyRadical + O₂ Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxyRadical->Hydroperoxide + LH Decomposition Decomposition Hydroperoxide->Decomposition Heptenal This compound (Fishy Off-Flavor) Decomposition->Heptenal Other Other Volatiles (e.g., Hexanal) Decomposition->Other

Caption: Simplified pathway of this compound formation.

Analytical Workflow

The protocol employs an automated HS-SPME-GC-MS system. The sample is incubated to allow volatile compounds to partition into the headspace of the vial. An SPME fiber is then exposed to the headspace, where analytes are adsorbed. The fiber is subsequently transferred to the hot GC inlet for thermal desorption, separation, and detection. On-fiber derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is used to enhance the sensitivity and selectivity for aldehydes.[6][7]

cluster_workflow Experimental Workflow SamplePrep 1. Sample Preparation - Weigh Fish Oil - Add Internal Standard - Add PFBHA Reagent Incubation 2. Incubation & On-Fiber Derivatization SamplePrep->Incubation SPME 3. HS-SPME (Adsorption) Incubation->SPME Desorption 4. Thermal Desorption (GC Inlet) SPME->Desorption GCMS 5. GC-MS Analysis - Separation - Detection Desorption->GCMS Data 6. Data Processing - Integration - Quantification GCMS->Data

Caption: Overall workflow for this compound analysis.

Experimental Protocol

3.1. Principle

Volatile and semi-volatile compounds in a sealed vial partition between the sample matrix and the gaseous phase (headspace). An SPME fiber coated with a selective polymer is exposed to this headspace, and analytes are adsorbed onto the fiber. The fiber is then retracted and injected into a GC inlet, where the high temperature desorbs the analytes for chromatographic separation. Derivatization with PFBHA converts the target aldehyde into a more stable, volatile oxime derivative, which can be detected with high sensitivity by MS, particularly in negative chemical ionization (NCI) mode.[6][8]

3.2. Materials and Reagents

  • Fish Oil Sample

  • This compound standard (High Purity)

  • Internal Standard (IS): e.g., Heptanal-d14 or other suitable deuterated aldehyde.

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Solvents: Methanol, Isooctane (GC Grade).

  • SPME Fiber Assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended.[3][7]

  • Equipment:

    • GC-MS system with an autosampler capable of performing HS-SPME.

    • 20 mL amber glass headspace vials with PTFE-faced silicone septa.

    • Analytical balance, vortex mixer, and standard laboratory glassware.

3.3. Standard Preparation

  • PFBHA Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of methanol. Store at 4°C.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dilute to volume with isooctane.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in isooctane.

  • Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) by serial dilution of the stock standard in a control matrix (e.g., fresh, oxidation-free oil) or a suitable solvent. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

3.4. Sample Preparation and Derivatization

  • Accurately weigh 0.5 g ± 0.01 g of the fish oil sample into a 20 mL headspace vial.[3]

  • Spike the sample with the internal standard solution to achieve a final concentration of 100 ng/g.

  • Add 20 µL of the PFBHA derivatization reagent solution to the vial.

  • Immediately seal the vial with the screw cap and vortex for 10 seconds.

  • Place the vial in the autosampler tray for analysis.

3.5. HS-SPME-GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

  • Incubation/Derivatization: The vial is incubated in the autosampler agitator at 60°C for 30 minutes with agitation.[3][9]

  • SPME Adsorption: Following incubation, the SPME fiber is exposed to the headspace of the vial for 30 minutes at 60°C to adsorb the derivatized analytes.

  • Thermal Desorption: The fiber is immediately transferred to the GC inlet and desorbed at 250°C for 5 minutes in splitless mode.[1][10]

Data and Results

4.1. Instrumentation Parameters

The following table outlines typical GC-MS instrument conditions.

ParameterSettingReference
GC System
Inlet Temperature250°C[1]
Injection ModeSplitless[1]
Carrier GasHelium, Constant Flow @ 1.0 mL/min[5]
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][5]
Oven ProgramInitial 50°C, hold 5 min; ramp 5°C/min to 150°C; ramp 15°C/min to 250°C, hold 5 min[1][10]
MS System
Ion Source Temp.230°C[10]
Ionization ModeNegative Chemical Ionization (NCI) or Electron Impact (EI)[5][8]
Data AcquisitionSelected Ion Monitoring (SIM) Mode[9]
SIM Ions (PFBHA)Determine characteristic fragment ions for this compound-PFBHA oxime and IS-PFBHA oxime via a full scan run.

4.2. Method Performance

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the working standards. The concentration of this compound in the fish oil sample is then calculated using the regression equation. The method should be validated to determine its performance characteristics.

ParameterTypical ValueReference
Linearity (R²)> 0.99Based on standard analytical practice
Limit of Detection (LOD)1 - 10 ng/gEstimated based on LODs for similar aldehydes and derivatization methods.
Limit of Quantification (LOQ)5 - 25 ng/gEstimated based on LODs for similar aldehydes and derivatization methods.
Repeatability (%RSD)< 15%[1]

Conclusion

This application note details a robust and sensitive method for the quantification of this compound in fish oil using HS-SPME-GC-MS with PFBHA derivatization. The protocol is suitable for routine quality control to assess oxidative stability, for product development to evaluate the efficacy of antioxidant systems, and for research purposes to study the mechanisms of lipid peroxidation. The solvent-free extraction and high sensitivity of the method make it a valuable tool for professionals in the food, pharmaceutical, and dietary supplement industries.

References

Application Notes and Protocols: The Role of cis-4-Heptenal in the Aroma Profile of Fresh Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aroma of fresh milk is a complex sensory experience, resulting from a delicate balance of numerous volatile organic compounds. Among these, cis-4-Heptenal has been identified as a key contributor to the characteristic creamy and green aroma of fresh milk.[1][2][3] This unsaturated aldehyde, even at very low concentrations, significantly influences the overall flavor profile.[1] An understanding of its formation, sensory impact, and analytical quantification is crucial for quality control in the dairy industry and for researchers studying sensory science and food chemistry. This document provides detailed application notes and experimental protocols for the study of this compound in fresh milk.

Sensory Profile and Importance

This compound is known for its powerful creamy, green, and fatty aroma.[2][3][4][5] Its presence is considered extremely important to the flavor of fresh homogenized and pasteurized milk.[1] Studies have shown that even at picogram per gram concentrations, spiking fresh milk with additional this compound is sufficient to influence its flavor as determined by trained sensory panels.[1] The concentration of this compound has been observed to increase during the refrigerated storage of milk.[1]

Formation Pathway of this compound in Milk

This compound is a product of lipid oxidation, a key chemical process that impacts the flavor and shelf-life of dairy products.[6] It is formed from the breakdown of unsaturated fatty acids present in milk fat. The following diagram illustrates a generalized pathway for the formation of aldehydes, including this compound, from the oxidation of polyunsaturated fatty acids.

References

Application of cis-4-Heptenal in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Heptenal is a versatile C7 unsaturated aldehyde that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both an aldehyde and a cis-alkene, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrance components.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various key organic reactions.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValueReference
Molecular Formula C7H12O[2][3][4]
Molecular Weight 112.17 g/mol [2][3][5]
CAS Number 6728-31-0[2][3][4]
Appearance Colorless to slightly yellow liquid[6]
Density 0.847 g/mL at 25 °C[3]
Boiling Point 60 °C at 25 mmHg
Refractive Index (n20/D) 1.434[3]
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 9.77 (t, J=1.8 Hz, 1H), 5.45-5.25 (m, 2H), 2.45 (q, J=7.0 Hz, 2H), 2.32 (dt, J=7.4, 1.8 Hz, 2H), 2.05 (quint, J=7.5 Hz, 2H), 0.96 (t, J=7.5 Hz, 3H).
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 202.5, 130.0, 125.5, 43.8, 26.5, 20.8, 14.2.
IR (neat, cm⁻¹) 2965, 2932, 2875, 1728 (C=O), 1458, 1378, 725.
MS (EI, m/z) 112 (M+), 94, 84, 68, 55, 41.[5]

Key Synthetic Applications

This compound is a precursor to a variety of functional groups and molecular scaffolds. Its reactivity can be selectively targeted at the aldehyde or the alkene, or both functionalities can be involved in tandem or sequential reactions.

G cluster_reactions Key Synthetic Transformations cluster_products Intermediate & Final Products cis4Heptenal This compound oxyamination α-Oxyamination cis4Heptenal->oxyamination Organocatalysis wittig Wittig Olefination cis4Heptenal->wittig Phosphorus Ylides aldol Aldol Condensation cis4Heptenal->aldol Ketone Enolates oxidation Oxidation cis4Heptenal->oxidation Oxidizing Agents reduction Reduction cis4Heptenal->reduction Reducing Agents chiralDiols Chiral 1,2-Diols (e.g., for Resolvin E4) oxyamination->chiralDiols dienes Conjugated Dienes wittig->dienes enones α,β-Unsaturated Ketones aldol->enones carboxylicAcid cis-4-Heptenoic Acid oxidation->carboxylicAcid alcohol cis-4-Hepten-1-ol reduction->alcohol

Diagram 1: Synthetic utility of this compound.

I. Synthesis of Chiral Intermediates for Bioactive Molecules

A significant application of this compound is in the stereoselective synthesis of chiral building blocks for complex bioactive molecules. One prominent example is its use in the total synthesis of Resolvin E4, a specialized pro-resolving mediator with potent anti-inflammatory properties.

Application Note: Enantioselective α-Oxyamination

The synthesis of Resolvin E4 utilizes an enantioselective, organocatalytic α-oxyamination of this compound. This reaction, catalyzed by D-proline, installs a chiral center at the α-position to the aldehyde, which is a crucial step in establishing the stereochemistry of the final natural product. The resulting intermediate is then reduced in situ to the corresponding alcohol.

Quantitative Data:

ReactantCatalystReagentsSolventTime (h)ProductYield (%)Enantiomeric Excess (%)
This compoundD-Proline (10 mol%)1. Nitrosobenzene2. NaBH₄1. CHCl₃2. EtOH2 + 2(+)-(S,Z)-Hept-4-ene-1,2-diolNot specified>98

Experimental Protocol: Synthesis of (+)-(S,Z)-Hept-4-ene-1,2-diol

G start Start step1 Dissolve Nitrosobenzene and D-Proline in CHCl₃ at 0 °C start->step1 step2 Add this compound dropwise and stir for 2h at 0 °C step1->step2 step4 Add reaction mixture dropwise to NaBH₄ solution step2->step4 step3 Prepare NaBH₄ solution in EtOH at 0 °C step3->step4 step5 Stir for 2h at 0 °C step4->step5 step6 Solvent removal in vacuo step5->step6 step7 Work-up with sat. aq. NH₄Cl and extraction with EtOAc step6->step7 end (+)-(S,Z)-Hept-4-ene-1,2-diol step7->end

Diagram 2: Workflow for α-oxyamination and reduction.

Materials:

  • This compound

  • Nitrosobenzene

  • D-Proline

  • Chloroform (CHCl₃), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of nitrosobenzene (1.0 equiv) and D-proline (0.10 equiv) in anhydrous CHCl₃ at 0 °C, add this compound (3.0 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • In a separate flask, prepare a solution of NaBH₄ (3.0 equiv) in anhydrous EtOH at 0 °C.

  • Add the reaction mixture dropwise to the NaBH₄ solution at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add saturated aqueous NH₄Cl to quench the reaction.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by flash column chromatography.

II. Carbon Chain Elongation via Wittig Olefination

The aldehyde functionality of this compound is readily susceptible to nucleophilic attack by phosphorus ylides in the Wittig reaction, providing a powerful method for carbon-carbon double bond formation and chain elongation. The stereochemical outcome of the reaction is dependent on the nature of the ylide used.

Application Note: Synthesis of Dienes

The Wittig reaction of this compound with various phosphonium ylides can generate a range of substituted dienes. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes. This allows for the stereoselective synthesis of dienic structures, which are common motifs in natural products and pheromones.

Quantitative Data (Representative Examples):

YlideBaseSolventTemperature (°C)ProductExpected Yield (%)Expected Z:E Ratio
Methyltriphenylphosphonium bromiden-BuLiTHF-78 to RT(Z)-1,4-Octadiene80-90>95:5
(Carbethoxymethylene)triphenylphosphorane-CH₂Cl₂RTEthyl (2E,6Z)-nonadienoate85-95<5:95

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

G start Start step1 Suspend phosphonium salt in dry THF at 0 °C start->step1 step2 Add n-BuLi dropwise and stir for 1h at 0 °C step1->step2 step3 Cool ylide solution to -78 °C step2->step3 step4 Add this compound in THF dropwise step3->step4 step5 Warm to RT and stir for 4h step4->step5 step6 Quench with sat. aq. NH₄Cl and extract with Et₂O step5->step6 step7 Purify by column chromatography step6->step7 end (Z)-1,4-Octadiene step7->end

Diagram 3: Workflow for a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringe, magnetic stirrer, low-temperature bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.05 equiv) dropwise via syringe.

  • Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to -78 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (hexanes) to yield the diene product.

III. Aldol Condensation for the Formation of α,β-Unsaturated Systems

The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then participate in aldol reactions. However, a more common application involves using this compound as the electrophilic aldehyde partner in a crossed aldol condensation with a ketone.

Application Note: Synthesis of α,β-Unsaturated Ketones

In a Claisen-Schmidt condensation, this compound reacts with a ketone (e.g., acetone) in the presence of a base (e.g., NaOH) to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield a conjugated α,β-unsaturated ketone. These products are valuable intermediates in the synthesis of fragrances and pharmaceuticals.

Quantitative Data (Representative Example):

AldehydeKetoneBaseSolventTemperature (°C)ProductExpected Yield (%)
This compoundAcetoneNaOHEtOH/H₂ORT(6Z)-Hepta-1,6-dien-3-one60-75

Experimental Protocol: Claisen-Schmidt Condensation with Acetone

G start Start step1 Prepare a solution of NaOH in EtOH/H₂O start->step1 step2 Add a mixture of This compound and Acetone step1->step2 step3 Stir at RT for 24h step2->step3 step4 Neutralize with dilute HCl step3->step4 step5 Extract with Et₂O step4->step5 step6 Dry, concentrate, and purify by column chromatography step5->step6 end α,β-Unsaturated Ketone step6->end

Diagram 4: Workflow for a Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve NaOH (1.2 equiv) in a mixture of water and ethanol.

  • To the stirred basic solution, add a mixture of this compound (1.0 equiv) and acetone (5.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture in an ice bath and neutralize with dilute HCl until the pH is ~7.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the α,β-unsaturated ketone.

IV. Oxidation and Reduction of the Aldehyde Group

Standard transformations of the aldehyde group in this compound, such as oxidation to a carboxylic acid and reduction to an alcohol, provide access to other important building blocks while preserving the cis-alkene moiety.

Application Note: Synthesis of cis-4-Heptenoic Acid and cis-4-Hepten-1-ol

Mild oxidation of this compound, for example using the Pinnick oxidation (NaClO₂ with a scavenger), yields cis-4-Heptenoic acid. This acid and its derivatives are useful in the synthesis of natural products and as starting materials for agrochemicals. Conversely, reduction of the aldehyde with a mild hydride reagent like sodium borohydride (NaBH₄) affords cis-4-Hepten-1-ol, a common fragrance ingredient and a precursor for the synthesis of insect pheromones.

Quantitative Data (Representative Examples):

ReactionReagentSolventTemperature (°C)ProductExpected Yield (%)
OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O0 to RTcis-4-Heptenoic acid>90
ReductionNaBH₄MeOH0cis-4-Hepten-1-ol>95

Experimental Protocols

G start Start step1 Dissolve this compound and 2-methyl-2-butene in t-BuOH start->step1 step2 Add a solution of NaClO₂ and NaH₂PO₄ in H₂O at 0 °C step1->step2 step3 Stir at RT for 4h step2->step3 step4 Acidify with HCl and extract with EtOAc step3->step4 step5 Dry, concentrate, and purify step4->step5 end cis-4-Heptenoic Acid step5->end

Diagram 5: Workflow for the Pinnick oxidation.

Procedure:

  • Dissolve this compound (1.0 equiv) and 2-methyl-2-butene (5.0 equiv) in tert-butanol.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv) in water.

  • Cool the aldehyde solution to 0 °C and add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

G start Start step1 Dissolve this compound in MeOH at 0 °C start->step1 step2 Add NaBH₄ portion-wise step1->step2 step3 Stir at 0 °C for 1h step2->step3 step4 Quench with water and remove MeOH step3->step4 step5 Extract with Et₂O, dry, and concentrate step4->step5 end cis-4-Hepten-1-ol step5->end

Diagram 6: Workflow for the reduction of the aldehyde.

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol (MeOH) in a round-bottom flask and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 0.3 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the alcohol.

Conclusion

This compound is a readily available and highly useful starting material in organic synthesis. The protocols outlined in this document demonstrate its application in key transformations for carbon-carbon bond formation, stereoselective synthesis, and functional group interconversion. These methods provide access to a wide array of valuable molecules for the pharmaceutical, agrochemical, and flavor and fragrance industries. The versatility of this compound ensures its continued importance as a strategic building block in modern organic synthesis.

References

Troubleshooting & Optimization

Stability and degradation of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cis-4-Heptenal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an unsaturated aliphatic aldehyde known for its characteristic green and fatty aroma.[1] It is used in the flavor and fragrance industry to impart notes of fresh cream, cheese, and tea.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry place, protected from heat, sparks, and direct sunlight.[1] For long-term storage, the pure form is stable for up to 3 years at -20°C, and in solvent, it is stable for up to 1 year at -80°C.[3]

Q3: What are the primary degradation pathways for this compound?

A3: As an unsaturated aldehyde, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aldehyde functional group and the carbon-carbon double bond are prone to oxidation, especially when exposed to air and light. This is a common issue as this compound is a known product of lipid oxidation.

  • Polymerization: Aliphatic aldehydes can undergo polymerization, particularly in the presence of acidic or basic catalysts or upon exposure to high pressure.[3][4]

  • Isomerization: The cis double bond may isomerize to the more stable trans configuration, especially under acidic or thermal conditions.

  • Aldol Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions.

Q4: Are there any known stabilizers for this compound?

A4: Yes, commercial preparations of this compound are often supplied with a stabilizer. A common stabilizer is α-tocopherol (a form of Vitamin E), which acts as an antioxidant.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in odor (e.g., rancid or plastic-like smell) Oxidation or Polymerization1. Verify the age and storage conditions of the sample. 2. Analyze the sample using the provided GC-MS or HPLC method to check for degradation products. 3. If degradation is confirmed, discard the old sample and use a fresh, properly stored batch. 4. For future use, consider purchasing this compound with a stabilizer or adding an antioxidant like BHT or α-tocopherol to your formulation, if compatible.
Appearance of a viscous liquid or solid precipitate Polymerization1. This is a strong indication of polymerization. The polymer is often a polyacetal.[4] 2. Avoid exposing the material to strong acids, bases, or high temperatures. 3. If polymerization has occurred, the sample is likely unusable for most applications.
Inconsistent analytical results (e.g., variable peak area in chromatography) Sample Instability1. Prepare solutions of this compound fresh before each experiment. 2. Use a stabilized solvent if the compound is stored in solution. 3. Ensure the analytical method is validated for stability-indicating properties. 4. Check for the appearance of new peaks in the chromatogram that may correspond to degradation products.
Loss of potency or expected biological/chemical activity Degradation of the active compound1. Confirm the identity and purity of your this compound standard using a reliable analytical method. 2. Perform a forced degradation study (see experimental protocols) to understand the stability of your compound under your experimental conditions. 3. Adjust experimental parameters (e.g., pH, temperature, light exposure) to minimize degradation.

Stability and Degradation Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its known stability profile. Researchers are encouraged to perform their own stability studies to determine degradation rates under their specific experimental conditions.

Condition Observed Stability Potential Degradation Products
Recommended Storage (Pure, -20°C) Stable for up to 3 years.[3]Minimal degradation expected.
Recommended Storage (Inert Solvent, -80°C) Stable for up to 1 year.[3]Minimal degradation expected.
Acidic Conditions (e.g., pH < 4) Expected to be unstable.Isomerization to trans-4-Heptenal, polymerization products.
Basic Conditions (e.g., pH > 8) Expected to be unstable.Aldol condensation products, polymerization products.
Oxidative Stress (e.g., exposure to air, H₂O₂) Highly susceptible to oxidation.Heptenoic acid, shorter-chain aldehydes, and carboxylic acids.
Thermal Stress (e.g., elevated temperatures) Prone to degradation and polymerization.Isomerization to trans-4-Heptenal, various decomposition products.
Photolytic Stress (e.g., exposure to UV light) Expected to degrade.Radical-mediated oxidation and polymerization products.

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method suitable for separating this compound from its potential degradation products.

1. Sample Preparation for Forced Degradation Studies:

  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 1 M HCl and incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of acetonitrile. Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of pure this compound in an oven at 105°C for 72 hours. Dissolve an aliquot in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Full scan mode (m/z 35-350) to identify unknown degradation products.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify new peaks in the stressed samples as potential degradation products.

  • Use the mass spectra of the new peaks to propose their structures.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound (with DNPH Derivatization)

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound and its aldehyde/ketone degradation products after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization Procedure:

  • To 1 mL of the sample solution (control or stressed, in acetonitrile), add 1 mL of the DNPH reagent (e.g., 0.2% DNPH in acetonitrile with a catalytic amount of sulfuric acid).

  • Incubate the mixture in a water bath at 60°C for 1 hour.

  • Cool the solution to room temperature and dilute with acetonitrile/water (50:50) to a suitable concentration for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantify the decrease in the peak area of the this compound-DNPH derivative in the stressed samples compared to the control.

  • Monitor for the appearance of new peaks corresponding to the DNPH derivatives of degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_polymerization Polymerization cluster_condensation Condensation This compound This compound cis-4-Heptenoic_acid cis-4-Heptenoic acid This compound->cis-4-Heptenoic_acid [O] Shorter_chain_aldehydes Shorter-chain aldehydes/ carboxylic acids This compound->Shorter_chain_aldehydes Ozonolysis/ Strong Oxidation trans-4-Heptenal trans-4-Heptenal This compound->trans-4-Heptenal Acid/Heat Polyacetal Polyacetal This compound->Polyacetal Acid/Base Catalyst Aldol_products Aldol Condensation Products This compound->Aldol_products Base

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Cis4Heptenal This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidant) Cis4Heptenal->Forced_Degradation Analytical_Method Stability-Indicating Method (GC-MS or HPLC-UV) Forced_Degradation->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis (Peak Purity, Degradant Identification) Data_Acquisition->Data_Analysis Stability_Assessment Stability Assessment Data_Analysis->Stability_Assessment

Caption: Workflow for stability testing of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Storage Conditions Start->Check_Storage Fresh_Sample Use Fresh Sample Check_Storage->Fresh_Sample Analyze_Degradation Analyze for Degradation (GC-MS/HPLC) Fresh_Sample->Analyze_Degradation Degradation_Present Degradation Products Present? Analyze_Degradation->Degradation_Present Optimize_Conditions Optimize Experimental Conditions (pH, Temp, etc.) Degradation_Present->Optimize_Conditions Yes No_Degradation No Degradation Degradation_Present->No_Degradation No Check_Method Review Analytical Method No_Degradation->Check_Method

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Oxidation of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of cis-4-Heptenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound oxidation?

The primary and desired product of the careful oxidation of this compound is cis-4-heptenoic acid. The reaction involves the conversion of the aldehyde functional group to a carboxylic acid while preserving the cis-double bond.

Q2: What are the common byproducts observed during the oxidation of this compound?

Several byproducts can form depending on the oxidant and reaction conditions. These include:

  • trans-4-Heptenoic acid: Isomerization of the cis-double bond to the more stable trans-isomer can occur, especially under harsh reaction conditions.

  • Epoxyheptanoic acid: The double bond can be oxidized to an epoxide.

  • Products of oxidative cleavage: Strong oxidizing agents, such as hot potassium permanganate, can cleave the double bond, resulting in shorter-chain aldehydes and carboxylic acids like propanal, succinaldehyde, propionic acid, and succinic acid.[1][2][3]

  • Formates of unsaturated alcohols: In reactions using peracids, the formation of formates of the corresponding unsaturated alcohol has been observed.[4]

Q3: Which analytical techniques are suitable for monitoring the reaction and identifying byproducts?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing the reaction mixture.[5][6][7] To improve volatility and separation, derivatization of the products, such as conversion to their pentafluorobenzyl (PFB) esters or trimethylsilyl (TMS) ethers, is often employed.[5][6] High-performance liquid chromatography (HPLC) can also be used for the analysis of the carboxylic acid products.[8]

Q4: How can I minimize the formation of the trans-isomer of 4-heptenoic acid?

To minimize isomerization, it is crucial to use mild reaction conditions. This includes using selective oxidizing agents that do not require high temperatures or strongly acidic or basic environments. Shorter reaction times can also help reduce the extent of isomerization.

Troubleshooting Guides

Issue 1: Low Yield of cis-4-Heptenoic Acid

Possible Cause Suggested Solution
Formation of multiple byproducts. Optimize reaction conditions by using a milder oxidizing agent. For instance, pyridinium chlorochromate (PCC) is known to be a more selective oxidant for converting aldehydes to carboxylic acids in the absence of water.[9][10][11][12][13] Another option is using Oxone in DMF, which is a facile method for this conversion.[14]
Over-oxidation and cleavage of the double bond. Avoid using strong, non-selective oxidizing agents like hot, concentrated potassium permanganate.[1][3] If using permanganate, employ cold, dilute, and slightly alkaline conditions to favor diol formation at the double bond, which is a competing reaction but less destructive than cleavage.[8]
Incomplete reaction. Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Evaporation of the volatile starting material. Conduct the reaction in a well-sealed flask and at a controlled temperature, as this compound is a volatile compound.

Issue 2: Presence of Unexpected Peaks in GC-MS Analysis

Possible Cause Suggested Solution
Isomerization of the double bond. A peak corresponding to trans-4-heptenoic acid may be present. Confirm its identity using a standard if available, or by analyzing the fragmentation pattern in the mass spectrum. To avoid this, use milder reaction conditions.
Epoxidation of the double bond. The presence of an epoxide can be identified by its molecular weight (M+16 compared to the starting material). To prevent this, choose an oxidant that is selective for the aldehyde group over the alkene.
Oxidative cleavage products. Shorter-chain acids and aldehydes may be present. This indicates that the oxidant is too harsh. Switch to a milder reagent.
Solvent or reagent impurities. Run a blank analysis of the solvent and reagents to rule out contamination.

Quantitative Data Summary

The following table presents illustrative data for different oxidation methods. Note that these are representative values and actual results will vary based on specific experimental conditions.

Oxidizing AgentTemperature (°C)Reaction Time (h)Typical Yield of cis-4-Heptenoic Acid (%)Major Byproducts
Potassium Permanganate (KMnO₄) (hot, acidic)80-1002< 10Products of oxidative cleavage (propionic acid, succinic acid)
Pyridinium Chlorochromate (PCC)25475-85Minor amounts of trans-4-heptenoic acid
Peracetic Acid40660-70Epoxyheptanoic acid, formate of cis-4-hepten-1-ol[4]
Hydrogen Peroxide (with SeO₂ catalyst)50870-80Ester of cis-4-heptenoic acid (if alcohol is the solvent)[15]

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a mild oxidation of this compound to cis-4-heptenoic acid.

  • Reagent Preparation: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Addition of Celite or powdered molecular sieves is recommended to simplify work-up.[13]

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve this compound (1 equivalent) in DCM and add it dropwise to the PCC suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate. Acidify the aqueous layer with HCl (1M) and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-4-heptenoic acid. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Analysis of Reaction Products by GC-MS

This protocol outlines the general steps for analyzing the product mixture.

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization (Optional but Recommended): To a portion of the diluted sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or pentafluorobenzyl bromide (PFBBr) for esterification to improve the volatility and chromatographic properties of the carboxylic acid.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard, such as this compound-D2, before derivatization.[5]

  • GC-MS Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with standards if available.

Visualizations

Oxidation_Pathways This compound This compound cis-4-Heptenoic Acid cis-4-Heptenoic Acid This compound->cis-4-Heptenoic Acid Mild Oxidation (e.g., PCC) trans-4-Heptenoic Acid trans-4-Heptenoic Acid This compound->trans-4-Heptenoic Acid Isomerization Epoxyheptanoic Acid (via epoxide intermediate) Epoxyheptanoic Acid (via epoxide intermediate) This compound->Epoxyheptanoic Acid (via epoxide intermediate) Peracid Oxidation Propionic Acid + Succinic Acid Propionic Acid + Succinic Acid This compound->Propionic Acid + Succinic Acid Strong Oxidation (e.g., hot KMnO4)

Caption: Reaction pathways for the oxidation of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Setup Reaction Dissolve this compound and add to oxidant Start->Setup Reaction Monitor Progress TLC / GC-MS Setup Reaction->Monitor Progress Monitor Progress->Setup Reaction Incomplete Work-up Quench Reaction & Extract Product Monitor Progress->Work-up Reaction Complete Purification Column Chromatography or Distillation Work-up->Purification Characterization GC-MS, NMR, IR Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for this compound oxidation.

Troubleshooting_Logic Low_Yield Low Yield of cis-4-Heptenoic Acid Check_Byproducts Analyze Byproducts by GC-MS Low_Yield->Check_Byproducts Cleavage_Products Oxidative Cleavage Products? Check_Byproducts->Cleavage_Products Isomer_Epoxide Isomer or Epoxide? Cleavage_Products->Isomer_Epoxide No Use_Milder_Oxidant Use Milder Oxidant (e.g., PCC) Cleavage_Products->Use_Milder_Oxidant Yes Optimize_Conditions Optimize Conditions (Temp, Time) Isomer_Epoxide->Optimize_Conditions Yes

Caption: Troubleshooting logic for low yield in this compound oxidation.

References

Preventing isomerization of cis-4-Heptenal during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of cis-4-Heptenal during analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to isomerization to its trans-isomer or other degradation products.

Question: I am observing a peak corresponding to trans-4-Heptenal in my chromatogram, but I started with a pure this compound standard. What could be the cause?

Answer: The isomerization of this compound to its more stable trans-isomer is a common issue. Several factors throughout the analytical workflow can contribute to this conversion. The primary culprits are exposure to heat, light, and non-optimal pH conditions.

Key Troubleshooting Steps:

  • Review Your Sample Handling and Storage Protocol:

    • Temperature: Ensure that your standards and samples are consistently stored at low temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended. During sample preparation, use ice baths to keep samples cool.

    • Light Exposure: Protect your samples and standards from light at all stages. Use amber vials or wrap vials in aluminum foil. Avoid leaving samples on the benchtop under direct laboratory lighting for extended periods.

  • Evaluate Your Sample Preparation Procedure:

    • pH of the Sample Matrix: The pH of your sample can significantly impact the stability of this compound. Acidic or basic conditions can catalyze isomerization. If possible, adjust the sample pH to a neutral range (around pH 7) before extraction or derivatization.

    • Derivatization Conditions: The derivatization step, while necessary for improving chromatographic performance, can also induce isomerization if not properly controlled.

      • pH: The derivatization reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is typically performed in a slightly acidic to neutral pH range (pH 4-6) to ensure optimal reaction efficiency without promoting excessive isomerization.

      • Temperature and Time: Elevated temperatures during derivatization can accelerate isomerization. While heating is necessary to drive the reaction to completion, it is a critical parameter to control. A common starting point is 60°C for 30-60 minutes. It is advisable to perform a time-course experiment to determine the minimum time required for complete derivatization at a given temperature to minimize the risk of isomerization.

  • Check Your GC-MS Parameters:

    • Injector Temperature: A high injector temperature can cause thermal isomerization of the analyte. While a sufficiently high temperature is needed for efficient volatilization, an excessively high temperature should be avoided. A typical starting point for the injector temperature is 250°C. Consider testing lower injector temperatures to see if the isomerization is reduced without compromising peak shape or sensitivity.

Question: My recovery of this compound is consistently low, even when accounting for the trans-isomer. What are other potential sources of analyte loss?

Answer: Low recovery can be due to factors other than isomerization, including degradation of the aldehyde, inefficient extraction, or issues with the derivatization process.

Key Troubleshooting Steps:

  • Investigate Potential Degradation Pathways: Unsaturated aldehydes are susceptible to oxidation. Ensure that your solvents are free of peroxides and consider degassing your sample solutions. The use of antioxidants, such as BHT (butylated hydroxytoluene), in your standards and extraction solvents can help mitigate oxidative loss.

  • Optimize Your Extraction Procedure:

    • Solvent Choice: Ensure the solvent used for liquid-liquid extraction (e.g., hexane) is of high purity and appropriate for extracting the PFBHA-oxime derivative.

    • Extraction Efficiency: Perform extraction validation studies to ensure that your extraction protocol provides high and reproducible recovery.

  • Verify Complete Derivatization:

    • Reagent Concentration: Ensure that the PFBHA reagent is in sufficient excess to drive the derivatization reaction to completion.

    • Reaction Quenching: After the derivatization reaction, the extraction into an organic solvent effectively stops the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary driving force for the isomerization of this compound is the inherent greater thermodynamic stability of the trans-isomer. The conversion is often catalyzed by factors such as heat, light (photochemical isomerization), and the presence of acids or bases.

Q2: How can I best store my this compound stock solutions?

A2: For long-term stability, stock solutions of this compound should be prepared in a high-purity solvent, stored in amber glass vials with PTFE-lined caps at -20°C or, ideally, -80°C. It is also advisable to blanket the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: While not strictly mandatory, derivatization of this compound, typically with PFBHA, is highly recommended. This process converts the polar and thermally labile aldehyde into a more stable, less polar, and more volatile oxime derivative. This results in improved chromatographic peak shape, increased sensitivity, and reduced susceptibility to degradation in the GC inlet.

Q4: What are the expected products of the PFBHA derivatization of this compound?

A4: The reaction of PFBHA with an asymmetrical aldehyde like this compound will typically produce two geometric isomers of the resulting oxime: the syn- and anti-isomers. These two isomers may be resolved by the gas chromatographic column, resulting in two distinct peaks for the single analyte. For quantitative analysis, the peak areas of both isomers should be summed.

Q5: How can I confirm that the observed trans-isomer is a result of the analytical process and not present in the original sample?

A5: To differentiate between process-induced isomerization and the genuine presence of the trans-isomer in the sample, it is crucial to analyze a freshly prepared, high-purity this compound standard using the exact same analytical method. If the standard also shows the presence of the trans-isomer, it is indicative of isomerization occurring during your analytical workflow. Additionally, minimizing exposure to heat, light, and extreme pH at every step of the process for a test sample and comparing it to a routinely handled sample can help pinpoint the source of isomerization.

Data Presentation

Table 1: Factors Influencing this compound Isomerization and Recommended Mitigation Strategies

FactorPotential ImpactRecommended Mitigation Strategy
Temperature Increased temperature accelerates the rate of isomerization.Store standards and samples at ≤ -20°C. Use ice baths during sample preparation. Optimize GC inlet temperature to the lowest effective value.
Light UV and visible light can induce photochemical isomerization.Use amber vials or foil-wrapped containers for all standards and samples. Minimize exposure to laboratory light.
pH Acidic and basic conditions can catalyze isomerization.Adjust sample pH to neutral (pH ~7) before processing, if possible. For PFBHA derivatization, maintain a pH of 4-6.
Oxygen Can lead to oxidative degradation of the aldehyde.Use deoxygenated solvents. Store standards and samples under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Storage and Handling of this compound Standards

  • Upon receipt, store the neat this compound standard at ≤ -20°C in its original sealed container.

  • Prepare stock solutions in a high-purity, peroxide-free solvent (e.g., methanol or acetonitrile).

  • Dispense the stock solution into small-volume amber glass vials with PTFE-lined screw caps.

  • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Store the stock and working standard solutions at ≤ -20°C.

  • For daily use, allow a working standard vial to equilibrate to room temperature for a minimal amount of time before opening to prevent condensation from entering the vial.

Protocol 2: PFBHA Derivatization of this compound in an Aqueous Matrix

  • To 1 mL of the aqueous sample in a 2 mL glass vial, add an appropriate internal standard.

  • Adjust the sample pH to approximately 4-6 using a suitable buffer or dilute acid/base.

  • Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.

  • Tightly cap the vial and vortex for 1 minute.

  • Incubate the vial in a heating block or water bath at 60°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of Derivatized this compound

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet: Splitless mode, 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected

Technical Support Center: Quantification of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of cis-4-Heptenal. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the quantification of this compound?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the context of this compound quantification, co-eluting compounds from the sample (e.g., fats, proteins, salts in biological fluids or food) can interfere with the ionization process in the mass spectrometer source.[2][3] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantitative results, such as underestimation or overestimation of its concentration.[4][5]

Q2: I am observing poor accuracy and precision in my this compound measurements. Could this be due to a matrix effect?

A2: Yes, poor accuracy and precision are common indicators of uncorrected matrix effects.[2][6] When the matrix effect varies between samples or between your calibration standards and your samples, it can lead to significant errors in quantification.[6] For instance, if the matrix in your sample suppresses the this compound signal more than the matrix-free solvent of your calibration curve, the calculated concentration will be erroneously low.[1]

Q3: What is the best way to compensate for matrix effects when quantifying this compound?

A3: The most effective method to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[7][8] A SIL internal standard, such as this compound-d2, is chemically and physically almost identical to this compound.[7][9] This similarity ensures it experiences the same signal suppression or enhancement, allowing for accurate correction.[7] This technique is known as stable isotope dilution analysis (SIDA).[10][11] Adding the SIL internal standard at the beginning of the sample preparation process corrects for variability during both sample preparation and analysis.[11]

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?

A4: While a SIL internal standard is ideal, you can use a structural analog as an alternative. For this compound, a suitable analog could be another unsaturated aldehyde of a similar chain length, such as trans-2-Heptenal or 2-Octenal.[7] However, be aware that structural analogs may not co-elute with this compound and may not experience the exact same degree of matrix effect, potentially leading to less accurate correction.[7] Another strategy is to use matrix-matched calibration curves, where you prepare your calibration standards in a blank matrix that is representative of your samples.[6]

Q5: How can I assess the extent of the matrix effect in my assay?

A5: The matrix effect can be quantified by comparing the signal response of this compound in a post-extraction spiked blank matrix sample to its response in a neat solvent at the same concentration.[1][3] A response in the matrix that is lower than in the neat solvent indicates signal suppression, while a higher response indicates signal enhancement.[3] The matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF of less than 1 suggests suppression, and an MF greater than 1 suggests enhancement.[3]

Troubleshooting Guide

Issue 1: Inconsistent retention times for this compound.

  • Possible Cause: Changes in the mobile phase composition, column degradation, or fluctuating flow rates can cause retention time shifts.[12]

  • Troubleshooting Steps:

    • Check Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. If using buffers, verify the pH.

    • Inspect Column: The column may be degrading or contaminated. Try flushing the column or replacing it if it has exceeded its lifetime.

    • Verify Flow Rate: Check the pump for any signs of leaks or pressure fluctuations that might indicate an inconsistent flow rate.

    • System Suitability: Regularly inject a system suitability test sample to monitor for retention time shifts and ensure system performance.[12]

Issue 2: Poor peak shape (broadening, tailing, or splitting) for this compound.

  • Possible Cause: Poor peak shape can result from issues with the sample introduction, the analytical column, or active sites within the system.[12][13]

  • Troubleshooting Steps:

    • Injection Technique: Ensure the injection volume is appropriate and not causing column overload.

    • Column Condition: The column may be contaminated or have a void at the inlet. Try reversing the column and flushing it, or clipping a small portion from the front end if using a GC column.[13]

    • Active Sites: Aldehydes like this compound can be susceptible to active sites in the GC inlet or column. Using an ultra-inert liner and column can improve peak shape.[13] Derivatization of the aldehyde can also mitigate this issue.[7]

    • Temperature: In GC analysis, ensure the inlet and oven temperature programs are optimized.

Issue 3: Low signal intensity or complete loss of this compound signal.

  • Possible Cause: This can be due to severe signal suppression from the matrix, issues with the ion source, or problems with sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect: Dilute the sample with the initial mobile phase or a suitable solvent to reduce the concentration of interfering matrix components.[14][15]

    • Clean Ion Source: The mass spectrometer's ion source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.[12]

    • Optimize Sample Preparation: Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[16][17]

    • Check Internal Standard Response: If you are using an internal standard, check its response. If the IS signal is also low, it points towards a problem with the instrument (e.g., ion source) or a systematic issue in sample preparation.[3]

Experimental Protocols & Data

Protocol: Internal Standard Validation

This protocol outlines the steps to validate an internal standard for this compound quantification in a biological matrix using GC-MS.

  • Sample Preparation and Extraction:

    • To 100 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard solution (e.g., this compound-d2 or trans-2-Heptenal at a fixed concentration).

    • Add 10 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to improve chromatographic properties.[7]

    • Vortex the sample for 30 seconds.

    • Incubate at 60°C for 30 minutes to facilitate the derivatization reaction.[7]

    • Perform a liquid-liquid extraction by adding 500 µL of an organic solvent like hexane, vortexing for 2 minutes, and centrifuging.[7]

    • Transfer the organic layer to a clean vial for analysis.[7]

  • Calibration and Data Analysis:

    • Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix.

    • Add a constant amount of the chosen internal standard to each calibration point.[7]

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[7]

    • Evaluate the method's linearity (R²), accuracy (recovery), and precision (relative standard deviation, %RSD).[7]

Quantitative Data: Comparison of Internal Standards

The following table summarizes expected performance metrics when comparing a stable isotope-labeled internal standard with structural analogs for this compound analysis by GC-MS.

Internal StandardLinearity (R²)Accuracy (Recovery %)Precision (%RSD)Remarks
This compound-d'n' (SIL-IS) >0.99998.5< 5%Co-elutes with the analyte, providing optimal correction for matrix effects.[7]
trans-2-Heptenal >0.99792.1< 10%Good linearity; recovery may differ slightly. Chromatographically separated from the analyte.[7]
2-Octenal >0.99588.7< 15%Acceptable linearity; differences in volatility and polarity may lead to greater variability.[7]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Matrix (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound-d2) Sample->Add_IS Derivatize Derivatization (e.g., PFBHA) Add_IS->Derivatize Extract Liquid-Liquid Extraction (e.g., Hexane) Derivatize->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition GCMS->Data Integrate Peak Integration Data->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for this compound quantification.

Start Inaccurate or Imprecise Quantification? Check_ME Suspect Matrix Effect? Start->Check_ME Check_IS Using Internal Standard (IS)? Check_ME->Check_IS Yes Sol_Chrom Optimize Chromatography to separate interferences Check_ME->Sol_Chrom No Sol_SIL Use Stable Isotope-Labeled IS (e.g., this compound-d2) Check_IS->Sol_SIL Yes, SIL Sol_Analog Use Structural Analog IS with caution Check_IS->Sol_Analog Yes, Analog Sol_MM Use Matrix-Matched Calibration Check_IS->Sol_MM No Sol_Dilute Dilute Sample or Improve Cleanup Sol_Analog->Sol_Dilute Sol_MM->Sol_Dilute

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing GC-MS Parameters for cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of cis-4-Heptenal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for this compound analysis?

A typical starting point for the analysis of this compound involves a non-polar column and standard GC-MS conditions. However, derivatization is often recommended to improve chromatographic properties and sensitivity.[1]

Q2: Why is derivatization recommended for analyzing this compound and what is a common derivatizing agent?

Derivatization is recommended for aldehydes like this compound to increase their volatility and thermal stability, which improves chromatographic separation and detection.[2][3] A common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2][4] PFBHA reacts with aldehydes to form oxime derivatives that are more stable and provide better sensitivity in GC-MS analysis.[4]

Q3: What type of GC column is suitable for this compound analysis?

A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good initial choice for the analysis of this compound and its derivatives.[1] Columns with low bleed characteristics (often designated with "ms") are ideal for mass spectrometry applications to minimize background noise.

Q4: What are the advantages of using a stable isotope-labeled internal standard for this compound quantification?

A stable isotope-labeled (SIL) internal standard, such as this compound-d'n', is the gold standard for quantitative analysis. It is chemically almost identical to the analyte, meaning it behaves similarly during sample preparation, injection, and chromatography. This provides the most accurate correction for experimental variations and matrix effects.[1]

Troubleshooting Guide

Problem: I am observing significant peak tailing for this compound.

Peak tailing for polar compounds like aldehydes is a common issue in GC analysis. It is often caused by interactions with active sites in the GC system.

  • Cause 1: Active Sites in the Inlet or Column: The aldehyde group can interact with active silanol groups on the surface of the inlet liner, glass wool, or the column itself, leading to peak tailing.[5]

    • Solution: Use a deactivated inlet liner and ensure the column is properly deactivated. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it entirely.[6][7]

  • Cause 2: Improper Column Installation: An incorrect column installation depth in the inlet or detector can create dead volumes, leading to peak distortion.[5][8]

    • Solution: Ensure the column is cut squarely and installed at the correct depth according to the manufacturer's instructions for your GC model.[7]

  • Cause 3: Contamination: Buildup of non-volatile residues at the head of the column can create active sites.[5]

    • Solution: Regularly perform inlet maintenance, including replacing the septum and liner. Trimming the column can also help remove contaminants.[7]

Problem: My sensitivity for this compound is poor.

Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Cause 1: Analyte Degradation: Aldehydes can be thermally labile and may degrade in a hot injector.[9]

    • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the best balance between efficient volatilization and minimal degradation.[10][11]

  • Cause 2: Inefficient Ionization: The native aldehyde may not ionize efficiently in the MS source.

    • Solution: Derivatization with an agent like PFBHA can significantly enhance the response in the mass spectrometer.[2][4]

  • Cause 3: Leaks in the System: Air leaks in the GC-MS system can decrease sensitivity and increase background noise.

    • Solution: Perform a leak check of the system, paying close attention to the inlet septum, column fittings, and the MS interface.

Problem: I am seeing ghost peaks in my chromatograms.

Ghost peaks are peaks that appear in blank runs and are indicative of carryover or contamination.

  • Cause 1: Carryover from Previous Injections: High-concentration samples can contaminate the syringe, inlet, or column.

    • Solution: Implement a thorough wash sequence for the autosampler syringe with a strong solvent. Bake out the column at a high temperature (within its limits) to remove contaminants. If carryover persists, you may need to replace the inlet liner and septum.

  • Cause 2: Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can introduce ghost peaks.

    • Solution: Ensure high-purity carrier gas and use fresh, high-quality solvents. Check and replace gas purification traps if necessary.[8]

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis (with PFBHA Derivatization)

ParameterRecommended SettingNotes
GC Column DB-5ms or similar non-polar column30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[1]
Inlet Mode SplitlessIdeal for trace analysis.[1]
Inlet Temperature 250 °C (starting point)Optimize based on analyte response and potential for thermal degradation.[1][9]
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minThis is a general-purpose program; adjust based on the separation of your target analytes.[1]
Carrier Gas HeliumConstant flow of 1.0 - 1.2 mL/min.[1]
MS Ion Source Electron Ionization (EI)70 eV is standard.[1]
Source Temperature 230 °CCan be optimized to reduce background noise and improve sensitivity.[1]
Acquisition Mode Selected Ion Monitoring (SIM)For higher sensitivity and selectivity in quantitative analysis.[1]

Table 2: Comparison of Potential Internal Standards for this compound

Internal StandardLinearity (R²)Average Recovery (%)Precision (%RSD)Comments
This compound-d'n' (SIL-IS) >0.99998.5< 5%Excellent linearity and precision; co-elutes with the analyte for optimal correction of matrix effects.[1]
trans-2-Heptenal >0.99792.1< 10%Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte.[1]
2-Octenal >0.99588.7< 15%Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery.[1]

Experimental Protocols

Detailed Methodology for PFBHA Derivatization of this compound in a Biological Matrix

  • Sample Preparation: To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution (e.g., this compound-d'n' in methanol at 1 µg/mL).[1]

  • Derivatization: Add 10 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in water.[1]

  • Mixing and Incubation: Vortex the sample for 30 seconds to ensure thorough mixing.[1] Incubate the mixture at 60°C for 30-60 minutes to facilitate the derivatization reaction.[1][3]

  • Extraction: After incubation, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivatized analytes. For LLE, a non-polar solvent like hexane can be used.

  • Analysis: Inject an aliquot of the organic extract into the GC-MS system.

Mandatory Visualization

Caption: Troubleshooting workflow for common GC-MS issues with this compound.

References

cis-4-Heptenal storage conditions and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of cis-4-Heptenal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of neat this compound?

A1: For long-term stability of neat (pure) this compound, it is recommended to store it at -20°C.[1] Under these conditions, the compound is reported to be stable for up to three years.[1] To prevent degradation, the container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen. The compound should also be protected from light.

Q2: How should I store this compound that is dissolved in a solvent?

A2: If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C for optimal stability, where it can be stable for up to one year.[1] The choice of solvent should be carefully considered to ensure it is inert and does not react with the aldehyde.

Q3: Can I store this compound at refrigerated (2-8°C) or room temperature?

A3: While some suppliers suggest storing at refrigerated temperatures (0-10°C), this is generally for short-term storage.[2] Storing at room temperature is not recommended for extended periods as this compound is sensitive to heat, air, and light, which can lead to degradation.[3] One safety data sheet notes that the product is stable under normal ambient temperatures, but for maintaining high purity for research purposes, colder temperatures are advisable.[4]

Q4: Why does my this compound contain a stabilizer like α-tocopherol?

A4: this compound is an unsaturated aldehyde, making it susceptible to oxidation.[5] α-tocopherol (Vitamin E) is added as an antioxidant to inhibit this degradation process and extend the shelf life of the product.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound, like other unsaturated aldehydes, are:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the double bond can also be susceptible to oxidation.

  • Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.

  • Isomerization: The cis double bond may isomerize to the more stable trans configuration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in appearance (e.g., color change from colorless to yellow, increased viscosity) Polymerization or oxidation of the compound.Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and at the recommended low temperature.
Unexpected experimental results (e.g., lower than expected activity, presence of unknown peaks in analytical data) Degradation of this compound leading to lower purity and the presence of impurities.Verify the purity of your this compound stock using an appropriate analytical method such as Gas Chromatography (GC). If degradation is confirmed, use a fresh, properly stored vial of the compound.
Inconsistent results between different aliquots of the same stock solution Improper handling and storage of the stock solution, leading to degradation upon repeated use.Aliquot the this compound solution into single-use vials upon preparation to minimize freeze-thaw cycles and exposure to air and light.

Storage Conditions and Stability Data

Form Storage Temperature Reported Stability Key Considerations
Neat (Pure) -20°CUp to 3 years[1]Store under an inert atmosphere (argon or nitrogen) and protect from light.
In Solvent -80°CUp to 1 year[1]Use a dry, inert solvent.
Neat (Pure) Refrigerated (0-10°C)Short-term storageStore under an inert atmosphere and protect from light.[2]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., temperature, light exposure, atmosphere).

Materials:

  • High-purity this compound

  • Inert, amber glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Appropriate GC column for separating this compound from potential degradation products

Procedure:

  • Sample Preparation:

    • Under an inert atmosphere, carefully aliquot the high-purity this compound into several amber glass vials.

    • For each storage condition to be tested, prepare a set of vials.

    • Tightly seal the vials and purge the headspace with an inert gas.

  • Storage Conditions:

    • Place the sets of vials in their designated storage environments. Examples of conditions to test include:

      • -20°C (control)

      • 4°C (refrigerated)

      • 25°C with light protection

      • 25°C with exposure to ambient light

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points could be: 0, 1, 2, 4, 8, and 12 weeks.

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a sample for GC analysis according to a validated method.

    • Analyze the sample by GC-FID or GC-MS to determine the purity of this compound.

    • If using GC-MS, monitor for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

    • Plot the percentage of this compound versus time for each storage condition to visualize the degradation kinetics.

    • Identify and, if possible, quantify any major degradation products.

Factors Affecting this compound Stability

G Factors Influencing this compound Stability cis4Heptenal This compound (Stable) Degradation Degradation cis4Heptenal->Degradation Temperature Elevated Temperature Temperature->Degradation Light Light Exposure Light->Degradation Air Air (Oxygen) Exposure Air->Degradation Impurities Acidic/Basic Impurities Impurities->Degradation Stabilizer Stabilizer (e.g., α-tocopherol) Stabilizer->cis4Heptenal inhibits oxidation Storage Proper Storage (-20°C, Inert Atmosphere, Dark) Storage->cis4Heptenal maintains stability

Caption: Logical relationship of factors affecting this compound stability.

References

Technical Support Center: Analysis of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-4-Heptenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this volatile aldehyde.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions to help you resolve them.

Issue 1: Poor Peak Shape or Tailing for this compound in GC-MS Analysis

Q: My this compound peak is showing significant tailing or is broad. What are the potential causes and how can I fix this?

A: Poor peak shape for aldehydes like this compound in GC analysis is a common issue, often stemming from the compound's polarity and potential for interaction with active sites in the GC system. Here’s a systematic approach to troubleshooting:

  • Check for Active Sites: Aldehyd groups can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or even the transfer line.

    • Solution:

      • Use a deactivated inlet liner. If you are unsure about the liner's condition, replace it with a new, silanized liner.

      • Condition your GC column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.

      • If the problem persists, consider using a guard column to trap non-volatile residues and protect the analytical column.

  • Optimize Injection Temperature: An incorrect injection temperature can lead to poor volatilization or thermal degradation.

    • Solution:

      • Start with a splitless injection at 250°C.[1]

      • If you suspect thermal degradation, try lowering the inlet temperature in 10°C increments.

      • Conversely, if the peak is broad, this might indicate slow volatilization, so a slightly higher temperature could be beneficial.

  • Consider Derivatization: Converting the polar aldehyde into a less polar, more stable derivative can significantly improve peak shape and response.[2][3]

    • Solution: Derivatize this compound to form an oxime, which improves chromatographic properties.[1] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This not only improves peak shape but also enhances sensitivity, especially with an electron capture detector (ECD) or when using MS.

Issue 2: Inconsistent Quantitative Results and Poor Reproducibility

Q: I'm observing high variability in my quantitative results for this compound across different samples or even replicate injections of the same sample. What could be causing this?

A: Inconsistent results are often related to sample preparation, matrix effects, or the lack of an appropriate internal standard.

  • Use of an Internal Standard (IS): An internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[4]

    • Solution: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d'n'.[1] This is because it behaves almost identically to the analyte during extraction and analysis.[1] If a SIL-IS is not available, a structural analogue like trans-2-Heptenal can be a viable alternative.[1]

  • Matrix Effects: Components of the sample matrix (e.g., fats, proteins in biological or food samples) can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.[5][6][7]

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.[8] This helps to compensate for matrix effects.[8]

      • Sample Cleanup: Employ a sample preparation technique like solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the analyte from interfering matrix components.[4]

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]

  • Analyte Stability: Aldehydes can be susceptible to degradation or oxidation.

    • Solution:

      • Minimize sample exposure to air and light.

      • Analyze samples as quickly as possible after preparation.

      • Consider adding an antioxidant like BHT to your standards and samples if stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for this compound analysis?

A1: Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile aldehydes like this compound.[4] It offers high sensitivity and selectivity. For certain applications, especially when analyzing air samples, High-Performance Liquid Chromatography (HPLC) after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is also common.[10][11]

Q2: Why is derivatization often recommended for aldehyde analysis?

A2: Derivatization is recommended for several reasons:[2][3][12]

  • Improves Stability: It converts the relatively reactive aldehyde into a more stable compound.[12]

  • Enhances Volatility and Peak Shape (for GC): Silylation or oxime formation can make the analyte more suitable for GC analysis by reducing its polarity and improving peak symmetry.[3][13]

  • Increases Sensitivity: Certain derivatizing agents can introduce moieties that enhance the detector response (e.g., halogenated groups for ECD or enhanced ionization for MS).[3]

Q3: How do I choose an appropriate internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d'n'.[1] This is because its chemical and physical properties are nearly identical to the analyte, providing the most accurate correction for experimental variations.[1] If a SIL-IS is not available or is cost-prohibitive, a structural analogue can be used. For this compound, good candidates for structural analogues include trans-2-Heptenal or other unsaturated aldehydes of similar chain length.[1]

Q4: What are common matrix interferences in the analysis of this compound in food or biological samples?

A4: In complex matrices like food and biological fluids, common interferences include:

  • Fats and Lipids: These can contaminate the GC inlet and column and cause matrix effects in the MS source.[14]

  • Other Aldehydes and Ketones: Isomeric or structurally similar aldehydes may co-elute with this compound, leading to inaccurate quantification if not properly resolved chromatographically or by mass spectrometry.[10]

  • Non-volatile components: These can build up in the GC inlet and on the column, leading to poor peak shape and reduced analyte response over time.[15]

Q5: My HPLC chromatogram shows co-eluting peaks. How can I resolve them?

A5: Co-elution of isomeric aldehydes or other interfering compounds can be a challenge.[10] To resolve this, you can:

  • Modify the Mobile Phase: Adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to water) can alter the retention times of the compounds and improve separation.[10]

  • Change the HPLC Column: Using a column with a different stationary phase chemistry can provide different selectivity and resolve the co-eluting peaks.[10]

  • Optimize Temperature: Adjusting the column temperature can also influence the separation.

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Analysis by GC-MS [1]

Internal StandardR² of Calibration CurveRecovery (%)Precision (%RSD)Comments
This compound-d'n' (SIL-IS) >0.99998.5< 5%Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects.
trans-2-Heptenal >0.99792.1< 10%Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte.
2-Octenal >0.99588.7< 15%Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery.

Table 2: GC-MS Validation Parameters for a Panel of Volatile Aldehydes using this compound-D2 as an Internal Standard [4]

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Hexanal1 - 1000.9980.20.7
Heptanal1 - 1000.9990.150.5
This compound 1 - 100 0.999 0.1 0.4
Octanal1 - 1000.9970.250.8
Nonanal2 - 2000.9960.51.5

Experimental Protocols

Detailed Protocol: Quantification of this compound in Plasma using GC-MS with Derivatization

This protocol provides a generalized method for the analysis of this compound in a biological matrix like plasma.

1. Sample Preparation and Extraction:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., this compound-d'n' at 1 µg/mL in methanol).

  • Add 10 µL of a derivatization agent solution (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride at 10 mg/mL in water) to form an oxime, which improves chromatographic properties and sensitivity.[1]

  • Vortex the sample for 30 seconds to ensure thorough mixing.[1]

  • Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[1]

  • Perform a liquid-liquid extraction by adding 500 µL of hexane.[1]

  • Vortex vigorously for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer (hexane) to a clean autosampler vial for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.[1]

  • Inlet: Splitless mode, 250°C.[1]

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.[1]

3. Data Analysis and Validation:

  • Prepare a calibration curve by spiking known concentrations of this compound into a blank matrix (e.g., plasma from a control group) and adding a constant amount of the internal standard to each calibrator.[1]

  • Process the samples and calibrators using the protocol described above.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]

  • Evaluate the method for linearity (R²), accuracy (recovery), and precision (relative standard deviation, %RSD).[1]

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_peak_shape Problem Area: Peak Shape cluster_quantitation Problem Area: Quantitation Start Poor or Inconsistent This compound Results PeakShape Poor Peak Shape (Tailing, Broad) Start->PeakShape Quantitation Poor Reproducibility Inconsistent Results Start->Quantitation CheckLiner Check Inlet Liner (Active Sites?) PeakShape->CheckLiner OptimizeTemp Optimize Inlet Temp CheckLiner->OptimizeTemp If liner is OK Derivatize Consider Derivatization (e.g., PFBHA) OptimizeTemp->Derivatize If still poor shape UseIS Use Internal Standard (SIL-IS Preferred) Quantitation->UseIS MatrixEffects Assess Matrix Effects UseIS->MatrixEffects If IS is used MatrixMatchedCal Use Matrix-Matched Calibration MatrixEffects->MatrixMatchedCal SampleCleanup Improve Sample Cleanup (e.g., SPME) MatrixEffects->SampleCleanup

Caption: Troubleshooting workflow for this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., this compound-d'n') Plasma->Add_IS Add_Deriv Add Derivatizing Agent (e.g., PFBHA) Add_IS->Add_Deriv Incubate Incubate (60°C, 30 min) Add_Deriv->Incubate Extract Liquid-Liquid Extraction (Hexane) Incubate->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Result Quantification (vs. Calibration Curve) Data->Result

Caption: Experimental workflow for plasma sample analysis.

References

Technical Support Center: cis-4-Heptenal Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of cis-4-Heptenal.

Troubleshooting Guide

This section addresses specific issues users might encounter during their this compound extraction experiments, offering potential causes and solutions in a direct question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why is the recovery of this compound consistently low? Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.Select a solvent with a polarity that is well-suited for this compound, which is a relatively nonpolar aldehyde. Consider solvents like hexane, diethyl ether, or ethyl acetate.[1][2] For complex matrices, a solvent mixture might be necessary to improve extraction efficiency.
Incomplete Extraction: The contact time between the sample and the solvent may be insufficient, or the agitation may not be vigorous enough.Increase the extraction time and ensure thorough mixing or agitation to maximize the mass transfer of this compound into the solvent phase. For solid samples, consider finer grinding to increase surface area.[1]
Degradation of this compound: Aldehydes can be susceptible to oxidation or polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation. Avoid high temperatures and strongly acidic or basic conditions during extraction and workup.[3]
Emulsion Formation (in Liquid-Liquid Extraction): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[2]To break emulsions, try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[2] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2] Adding a small amount of a different organic solvent can also help break the emulsion.[2]
My extracted sample contains many impurities. How can I improve the purity of my this compound extract? Poor Selectivity of the Extraction Method: The chosen solvent or extraction technique may be co-extracting a large number of matrix components.For liquid-liquid extraction, consider a bisulfite adduct formation. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-carbonyl impurities in the organic layer. The aldehyde can then be regenerated by basification.[3][4][5][6][7] For solid samples, Solid-Phase Extraction (SPE) with a cartridge that selectively retains either the analyte or the interferences can significantly improve purity.
Insufficient Washing Steps: The organic extract may not have been adequately washed to remove co-extracted impurities.During liquid-liquid extraction, wash the organic phase with a mild acidic solution (e.g., saturated NH₄Cl) to remove basic impurities and with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[3]
The results of my extractions are not reproducible. What could be the cause? Inconsistent Experimental Parameters: Variations in temperature, extraction time, solvent volume, or agitation speed can lead to inconsistent results.Standardize all experimental parameters and ensure they are precisely controlled in every experiment. This includes sample size, solvent volumes, extraction time, temperature, and agitation speed.
Sample Heterogeneity: If working with solid matrices, the distribution of this compound within the sample may not be uniform.Ensure the sample is homogenized thoroughly before taking a subsample for extraction.
Instability of this compound: If the analyte is degrading over time, this will lead to variability in the measured concentration.Analyze the samples as quickly as possible after extraction. If storage is necessary, store the extracts at low temperatures (-20°C or -80°C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: The optimal extraction method depends on the sample matrix.

  • For liquid samples , liquid-liquid extraction (LLE) is a common and effective method. To enhance selectivity for aldehydes, a bisulfite extraction protocol can be employed.[5][6][7]

  • For solid samples or to pre-concentrate the analyte from a liquid matrix , headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free technique suitable for volatile compounds like this compound.[8][9]

Q2: Which solvent should I use for liquid-liquid extraction of this compound?

A2: this compound is soluble in many organic solvents and insoluble in water.[10][11][12] Good choices for extraction solvents that are immiscible with water include hexane, diethyl ether, and ethyl acetate.[1][2] The choice may need to be optimized based on the specific sample matrix to minimize the co-extraction of interfering compounds.

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3] Avoid high temperatures and exposure to strong acids or bases. If purification involves a bisulfite adduct, minimize the time the aldehyde is exposed to the basic solution during the regeneration step.[4]

Q4: What are the key parameters to optimize for improving HS-SPME efficiency for this compound?

A4: For HS-SPME, several factors influence extraction efficiency:

  • Fiber Coating: A nonpolar fiber coating, such as polydimethylsiloxane (PDMS), is generally suitable for volatile, nonpolar compounds.

  • Extraction Temperature and Time: Increasing the temperature can increase the vapor pressure of this compound, but excessive heat may cause degradation. An optimal balance must be found. Longer extraction times generally lead to higher recovery until equilibrium is reached.

  • Sample Matrix Modifications: Adding salt ("salting out") to aqueous samples can increase the volatility of the analyte and improve its transfer to the headspace.[13] Adjusting the pH of the sample can also be beneficial.

Q5: How should I store my this compound extracts?

A5: To ensure the stability of this compound, extracts should be stored at low temperatures, such as -20°C or ideally -80°C, in tightly sealed vials to prevent evaporation and degradation. Storing under an inert atmosphere is also recommended.

Quantitative Data on Extraction Efficiency

The following table provides illustrative data on the extraction efficiency of this compound under different hypothetical conditions to guide method selection and optimization.

Extraction Method Solvent/Fiber Temperature (°C) Extraction Time (min) Matrix Hypothetical Recovery (%) Key Considerations
Liquid-Liquid Extraction (LLE)Diethyl Ether2530Aqueous Solution85-95Prone to emulsion formation.
LLE with Bisulfite AdductDiethyl Ether / Water2560Aqueous Solution with Impurities80-90Highly selective for aldehydes. Requires a regeneration step.[4][7]
Headspace SPMEPDMS Fiber5030Water90-98Sensitive and solvent-free. Requires optimization of temperature and time.[13]
Headspace SPMEPDMS Fiber6045Milk75-85Matrix effects from fats and proteins can reduce efficiency.
Ultrasound-Assisted ExtractionHexane4020Fish Tissue88-96Increased efficiency due to ultrasonic cavitation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation:

    • For liquid samples, take a known volume (e.g., 50 mL) and place it in a separatory funnel.

    • For solid samples, homogenize the sample and weigh a representative amount (e.g., 10 g). Add a suitable solvent (e.g., methanol) to initially extract this compound, then dilute with water.

  • Extraction:

    • Add an equal volume of a low-polarity organic solvent (e.g., 50 mL of diethyl ether) to the separatory funnel.[2]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the extracted this compound.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter the dried extract.

    • The solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample if necessary.

Protocol 2: Selective Extraction via Bisulfite Adduct Formation
  • Initial Mixture:

    • Dissolve the crude mixture containing this compound in a water-miscible solvent like methanol or THF.[3][7]

  • Adduct Formation:

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously.[3]

  • Extraction of Impurities:

    • Transfer the mixture to a separatory funnel and add a non-polar organic solvent such as hexanes.[3][7]

    • Shake the funnel. The bisulfite adduct of this compound will move to the aqueous layer, while non-carbonyl impurities will remain in the organic layer.

    • Separate and discard the organic layer.

  • Regeneration of this compound:

    • To the aqueous layer containing the adduct, add a fresh portion of an organic solvent (e.g., diethyl ether).

    • Slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH ~12).[3][4] This will reverse the reaction and regenerate the aldehyde.

    • Shake the funnel to extract the regenerated this compound into the organic layer.

  • Isolation:

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate as needed.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation:

    • Place a known amount of the liquid or homogenized solid sample (e.g., 5 g) into a headspace vial.

    • For aqueous samples, consider adding NaCl to saturate the solution.

  • Extraction:

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath set to the optimized temperature (e.g., 50-60°C).

    • Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace above the sample for a predetermined time (e.g., 30 minutes) with agitation.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph (GC).

    • Desorb the trapped analytes onto the GC column for separation and subsequent detection by a mass spectrometer (MS) or other suitable detector.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Sample in Separatory Funnel B Add Organic Solvent A->B Step 1 C Shake & Vent B->C Step 2 D Phase Separation C->D Step 3 E Collect Organic Layer D->E Step 4 F Dry & Concentrate E->F Step 5 G Analysis (GC-MS) F->G Step 6

Liquid-Liquid Extraction Workflow

signaling_pathway_SPME cluster_sample Sample Vial Sample Sample Matrix Headspace Headspace (Vapor Phase) Sample->Headspace Volatilization (Partitioning) SPME_Fiber SPME Fiber Headspace->SPME_Fiber Adsorption/ Absorption GC_Injector GC Injection Port SPME_Fiber->GC_Injector Thermal Desorption

HS-SPME Principle of Operation

logical_relationship_troubleshooting Start Low Extraction Efficiency Problem1 Poor Recovery Start->Problem1 Problem2 Low Purity Start->Problem2 Problem3 Poor Reproducibility Start->Problem3 Cause1a Inappropriate Solvent Problem1->Cause1a Cause1b Analyte Degradation Problem1->Cause1b Cause1c Emulsion Formation Problem1->Cause1c Cause2a Poor Method Selectivity Problem2->Cause2a Cause2b Insufficient Washing Problem2->Cause2b Cause3a Inconsistent Parameters Problem3->Cause3a Cause3b Sample Heterogeneity Problem3->Cause3b Solution1a Optimize Solvent Polarity Cause1a->Solution1a Solution1b Use Inert Atmosphere, Avoid High Temps Cause1b->Solution1b Solution1c Add Brine, Gentle Mixing Cause1c->Solution1c Solution2a Use Bisulfite Extraction or SPE Cause2a->Solution2a Solution2b Add Acid/Base Wash Steps Cause2b->Solution2b Solution3a Standardize Protocol Cause3a->Solution3a Solution3b Homogenize Sample Cause3b->Solution3b

References

Technical Support Center: Atmospheric Reactions of cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the gas-phase reactions of cis-4-Heptenal with key atmospheric radicals (OH, Cl, NO₃, and O₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary atmospheric loss processes for this compound?

A1: The primary atmospheric loss processes for this compound are expected to be its reactions with hydroxyl radicals (OH) during the daytime and with nitrate radicals (NO₃) at night. Reactions with ozone (O₃) and chlorine atoms (Cl) can also contribute to its degradation, particularly in specific environments such as polluted marine areas for Cl atoms.

Q2: How are the rate constants for these reactions typically determined?

A2: The rate constants are commonly determined using the relative rate method in atmospheric simulation chambers.[1] This technique involves monitoring the decay of the target compound (this compound) relative to a reference compound with a known rate constant in the presence of the radical of interest.

Q3: What are the expected major products of the reaction of this compound with these radicals?

A3: The reactions are expected to proceed via two main pathways: addition of the radical to the C=C double bond and abstraction of the aldehydic hydrogen atom.[2] Addition to the double bond is generally the dominant pathway for OH, Cl, and NO₃ radicals. Ozonolysis will lead to the cleavage of the double bond, forming smaller carbonyl compounds.[3]

Q4: How is the atmospheric lifetime of this compound calculated?

A4: The atmospheric lifetime (τ) of this compound with respect to a specific radical (X) is calculated using the formula: τ = 1 / (k * [X]), where k is the rate constant for the reaction and [X] is the average atmospheric concentration of the radical.

Quantitative Data Summary

The following tables summarize the available and estimated kinetic data for the reaction of this compound with atmospheric radicals at approximately 298 K.

Table 1: Rate Constants for the Reaction of Atmospheric Radicals with this compound

RadicalRate Constant (cm³ molecule⁻¹ s⁻¹)MethodReference/Note
OH (6.27 ± 0.66) x 10⁻¹¹EstimatedBased on the rate constant for cis-3-hexene.[4]
Cl (2.95 ± 0.5) x 10⁻¹⁰EstimatedAverage of rate constants for 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one.[5]
NO₃ (4.03 ± 0.24) x 10⁻¹³Relative RateDirect measurement.[2]
O₃ (1.45 ± 0.25) x 10⁻¹⁹EstimatedAverage of rate constants for 2-pentenal, 2-heptenal, and 2-nonenal.[3]

Table 2: Estimated Atmospheric Lifetimes of this compound

RadicalAssumed Average Concentration (molecule cm⁻³)Estimated Lifetime
OH 2 x 10⁶~2.2 hours
Cl 1 x 10⁴~3.9 days
NO₃ 5 x 10⁸ (nighttime)~3.4 minutes
O₃ 7 x 10¹¹~4.7 days

Experimental Protocols

Relative Rate Method for Determining Rate Constants

This protocol describes a typical experimental setup for determining the rate constant of the reaction of this compound with an atmospheric radical (e.g., OH) using a relative rate technique in a smog chamber.

1. Chamber Preparation:

  • The experiments are conducted in a large (e.g., 1080 L) quartz-glass or Teflon reaction chamber.
  • The chamber is evacuated to a high vacuum (e.g., 10⁻⁴ mbar) to remove any residual gases.
  • The chamber is then filled with purified synthetic air to atmospheric pressure (approx. 1000 mbar).

2. Reagent Injection:

  • A known amount of this compound and a reference compound (e.g., a hydrocarbon with a well-established OH rate constant) are introduced into the chamber.
  • The radical precursor is then introduced. For OH radicals, hydrogen peroxide (H₂O₂) is a common precursor, which is photolyzed to generate OH. For Cl atoms, Cl₂ can be used. For NO₃ radicals, N₂O₅ is often used as a thermal source. Ozone is typically generated by an external ozone generator.

3. Reaction Monitoring:

  • The concentrations of this compound and the reference compound are monitored over time using analytical instruments such as Gas Chromatography with Flame Ionization Detection (GC-FID) and/or Fourier Transform Infrared (FTIR) spectroscopy.[3][5][6][7][8][9][10]
  • For OH and Cl radical experiments, the reaction is initiated by turning on UV lamps to photolyze the precursor.

4. Data Analysis:

  • The rate constant for the reaction of the radical with this compound (k_heptenal) is determined from the following equation: ln([this compound]₀ / [this compound]ₜ) = (k_heptenal / k_ref) * ln([Reference]₀ / [Reference]ₜ)
  • A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope of k_heptenal / k_ref.
  • Knowing the value of k_ref, k_heptenal can be calculated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Non-linear decay plots in relative rate experiments. 1. Secondary reactions consuming the reactants or products. 2. Incomplete mixing of reactants in the chamber. 3. Wall losses of the reactants.1. Add a scavenger for unwanted radicals (e.g., cyclohexane for OH).[3] 2. Ensure adequate mixing time before initiating the reaction. 3. Characterize wall loss rates in the dark before the experiment and correct the data if necessary.
Inconsistent rate constant measurements. 1. Inaccurate concentration of the reference compound. 2. Temperature fluctuations in the reaction chamber. 3. Interference from impurity in the reactants.1. Verify the concentration of the reference compound by an independent method. 2. Ensure the temperature of the chamber is stable and accurately measured. 3. Use high-purity reactants and check for impurities using GC-MS.
Low signal-to-noise ratio in analytical measurements (FTIR/GC). 1. Low initial concentrations of reactants. 2. Insufficient path length for FTIR measurements. 3. Poor injection technique for GC.1. Increase the initial concentrations, ensuring they are still relevant for atmospheric conditions. 2. Use a multi-pass cell to increase the optical path length for FTIR. 3. Optimize the GC injection parameters (e.g., injection volume, temperature).
Formation of unexpected products. 1. Presence of impurities in the reaction mixture. 2. Complex secondary chemistry.1. Analyze all reactants for impurities before the experiment. 2. Use chemical models to simulate the expected product distribution and identify potential secondary reaction pathways.

Visualizations

Atmospheric_Degradation_of_cis_4_Heptenal cluster_OH OH Radical Reaction (Daytime) cluster_Cl Cl Atom Reaction cluster_NO3 NO3 Radical Reaction (Nighttime) cluster_O3 Ozone Reaction C4H This compound OH_add OH Addition (to C=C) C4H->OH_add + OH OH_abs H-Abstraction (from -CHO) C4H->OH_abs + OH Cl_add Cl Addition (to C=C) C4H->Cl_add + Cl Cl_abs H-Abstraction (from -CHO) C4H->Cl_abs + Cl NO3_add NO3 Addition (to C=C) C4H->NO3_add + NO3 O3_cleavage Ozonolysis (C=C cleavage) C4H->O3_cleavage + O3 Products Degradation Products (Carbonyls, Organic Nitrates, etc.) OH_add->Products OH_abs->Products Cl_add->Products Cl_abs->Products NO3_add->Products O3_cleavage->Products

Caption: Atmospheric degradation pathways of this compound.

References

Challenges in cis-4-Heptenal analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-4-Heptenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the analysis of this volatile aldehyde in complex matrices.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Sample Preparation & Analyte Stability

Question 1: Why is my recovery of this compound consistently low?

Answer: Low recovery of this compound is a frequent challenge due to its chemical properties and interactions within complex matrices.[1] Several factors can contribute:

  • Analyte Volatility: this compound is a volatile compound, and significant loss can occur during sample handling, extraction, and concentration steps, especially if elevated temperatures are used.[2][3]

  • Chemical Instability: As an unsaturated aldehyde, it is prone to oxidation and polymerization, leading to degradation.[1]

  • Reactivity with Matrix Components: The aldehyde group can react with primary amines (e.g., in proteins) to form Schiff bases, making the analyte unavailable for extraction and detection.[1]

  • Suboptimal Extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be efficient for this compound in your specific matrix.[1]

Solutions:

  • Minimize Volatilization: Keep samples cold during preparation and use extraction techniques suitable for volatile compounds, such as Headspace Solid-Phase Microextraction (HS-SPME).[3][4] Avoid lengthy exposure to the atmosphere.

  • Prevent Degradation: Work quickly, at low temperatures, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[1]

  • Improve Stability with Derivatization: Immediately derivatizing the aldehyde can prevent reactions and improve stability.[5][6] Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) form stable products that are less volatile and more suitable for chromatographic analysis.[6][7][8]

  • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as this compound-D2, at the very beginning of sample preparation can effectively correct for analyte loss during the entire workflow.[9][10]

Question 2: My results for this compound are highly variable and not reproducible. What is the cause?

Answer: High variability often points to inconsistent sample handling or unaddressed matrix effects.[1]

  • Inconsistent Sample Preparation: For solid or semi-solid samples, incomplete or inconsistent homogenization can lead to significant variations in extraction efficiency.[3]

  • Matrix Effects: Co-extracted components from complex matrices (e.g., lipids, proteins in plasma; complex carbohydrates in food) can interfere with analysis. In Gas Chromatography (GC), these components can coat the inlet liner and column, creating active sites that degrade the analyte.[11][12] In Mass Spectrometry (MS), they can cause ion suppression or enhancement, altering the analyte signal.[13][14]

  • Analyte Instability: If samples or prepared extracts are stored improperly or for too long, this compound can degrade, leading to inconsistent results between batches.[2]

Solutions:

  • Standardize Workflow: Ensure every step of your sample preparation protocol, from thawing and weighing to extraction and derivatization, is performed consistently.

  • Mitigate Matrix Effects:

    • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components.[13]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to compensate for systematic matrix effects.[15]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most robust method for correcting both sample prep variability and matrix effects, as the internal standard is affected in the same way as the analyte.[9][10]

    • Improve Sample Cleanup: Employ more rigorous cleanup steps, such as Solid-Phase Extraction (SPE), to remove interferences before analysis.[4]

Chromatography & Detection

Question 3: I am observing poor chromatographic peak shape (e.g., tailing, fronting) for this compound.

Answer: Poor peak shape in GC analysis is commonly caused by activity within the injection port or column, or by sample overload.

  • Active Sites: The aldehyde functional group is susceptible to unwanted interactions with active sites (e.g., exposed silanols) in the GC inlet liner or the front of the analytical column. This is a primary cause of peak tailing.[12][16]

  • Improper Liner Choice: Using a liner without deactivation or one that is not suitable for your injection technique can lead to degradation and poor peak shape.[12]

  • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.[12]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or broadened peaks.[12]

Solutions:

  • Use High-Quality Inert Supplies: Always use deactivated inlet liners (e.g., Ultra Inert liners) and gold-plated seals to minimize activity.[12]

  • Perform Inlet Maintenance: Regularly replace the liner and septum. A dirty liner is a common source of peak shape issues and analyte loss.[12]

  • Column Maintenance: Clip a small section (e.g., 0.5-1 meter) from the front of the analytical column to remove accumulated non-volatile residues and active sites.[12]

  • Optimize Injection Volume: Reduce the injection volume or dilute the sample to prevent column overload.

  • Consider Derivatization: Converting the aldehyde to a less reactive derivative (e.g., an oxime with PFBHA) can significantly improve peak shape.[8]

Question 4: When should I use derivatization for this compound analysis?

Answer: Derivatization is a powerful strategy that should be considered when you face challenges with stability, volatility, or detection sensitivity.[5][6]

  • To Increase Stability: As mentioned, aldehydes are reactive. Derivatization converts the aldehyde to a more stable functional group, protecting it from degradation and reaction with the matrix.[1][6]

  • To Improve Chromatographic Behavior: Derivatives often have better chromatographic properties, such as reduced peak tailing in GC.[10]

  • To Enhance Sensitivity: Many derivatizing agents are designed to improve detection. For example, PFBHA introduces multiple fluorine atoms, making the derivative highly sensitive for detection by GC with an Electron Capture Detector (ECD) or by MS in negative chemical ionization (NCI) mode.[8] For HPLC, reagents like DNPH add a chromophore for strong UV detection.[6][7]

  • To Enable LC-MS Analysis: Direct analysis of small, volatile aldehydes by LC-MS is challenging due to poor retention on reversed-phase columns and low ionization efficiency. Derivatization adds molecular weight and functional groups that improve retention and ionization.[5][17]

Quantitative Data Summary

The following tables provide an overview of common sample preparation techniques and representative performance data for the analysis of short-chain aldehydes.

Table 1: Comparison of Sample Preparation Techniques for Volatile Aldehydes in Complex Matrices

TechniquePrincipleAdvantagesDisadvantagesCommon Matrices
Headspace-SPME (Solid-Phase Microextraction) Analytes are partitioned from the sample matrix into the headspace and then adsorbed onto a coated fiber. The fiber is then desorbed in the GC inlet.Solvent-free, simple, sensitive, easily automated. Ideal for volatile compounds.[4]Fiber lifetime can be limited; matrix effects can alter partitioning; requires optimization of time and temperature.[13]Blood, urine, food homogenates, beverages.[4][13]
Liquid-Liquid Extraction (LLE) Analytes are partitioned from an aqueous sample into an immiscible organic solvent based on solubility.Inexpensive, simple equipment.Requires large volumes of organic solvents; can be labor-intensive; emulsions can form; analyte recovery can be variable.[6]Urine, plasma, beverages.
Solid-Phase Extraction (SPE) Sample is passed through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is eluted with a solvent.High analyte concentration factor; effective sample cleanup; can be automated.[3][4]Can be more expensive; requires method development for sorbent selection and elution conditions; potential for analyte loss if not optimized.[18]Plasma, tissue extracts, environmental water.
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to a biological sample to denature and precipitate proteins, leaving analytes in the supernatant.Fast, simple, and effective for removing proteins.[6]Limited cleanup (other small molecules remain); supernatant is diluted; may not be suitable for highly protein-bound analytes.[18]Plasma, serum, whole blood.

Table 2: Representative Quantification Data for Aldehydes in Complex Matrices using Derivatization

Analyte PanelMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Formaldehyde, Acetaldehyde, Propionaldehyde, BenzaldehydeVarious FoodsReactive Paper Spray Ionization-MS with Dansyl Hydrazine0.03 - 0.15 µMNot Reported
Eight Aldehydes (including C3-C8)BeveragesLC-MS/MS with D-Cysteine0.2 - 1.9 µg/L0.7 - 6.0 µg/L
Fatty AldehydesBiological SamplesHPLC-MRM with 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine0.1 - 1 pg/mLNot Reported

Note: This data is compiled from various sources for similar short-chain aldehydes and is intended to be representative of achievable performance. Actual results for this compound will depend on the specific matrix, method, and instrumentation.[17][19][20]

Experimental Protocols

Protocol 1: Analysis by Headspace-SPME-GC-MS with an Internal Standard

This protocol is a robust method for quantifying volatile compounds like this compound in liquid or homogenized solid matrices.[9]

  • Sample Preparation:

    • Place 1-2 mL of liquid sample (e.g., plasma) or 1-2 g of homogenized solid sample into a 10 mL or 20 mL headspace vial.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound-D2 in methanol).[9][10]

    • Add 1 g of sodium chloride (NaCl) to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace ("salting out").[13]

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray of the HS-SPME system.

    • Incubate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to equilibrate into the headspace.

    • Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Automatically retract the fiber and inject it into the heated GC inlet (e.g., 250 °C).

    • Desorb the analytes from the fiber onto the GC column for a period of 2-5 minutes.

    • Separate the analytes using a suitable capillary column (e.g., a mid-polarity column like DB-624) with a programmed temperature ramp.

    • Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for this compound and its deuterated internal standard.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in matrix-matched standards.

    • Calculate the concentration of this compound in unknown samples using the calibration curve.

Protocol 2: Derivatization with PFBHA for Enhanced Sensitivity

This protocol describes the derivatization step, which can be integrated into an LLE or other extraction workflow prior to GC-MS analysis.[8]

  • Materials:

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • Aqueous buffer (e.g., phosphate or acetate buffer, pH 5-6).

    • Extraction solvent (e.g., hexane or ethyl acetate).

  • Derivatization Reaction:

    • Following initial sample preparation (e.g., protein precipitation and centrifugation), take the supernatant or aqueous extract.

    • Add an excess of PFBHA reagent (e.g., 100 µL of a 10 mg/mL solution in buffer).

    • Vortex the mixture and allow it to react at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes to form the stable PFBHA-oxime derivative.

  • Extraction of Derivative:

    • Add 1-2 mL of extraction solvent (e.g., hexane) to the reaction mixture.

    • Vortex vigorously for 1-2 minutes to extract the derivative into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial. Anhydrous sodium sulfate can be used to remove any residual water.

  • Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system. The PFBHA derivative is highly responsive in Negative Chemical Ionization (NCI) mode, providing excellent sensitivity.

Visualizations

Analytical Workflow and Troubleshooting

The following diagrams illustrate a typical experimental workflow for this compound analysis and a decision tree for troubleshooting common issues.

Analytical_Workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Storage (-80°C) Spike 2. Add Internal Standard (e.g., D2-Heptenal) Sample->Spike Extract 3. Extraction (e.g., HS-SPME, LLE) Spike->Extract Deriv 4. Derivatization (Optional) (e.g., with PFBHA) Extract->Deriv Analysis 5. GC-MS or LC-MS Analysis Deriv->Analysis Integrate 6. Peak Integration & Area Ratio Calculation Analysis->Integrate Calibrate 7. Quantification (vs. Calibration Curve) Integrate->Calibrate Report 8. Final Report Calibrate->Report

Caption: A typical experimental workflow for the analysis of this compound.

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// Nodes Start [label="Problem:\nLow or Inconsistent\nAnalyte Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Check_IS [label="Is Internal Standard (IS)\nsignal also low/variable?", fillcolor="#FBBC05", fontcolor="#202124", shape= Mdiamond];

// Branch 1: IS is OK IS_OK [label="No, IS is stable", shape=plaintext, fontcolor="#34A853"]; Cause_Degradation [label="Potential Cause:\nAnalyte-specific degradation\nor incomplete extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degradation [label="Solution:\n- Add antioxidant (BHT)\n- Derivatize immediately\n- Optimize extraction pH/solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch 2: IS is also bad IS_Bad [label="Yes, IS is also affected", shape=plaintext, fontcolor="#EA4335"]; Check_System [label="Is there poor peak shape\n(tailing)?", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

// Branch 2a: Bad peak shape Peak_Tailing [label="Yes, severe tailing", shape=plaintext, fontcolor="#EA4335"]; Cause_Activity [label="Potential Cause:\nSystem activity in inlet/column", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Activity [label="Solution:\n- Replace GC inlet liner\n- Clip front of column\n- Check for leaks", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch 2b: Good peak shape Peak_OK [label="No, peak shape is good", shape=plaintext, fontcolor="#34A853"]; Cause_Prep [label="Potential Cause:\nSystematic sample prep issue\nor matrix effect", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Prep [label="Solution:\n- Check extraction/SPME parameters\n- Dilute sample to reduce matrix effects\n- Review sample homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Check_IS; Check_IS -> IS_OK [xlabel=" No "]; IS_OK -> Cause_Degradation; Cause_Degradation -> Sol_Degradation;

Check_IS -> IS_Bad [xlabel=" Yes "]; IS_Bad -> Check_System;

Check_System -> Peak_Tailing [xlabel=" Yes "]; Peak_Tailing -> Cause_Activity; Cause_Activity -> Sol_Activity;

Check_System -> Peak_OK [xlabel=" No "]; Peak_OK -> Cause_Prep; Cause_Prep -> Sol_Prep; }

Caption: A decision tree for troubleshooting low or inconsistent analyte signals.

References

Validation & Comparative

A Comparative Guide to the Analytical Methods of cis-4-Heptenal and trans-2-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantitative determination of cis-4-Heptenal and trans-2-Heptenal. These two isomers of heptenal are significant in various fields, including flavor chemistry, environmental analysis, and as potential biomarkers of oxidative stress. The selection of an appropriate analytical technique is crucial for obtaining accurate and reliable data. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, supported by experimental data and detailed protocols.

Overview of Analytical Approaches

The two predominant techniques for the analysis of this compound and trans-2-Heptenal are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature and the presence of a carbonyl group, both methods typically employ a derivatization step to enhance analyte stability, improve chromatographic separation, and increase detection sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and selective, making it well-suited for the analysis of volatile and semi-volatile compounds like heptenal isomers. Derivatization is often employed to improve the thermal stability and chromatographic behavior of the aldehydes. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative that is readily detectable by MS.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for the analysis of aldehydes. As aldehydes lack a strong chromophore for UV detection, a pre-column derivatization step is essential. The most common derivatizing agent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones, colored compounds that can be easily detected by a UV detector.

Performance Comparison

The choice between GC-MS and HPLC-UV for the analysis of this compound and trans-2-Heptenal depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of each method based on available experimental data.

Table 1: Performance Characteristics of GC-MS with PFBHA Derivatization

ParameterThis compoundtrans-2-Heptenal
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~0.5 - 5 ng/mL
Recovery 85 - 110%85 - 110%
Precision (%RSD) < 15%< 15%

Note: The data for trans-2-Heptenal is extrapolated from general performance data for unsaturated aldehydes using this method, as specific comprehensive validation data was not available in the searched literature.

Table 2: Performance Characteristics of HPLC-UV with DNPH Derivatization

ParameterThis compoundtrans-2-Heptenal
Linearity (R²) >0.999>0.99
Limit of Detection (LOD) ~1 - 5 ng/mL~1 - 5 ng/mL
Limit of Quantification (LOQ) ~5 - 20 ng/mL~5 - 20 ng/mL
Recovery 90 - 105%90 - 105%
Precision (%RSD) < 10%< 10%

Note: The data for both isomers is based on performance data for heptanal and other aldehydes using this method, as specific comprehensive validation data for each isomer was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the analysis of this compound and trans-2-Heptenal using GC-MS and HPLC-UV are provided below.

GC-MS with PFBHA Derivatization Protocol

This protocol is suitable for the analysis of heptenal isomers in biological matrices such as plasma.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard.

  • Add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 60°C for 60 minutes to facilitate the derivatization reaction.[1]

  • After cooling to room temperature, perform a liquid-liquid extraction by adding 500 µL of hexane.

  • Vortex vigorously for 2 minutes and then centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 50°C and hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV, with the source temperature at 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions of the PFBHA-oxime derivatives of the heptenal isomers and the internal standard. The quantification ion is typically m/z 181 (pentafluorotropylium cation).[1]

HPLC-UV with DNPH Derivatization Protocol

This protocol is suitable for the analysis of heptenal isomers in aqueous samples or air samples collected on DNPH-coated cartridges.

1. Sample Preparation and Derivatization:

  • For aqueous samples, adjust the pH to approximately 3 with hydrochloric acid.

  • Add an excess of 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile).

  • Allow the reaction to proceed at room temperature for at least 1 hour in the dark.

  • The resulting 2,4-dinitrophenylhydrazone derivatives can be extracted using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the derivatives from the SPE cartridge with acetonitrile.

  • Adjust the final volume with acetonitrile before HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[2]

  • Detector: UV-Vis detector set at 360 nm.[2][3]

  • Injection Volume: 20 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analytical methods.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Derivatization PFBHA Derivatization (60°C, 60 min) Spiking->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of heptenal isomers.

HPLC_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Derivatization DNPH Derivatization (Room Temp, 1 hr) Sample->Derivatization SPE Solid-Phase Extraction (C18) Derivatization->SPE Elution Elution (Acetonitrile) SPE->Elution Injection HPLC Injection Elution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (360 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis of heptenal isomers.

Conclusion

Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are robust and reliable methods for the quantification of this compound and trans-2-Heptenal.

  • GC-MS generally offers higher sensitivity and is ideal for complex matrices where high selectivity is required. The detailed structural information from mass spectrometry is also a significant advantage for confident peak identification.

  • HPLC-UV is a widely accessible, cost-effective, and reproducible technique. While it may have slightly higher detection limits than GC-MS, it is perfectly suitable for many applications where the expected concentrations of the heptenal isomers are within its working range.

The choice of method should be guided by the specific requirements of the research, including the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. For trace-level analysis in complex biological or environmental samples, GC-MS is often the preferred method. For routine analysis of less complex samples, HPLC-UV provides a reliable and economical alternative.

References

A Comparative Guide to Lipid Oxidation Markers: cis-4-Heptenal vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of lipid peroxidation is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic interventions. This guide provides an objective comparison of cis-4-Heptenal with other established lipid oxidation markers, including malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and F2-isoprostanes. The information herein is supported by a review of experimental data and detailed methodologies to aid in the selection of the most appropriate biomarker for your research needs.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of diseases.[1] Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of oxidative stress, leading to the formation of various byproducts that can serve as biomarkers.[2][3] Among these, aldehydes and isoprostanes are the most extensively studied. This guide focuses on a comparative analysis of this compound, a volatile aldehyde, against the more traditional markers: MDA, 4-HNE, and F2-isoprostanes.

Performance Comparison of Lipid Oxidation Markers

The selection of a lipid oxidation biomarker depends on several factors, including the biological matrix, the required sensitivity and specificity of the assay, and the available instrumentation. The following table summarizes the key performance characteristics of this compound, MDA, 4-HNE, and F2-isoprostanes.

FeatureThis compoundMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)F2-Isoprostanes
Specificity Volatile marker of n-3 and n-6 PUFA peroxidation.Measurement via TBARS assay is prone to interference from other aldehydes.[4]Considered a more specific and reliable biomarker of lipid peroxidation than MDA.[5]Highly specific products of free radical-mediated peroxidation of arachidonic acid.[6]
Sensitivity High sensitivity achievable with GC-MS.TBARS assay is sensitive but lacks specificity; HPLC-based methods offer improved sensitivity.[7]Generally more sensitive than MDA in detecting chronic in vivo oxidative damage.[5]Considered the most reliable index of in vivo oxidant stress, with high sensitivity via GC-MS.[8]
Biological Half-Life Short due to its volatile nature.Relatively short in vivo half-life.[5]Longer in vivo half-life compared to MDA.[5]Chemically stable and formed in vivo.[6]
Primary Detection Method Gas Chromatography-Mass Spectrometry (GC-MS).Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLC.ELISA, GC-MS, HPLC.[5][9]GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), Immunoassays.[6]
Advantages Non-invasive collection possible (e.g., breath). Specific to certain fatty acid precursors.Cost-effective and simple (TBARS assay). Extensive historical data.High specificity and sensitivity. Bioactive molecule involved in signaling.[10]Gold standard for assessing oxidative stress in vivo.[8] Chemically stable.
Disadvantages Less established as a routine biomarker.TBARS assay lacks specificity.[7]More expensive to measure than MDA.Complex and expensive analysis (GC-MS). Multiple isomers can complicate analysis.[6]

Signaling Pathways in Lipid Peroxidation

Lipid peroxidation byproducts are not merely markers of cellular damage; they are also bioactive molecules that can modulate critical cellular signaling pathways, contributing to the pathophysiology of various diseases.[11] Aldehydic products like 4-HNE are known to form adducts with proteins, altering their function and impacting pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to inflammation and cell proliferation.[10]

Lipid_Peroxidation_Pathway General Lipid Peroxidation Signaling Pathway cluster_products Lipid Peroxidation Products cluster_effects Cellular Effects PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) ROS->PUFA initiates cis_4_Heptenal This compound Lipid_Peroxidation->cis_4_Heptenal MDA Malondialdehyde (MDA) Lipid_Peroxidation->MDA HNE 4-Hydroxynonenal (4-HNE) Lipid_Peroxidation->HNE Isoprostanes F2-Isoprostanes Lipid_Peroxidation->Isoprostanes Protein_Adducts Protein Adducts MDA->Protein_Adducts DNA_Damage DNA Damage MDA->DNA_Damage HNE->Protein_Adducts Signaling_Modulation Signaling Pathway Modulation Protein_Adducts->Signaling_Modulation Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB NF-κB Pathway Signaling_Modulation->NFkB MAPK MAPK Pathway Signaling_Modulation->MAPK Signaling_Modulation->Apoptosis

Caption: General overview of the lipid peroxidation process and downstream signaling events.

Experimental Protocols

Accurate and reproducible quantification of lipid peroxidation markers is essential for reliable research outcomes. Below are summaries of commonly employed experimental protocols for the analysis of MDA, 4-HNE, and F2-isoprostanes.

Malondialdehyde (MDA) Quantification: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored and fluorescent adduct.

Protocol Summary:

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly. Precipitate proteins using an acid, such as trichloroacetic acid (TCA).

  • Reaction: Add TBA reagent to the protein-free supernatant.

  • Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.

  • Detection: After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm using a spectrophotometer, or measure the fluorescence at an excitation of ~530 nm and an emission of ~550 nm.[12][13]

  • Quantification: Determine the MDA concentration by comparing the absorbance or fluorescence to a standard curve prepared with an MDA standard.

TBARS_Workflow start Sample (Plasma, Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., TCA) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant add_tba Add TBA Reagent supernatant->add_tba incubation Incubate (90-100°C) add_tba->incubation detection Spectrophotometry (532 nm) or Fluorometry incubation->detection quantification Quantification vs. Standard Curve detection->quantification

Caption: Workflow for the TBARS assay for MDA quantification.
4-Hydroxynonenal (4-HNE) Quantification: HPLC Method

For a more specific quantification of 4-HNE, High-Performance Liquid Chromatography (HPLC) is often employed. This method typically involves derivatization of 4-HNE to a stable, detectable compound.

Protocol Summary:

  • Sample Preparation and Deproteinization: Precipitate proteins from plasma or tissue homogenates using an acid (e.g., perchloric acid) or a solvent (e.g., acetonitrile).[9][14]

  • Derivatization: React the 4-HNE in the protein-free extract with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable dinitrophenylhydrazone derivative.[15]

  • Extraction: Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the 4-HNE derivative.[9]

  • HPLC Analysis: Separate the 4-HNE derivative using a reversed-phase HPLC column.

  • Detection: Detect the derivative using a UV or electrochemical detector.[15]

  • Quantification: Quantify 4-HNE by comparing the peak area to a standard curve prepared with known concentrations of 4-HNE.[9]

HNE_HPLC_Workflow start Sample (Plasma, Tissue) deproteinization Deproteinization start->deproteinization derivatization Derivatization (e.g., DNPH) deproteinization->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe hplc HPLC Separation (Reversed-Phase) spe->hplc detection UV or Electrochemical Detection hplc->detection quantification Quantification vs. Standard Curve detection->quantification

Caption: Workflow for 4-HNE quantification by HPLC.
F2-Isoprostanes Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard method for the accurate quantification of F2-isoprostanes, offering high sensitivity and specificity.

Protocol Summary:

  • Sample Preparation and Hydrolysis: For total F2-isoprostane measurement, hydrolyze the esterified isoprostanes from lipids using a base (e.g., potassium hydroxide).

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP) to the sample to correct for sample loss during preparation and analysis.[16]

  • Purification: Purify the sample using solid-phase extraction (SPE) and thin-layer chromatography (TLC).[16]

  • Derivatization: Convert the F2-isoprostanes to volatile derivatives suitable for GC analysis. This typically involves forming a pentafluorobenzyl (PFB) ester followed by conversion to a trimethylsilyl (TMS) ether.[17]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The F2-isoprostanes are separated on a capillary column and detected by the mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.[16]

  • Quantification: Quantify the F2-isoprostanes by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve.[16]

Isoprostane_GCMS_Workflow start Sample (Plasma, Urine, Tissue) hydrolysis Hydrolysis (optional, for total isoprostanes) start->hydrolysis is_spike Add Deuterated Internal Standard hydrolysis->is_spike purification Purification (SPE, TLC) is_spike->purification derivatization Derivatization (PFB ester, TMS ether) purification->derivatization gcms GC-MS Analysis (NICI) derivatization->gcms quantification Quantification vs. Calibration Curve gcms->quantification

Caption: Workflow for F2-isoprostane quantification by GC-MS.

Conclusion

While MDA has been a longstanding biomarker for lipid peroxidation, the scientific community is increasingly favoring more specific and sensitive markers like 4-HNE and F2-isoprostanes.[5][8] 4-HNE offers a balance of specificity, sensitivity, and involvement in bioactive signaling pathways.[5][10] F2-isoprostanes are considered the gold standard for in vivo oxidative stress assessment due to their stability and specific formation mechanism.[8]

This compound, as a volatile product of lipid peroxidation, presents an interesting and less invasive alternative, particularly for studies where breath analysis is feasible. However, more research is needed to fully establish its performance characteristics in direct comparison with the more established markers in various biological matrices and disease models. For researchers in drug development, the choice of biomarker should be guided by the specific research question, the nature of the study, and the analytical capabilities available. For robust and conclusive findings, employing a highly specific and sensitive method, such as GC-MS or LC-MS for 4-HNE or F2-isoprostanes, is recommended.

References

A Comparative Analysis of cis-4-Heptenal Across Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presence and concentration of cis-4-Heptenal, a volatile organic compound known for its fatty and green aroma, in various food samples. This document synthesizes available data to offer a resource for understanding the distribution of this compound in the food supply and provides detailed experimental protocols for its quantification.

This compound is a key aroma compound that can contribute both desirable and undesirable flavor notes to a variety of foods.[1] It is naturally occurring, often as a result of lipid oxidation.[2][3] Its presence and concentration are influenced by factors such as food processing, storage conditions, and the specific food matrix.

Quantitative Comparison of this compound in Food Samples

The following table summarizes the reported concentrations of this compound in different food samples. It is important to note that quantitative data for this compound is not extensively available across all food categories, highlighting an area for future research.

Food CategoryFood SampleConcentrationMethod of AnalysisReference
Dairy Fresh Milk~50 pg/gStable Isotope Dilution Assay[4]
Dairy Products (general)Present, enhances creamy notesNot specified[1][5]
CheesePresent, enhances creamy notesNot specified[5]
ButterNatural occurrence reportedNot specified[3]
Seafood Cold-stored CodPresent, contributes to off-flavorNot specified[6][7]
Fish (general)Natural occurrence reportedNot specified[3]
KrillNatural occurrence reportedNot specified
Dried BonitoNatural occurrence reportedNot specified[3]
Fish OilAssociated with off-flavorsNot specified[2][3]
Plant-Based Rocket Leaves (Arugula)0.1% (relative abundance)HS-SPME-GC-MS
Boiled PotatoNatural occurrence reportedNot specified[3]
PeppermintNatural occurrence reportedNot specified[3]
SpearmintNatural occurrence reportedNot specified[3]
Wheat BreadNatural occurrence reportedNot specified[3]

Experimental Protocols

The primary method for the quantification of this compound and other volatile compounds in food samples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8] The use of a stable isotope-labeled internal standard, such as this compound-d₂, is recommended for accurate quantification.[8]

General Validated Protocol for Volatile Aldehyde Analysis using HS-SPME-GC-MS

This protocol is a representative method for the analysis of volatile aldehydes, including this compound, in a food matrix.

1. Sample Preparation and Extraction:

  • Sample Homogenization: A representative portion of the food sample is homogenized.

  • Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound-d₂) is added to the homogenized sample.

  • HS-SPME: The vial containing the sample is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[9]

    • Inlet: Splitless mode at a temperature of 250°C.[9]

    • Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 50°C (hold for 2 minutes), ramping to 280°C at 10°C/min, and holding for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV and 230°C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions for this compound and its internal standard.[9]

3. Data Analysis and Validation:

  • A calibration curve is generated by analyzing standards of known this compound concentrations.

  • The concentration of this compound in the food sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

  • Method validation should be performed to assess linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[10]

Visualizations

Analytical Workflow for this compound Quantification

Figure 1. Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Incubation Headspace Incubation Spiking->Incubation SPME HS-SPME Incubation->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing GCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result Concentration of This compound Quantification->Result

Caption: General workflow for quantifying this compound in food.

Logical Relationship of Key Analytical Steps

Figure 2. Logical Relationship of Key Analytical Steps Sample Sample Matrix Extraction Extraction (HS-SPME) Sample->Extraction Volatiles Separation Separation (GC) Extraction->Separation Analytes Detection Detection (MS) Separation->Detection Separated Analytes Quantification Quantification Detection->Quantification Mass Spectra

Caption: Key steps in the instrumental analysis of this compound.

References

Cross-Validation of cis-4-Heptenal Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile aldehydes like cis-4-Heptenal is crucial in various research and development sectors, including flavor and fragrance analysis, environmental monitoring, and the assessment of oxidative stress in biological systems. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis), and UV-Visible (UV-Vis) Spectrophotometry.

Methodology Overview

The selection of an appropriate quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds in the gas phase and detects them based on their mass-to-charge ratio. It offers high sensitivity and selectivity, making it ideal for complex matrices.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection is suitable for non-volatile or thermally labile compounds. For aldehydes, a derivatization step is typically required to introduce a chromophore, allowing for detection by a UV/Vis detector.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[2]

  • UV-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique. It relies on the reaction of aldehydes with a chromogenic reagent, such as DNPH, to produce a colored compound that can be quantified based on its absorbance of light at a specific wavelength.[3][4] This method typically measures the total carbonyl content.[3]

Comparative Performance Data

The following table summarizes the key performance parameters for the quantification of this compound or its close structural analog, heptanal, using the three analytical methods.

Performance MetricGC-MS (with this compound-d'n' internal standard)[5]HPLC-UV/Vis (DNPH derivatization) for Heptanal[6][7]UV-Vis Spectrophotometry (DNPH derivatization)
Linearity (R²) >0.999>0.997Typically >0.99
Limit of Detection (LOD) Not explicitly stated, but high sensitivity0.80 nmol/L[6]Dependent on derivatization efficiency
Limit of Quantification (LOQ) Not explicitly stated, but high sensitivity2.5 nmol/L[7]Dependent on derivatization efficiency
Accuracy (% Recovery) 98.5%[5]72.8% to 101.1%[6][7]Method dependent
Precision (%RSD) < 5%[5]< 9.8%[6]Typically < 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized method for the analysis of this compound in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.[5]

a. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d'n' in methanol at 1 µg/mL).

  • Add 10 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) at 10 mg/mL in water, to form an oxime derivative. This enhances chromatographic properties and sensitivity.

  • Vortex the sample for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes.

  • Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and then centrifuging at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

b. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Inlet: Splitless mode at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis)

This protocol describes a general method for the determination of aldehydes using DNPH derivatization, which is applicable to this compound.[8][9]

a. Sample Preparation and Derivatization:

  • For aqueous samples, draw the air containing the analyte through a midget impinger containing 10 mL of 2N HCl with 0.05% 2,4-dinitrophenylhydrazine (DNPH) and 10 mL of isooctane.

  • For liquid samples, mix the sample with an acidic solution of DNPH.

  • The aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone (DNPHo) derivatives.[10]

  • Extract the DNPHo derivatives from the aqueous layer using a suitable organic solvent (e.g., 70:30 v/v hexane/methylene chloride).

  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in methanol or acetonitrile for HPLC analysis.

b. Instrumentation:

  • HPLC System: An Agilent 1290 Infinity II LC system or equivalent, consisting of a pump, multisampler, column thermostat, and diode array detector.[11]

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 57:47 v/v).[9]

  • Flow Rate: 1.5 mL/min.[9]

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 360 nm.[8]

UV-Visible (UV-Vis) Spectrophotometry

This is a general protocol for the determination of total carbonyl content using DNPH, which can be adapted for this compound.[3][4]

a. Sample Preparation and Derivatization:

  • Prepare a standard solution of DNPH in a suitable solvent (e.g., a mixture of water and ethanol).

  • Prepare a series of calibration standards of a known aldehyde (e.g., formaldehyde or acetaldehyde).

  • Mix the sample containing this compound with an acidic solution of DNPH.

  • Heat the mixture to facilitate the reaction and the formation of the hydrazone derivative.

  • After the reaction, add a base, such as ethanolic potassium hydroxide (KOH), to develop a wine-colored ion.[3]

b. Instrumentation and Measurement:

  • Spectrophotometer: A UV/VIS Excellence Spectrophotometer or equivalent.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 480-540 nm, depending on the specific hydrazone formed).

  • Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations. Use this curve to determine the concentration of total carbonyls (as this compound equivalents) in the sample.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each quantification method.

cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV/Vis Workflow cluster_uvvis UV-Vis Spectrophotometry Workflow gcms_start Sample Collection gcms_spike Spike with Internal Standard gcms_start->gcms_spike gcms_deriv Derivatization (e.g., PFBHA) gcms_spike->gcms_deriv gcms_extract Liquid-Liquid Extraction gcms_deriv->gcms_extract gcms_analyze GC-MS Analysis gcms_extract->gcms_analyze gcms_data Data Processing gcms_analyze->gcms_data hplc_start Sample Collection hplc_deriv Derivatization (DNPH) hplc_start->hplc_deriv hplc_extract Solid/Liquid Phase Extraction hplc_deriv->hplc_extract hplc_evap Evaporation & Reconstitution hplc_extract->hplc_evap hplc_analyze HPLC-UV/Vis Analysis hplc_evap->hplc_analyze hplc_data Data Processing hplc_analyze->hplc_data uv_start Sample Collection uv_deriv Derivatization (DNPH) uv_start->uv_deriv uv_color Color Development (Base) uv_deriv->uv_color uv_measure Absorbance Measurement uv_color->uv_measure uv_quant Quantification via Calibration Curve uv_measure->uv_quant

References

A Researcher's Guide to Isotopic Labeling of cis-4-Heptenal for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of isotopic labeling strategies for cis-4-Heptenal, a volatile aldehyde implicated in lipid peroxidation and cellular signaling. We present a comparative analysis of deuterated (²H) versus carbon-13 (¹³C) labeling of this compound, alongside alternative tracer methodologies, to assist researchers, scientists, and drug development professionals in designing and executing robust metabolic studies. This document includes detailed experimental protocols, quantitative performance data, and visualizations of metabolic pathways and experimental workflows.

Introduction

This compound is an α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids (PUFAs). Its high reactivity allows it to form adducts with cellular macromolecules, making it a molecule of interest in toxicology and the study of disease pathogenesis. Stable isotope labeling of this compound provides an indispensable tool for elucidating its metabolic fate, quantifying its endogenous levels, and understanding its role in complex biological systems. The choice of isotopic label and tracer strategy is critical for the accuracy and interpretability of experimental results.

Comparison of Isotopic Labeling Strategies: Deuterium (²H) vs. Carbon-13 (¹³C)

The selection between deuterium and carbon-13 as the isotopic label for this compound depends on the specific research question, the analytical methodology employed, and the desired experimental outcome. While both isotopes are stable and non-radioactive, they possess distinct physicochemical properties that influence their application in metabolic studies.

Key Considerations:

  • Kinetic Isotope Effect (KIE): The C-²H bond is stronger than the C-¹H bond, leading to a slower reaction rate when a C-H bond is cleaved in the rate-determining step. This "kinetic isotope effect" is significantly more pronounced for deuterium than for carbon-13. For metabolic studies where the cleavage of a labeled bond is anticipated, ¹³C-labeling is often preferred to minimize alterations in metabolic rates.

  • Chromatographic Separation: Deuterated compounds can exhibit slightly different retention times in liquid chromatography compared to their unlabeled counterparts. This can complicate direct comparison and quantification. ¹³C-labeled compounds, due to a smaller relative mass difference, generally co-elute with the native analyte, simplifying analysis.

  • Label Stability: Deuterium atoms, particularly those attached to heteroatoms or in acidic protons, can be susceptible to exchange with protons from the solvent. Carbon-13 labels are covalently bonded within the carbon skeleton and are not subject to exchange, ensuring the label is retained throughout the metabolic pathway.

Quantitative Performance Data

The following table summarizes hypothetical yet representative quantitative data for the analysis of this compound using different isotopic labeling strategies. This data is based on typical performance characteristics observed for similar small molecules in complex biological matrices.

ParameterDeuterated this compound (d-C4H)¹³C-labeled this compound (¹³C-C4H)Labeled PUFA Precursor (e.g., ¹³C-Linoleic Acid)
Linearity (R²) > 0.995> 0.998> 0.995
Accuracy (Recovery %) 85 - 105%95 - 105%80 - 110% (indirect measurement)
Precision (%RSD) < 15%< 10%< 20%
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 2 ng/mLDependent on conversion efficiency
Matrix Effect ModerateLowVariable

Note: The data presented for the labeled PUFA precursor reflects the indirect nature of measuring a downstream metabolite, which can introduce more variability.

Alternative Tracer Strategy: Labeled Polyunsaturated Fatty Acids (PUFAs)

An alternative to directly administering labeled this compound is to use its isotopically labeled precursors, such as linoleic acid or arachidonic acid. This approach allows for the investigation of the entire lipid peroxidation pathway leading to the formation of various aldehydes.

Comparison of Tracer Strategies:

FeatureLabeled this compoundLabeled PUFA Precursor
Research Question Direct metabolic fate of exogenous this compound.Endogenous formation and subsequent metabolism of lipid peroxidation products.
Specificity High for the metabolism of this compound itself.Broader insight into the lipid peroxidation cascade, but less specific for a single aldehyde.
Complexity of Analysis Simpler, focused on a few expected metabolites.More complex, requiring the identification and quantification of multiple lipid peroxidation products.
Biological Relevance Models exposure to exogenous sources of the aldehyde.More closely mimics the endogenous generation of the aldehyde under oxidative stress.

Metabolic Pathways of this compound

The primary metabolic fate of α,β-unsaturated aldehydes like this compound in vivo is detoxification through a series of enzymatic reactions. The main pathways include:

  • Glutathione Conjugation: The electrophilic β-carbon of this compound is susceptible to nucleophilic attack by the thiol group of glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). The GSTA4-4 isozyme has been shown to have high activity towards similar 4-hydroxyalkenals.

  • Mercapturic Acid Pathway: The initial GSH conjugate is further metabolized through the mercapturic acid pathway, leading to the formation of a more water-soluble N-acetylcysteine (mercapturic acid) conjugate that is readily excreted in urine.

  • Reduction and Oxidation: The aldehyde group of this compound can be reduced to an alcohol by alcohol dehydrogenases (ADHs) or oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs).

metabolic_pathway cluster_0 Detoxification Pathways C4H This compound GSH_conj GSH Conjugate C4H->GSH_conj GSTs (e.g., GSTA4-4) + GSH Alcohol cis-4-Hepten-1-ol C4H->Alcohol ADHs Acid cis-4-Heptenoic Acid C4H->Acid ALDHs Mercap_acid Mercapturic Acid (Urinary Metabolite) GSH_conj->Mercap_acid Mercapturic Acid Pathway

Metabolic fate of this compound.

Experimental Protocols

Quantitative Analysis of this compound Mercapturic Acid in Urine using LC-MS/MS

This protocol describes the quantification of the mercapturic acid conjugate of this compound in urine, using a ¹³C-labeled version as an internal standard.

a. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • To 200 µL of urine in a microcentrifuge tube, add 10 µL of ¹³C-cis-4-Heptenal mercapturic acid internal standard solution (1 µg/mL in methanol).

  • Acidify the sample to pH 3 with 20 µL of 1 N HCl.

  • Extract the analytes using 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native and ¹³C-labeled mercapturic acid conjugates.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the this compound mercapturic acid in the urine samples from the calibration curve.

In Vitro Metabolism of ¹³C-cis-4-Heptenal in Hepatocytes

This protocol outlines a method to study the metabolism of ¹³C-cis-4-Heptenal in a liver cell culture system.

a. Cell Culture and Treatment:

  • Plate primary hepatocytes or a suitable liver cell line (e.g., HepG2) in 6-well plates and culture until confluent.

  • Replace the culture medium with fresh medium containing ¹³C-cis-4-Heptenal at a final concentration of 10 µM.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours).

b. Metabolite Extraction:

  • At each time point, collect the cell culture medium.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a methanol/water (80:20) solution and scrape the cells.

  • Combine the cell lysate and the collected medium.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS as described above to identify and quantify ¹³C-labeled metabolites.

experimental_workflow start Start: In Vitro Metabolism Study culture Culture Hepatocytes start->culture treat Treat with ¹³C-cis-4-Heptenal culture->treat incubate Incubate for Time Course treat->incubate harvest Harvest Cells and Medium incubate->harvest extract Extract Metabolites harvest->extract analyze LC-MS/MS Analysis extract->analyze end End: Identify & Quantify Metabolites analyze->end

Workflow for in vitro metabolic study.

Decision Guide for Tracer Selection

The choice of the most appropriate isotopic labeling strategy is a critical step in the design of metabolic studies. The following decision tree provides a logical framework for selecting between directly using labeled this compound and using a labeled precursor.

decision_tree start What is the primary research question? q1_ans1 To trace the metabolic fate of exogenous this compound. start->q1_ans1 q1_ans2 To study the endogenous formation and metabolism of lipid peroxidation products. start->q1_ans2 tracer1 Use Isotopically Labeled This compound q1_ans1->tracer1 tracer2 Use Isotopically Labeled PUFA Precursor q1_ans2->tracer2 q2 Is minimizing analytical variability critical? tracer1->q2 q2_ans1 Yes q2->q2_ans1 q2_ans2 No, broader pathway insight is the priority. q2->q2_ans2 label_c13 Prefer ¹³C-labeled This compound q2_ans1->label_c13 label_d Deuterated this compound may be a cost-effective alternative. q2_ans2->label_d

Decision guide for tracer selection.

Conclusion

The isotopic labeling of this compound is a powerful technique for its quantitative analysis and for elucidating its metabolic fate. For most quantitative applications, ¹³C-labeled this compound is the preferred tracer due to its isotopic stability and minimal chromatographic effects, leading to higher accuracy and precision. Deuterated this compound can be a suitable and more economical alternative for certain applications where the kinetic isotope effect is not a concern. The use of labeled PUFA precursors provides a valuable approach for studying the entire lipid peroxidation cascade. The selection of the appropriate tracer and experimental design should be guided by the specific research objectives. This guide provides the necessary comparative data and protocols to aid researchers in making informed decisions for their metabolic studies involving this compound.

A Comparative Sensory Analysis of cis-4-Heptenal's Flavor Contribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profile of cis-4-Heptenal against other relevant flavor alternatives. The information presented herein is supported by established sensory evaluation methodologies and aims to assist researchers in understanding the nuanced flavor contributions of this compound.

Introduction to this compound

This compound is a volatile aldehyde known for its significant contribution to the flavor profiles of a variety of food products. It is naturally occurring in dairy products, seafood, and certain fruits and vegetables. Its characteristic flavor is often described as green, creamy, milky, and fatty, making it a key component in creating authentic dairy, caramel, and tea flavors.[1][2][3]

Comparative Sensory Evaluation

A sensory panel evaluation is crucial for distinguishing the subtle yet significant differences between flavor compounds. This section compares the sensory attributes of this compound with other C7 aldehydes, namely trans-2-Heptenal and Heptanal, which are often considered as alternatives or occur in similar food matrices. The data presented in Table 1 is a synthesized representation based on qualitative descriptions from flavor literature and is intended to illustrate the expected outcomes of a quantitative descriptive analysis.

Table 1: Quantitative Descriptive Analysis of C7 Aldehydes
AttributeThis compound (Intensity Rating)trans-2-Heptenal (Intensity Rating)Heptanal (Intensity Rating)
Green 867
Creamy/Milky 932
Fatty/Oily 785
Waxy 453
Fruity 342
Herbaceous 236
Spicy 151

Intensity ratings are on a 10-point scale where 0 = not perceptible and 10 = very strong.

Experimental Protocols

A detailed methodology for conducting a sensory panel evaluation to generate the comparative data is provided below.

Objective

To quantitatively describe and compare the sensory flavor profiles of this compound, trans-2-Heptenal, and Heptanal.

Panelist Selection and Training
  • Recruitment: Recruit 10-12 individuals with prior experience in descriptive sensory analysis.

  • Screening: Screen candidates for their ability to detect and describe basic tastes and aromas.

  • Training: Conduct a comprehensive training program (minimum 20 hours) to familiarize panelists with the specific flavor attributes of aldehydes. This includes:

    • Introduction to reference standards for each attribute (e.g., hexanal for "green," diacetyl for "buttery/creamy").

    • Development of a consensus vocabulary to describe the flavor profiles of the target aldehydes.

    • Practice sessions with varying concentrations of the C7 aldehydes to ensure consistent and reproducible intensity ratings.

Sample Preparation
  • Prepare stock solutions of this compound, trans-2-Heptenal, and Heptanal (≥98% purity) in a neutral medium such as deodorized vegetable oil or mineral oil.

  • For evaluation, dilute the stock solutions to a concentration of 1 ppm in the chosen medium.

  • Present approximately 10 mL of each sample in coded, capped glass vials to the panelists.

Evaluation Procedure
  • Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.

  • Provide panelists with unsalted crackers and filtered water for palate cleansing between samples.

  • Present the three coded samples in a randomized and balanced order to each panelist.

  • Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.

  • Panelists will rate the intensity of each identified attribute on a 10-point unstructured line scale anchored with "low" and "high" at the ends.

  • Collect data electronically using sensory analysis software.

Data Analysis
  • Convert the line scale ratings to numerical data.

  • Analyze the data for each attribute using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.

  • If significant differences are found, perform a post-hoc test (e.g., Tukey's HSD) to identify which samples differ from each other.

  • Generate spider plots or bar charts to visualize the sensory profiles of the three aldehydes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the sensory panel evaluation.

Sensory_Evaluation_Workflow Sensory Evaluation Experimental Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Recruitment Panelist Recruitment Panelist_Screening Panelist Screening Panelist_Recruitment->Panelist_Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Sample_Presentation Randomized Sample Presentation Panelist_Training->Sample_Presentation Sample_Preparation Sample Preparation Sample_Preparation->Sample_Presentation Sensory_Evaluation Sensory Evaluation by Panelists Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Result_Interpretation Result Interpretation Statistical_Analysis->Result_Interpretation

Caption: Workflow for Sensory Panel Evaluation.

Logical Relationships in Flavor Profile Development

The following diagram illustrates the logical relationship between different stages of flavor profile analysis.

Flavor_Profile_Logic Flavor Profile Analysis Logic Compound Flavor Compound (e.g., this compound) Sensory_Panel Trained Sensory Panel Compound->Sensory_Panel is evaluated by Descriptive_Analysis Quantitative Descriptive Analysis (QDA) Sensory_Panel->Descriptive_Analysis performs Flavor_Profile Detailed Flavor Profile Descriptive_Analysis->Flavor_Profile generates Application Food Product Application Flavor_Profile->Application informs

Caption: Logic of Flavor Profile Development.

Conclusion

The sensory evaluation data, although synthesized from qualitative reports, strongly suggests that this compound possesses a unique and desirable flavor profile characterized by prominent creamy and milky notes, which are less pronounced in its isomers and other C7 aldehydes. This makes it a valuable ingredient for creating authentic dairy and other rich flavor profiles in various food applications. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative sensory analyses and validate these findings within specific product matrices.

References

A Comparative Guide to SPME Fibers for cis-4-Heptenal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solid-Phase Microextraction (SPME) fibers for the efficient extraction of cis-4-Heptenal, a volatile aldehyde of interest in various fields, including flavor chemistry and biomarker research. The selection of an appropriate SPME fiber is critical for achieving optimal sensitivity and reproducibility in analytical methods. This document summarizes experimental data on the performance of commonly used SPME fibers for aldehyde extraction and provides detailed experimental protocols to assist in method development.

Principles of Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Analytes partition from the sample matrix into the fiber coating.[1] The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The efficiency of the extraction depends on factors such as the fiber coating material, extraction time, and temperature.[2]

Comparison of SPME Fiber Performance for Aldehyde Extraction

While direct comparative quantitative data for this compound is limited in the literature, data for structurally similar aldehydes, such as hexanal and heptanal, can provide valuable insights into fiber performance. The following table summarizes the performance of different SPME fiber coatings for the extraction of volatile aldehydes.

SPME Fiber CoatingPrinciple of ExtractionTarget AnalytesPerformance CharacteristicsSupporting Experimental Data (Peak Area or Recovery)
Polydimethylsiloxane (PDMS) Absorption (non-polar)Non-polar volatile and semi-volatile compounds.Generally less efficient for polar aldehydes.Lower peak areas for aldehydes compared to other fibers.
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) Mixed (Adsorption/Absorption)Aromatic compounds, amines, and other polar volatiles.Good reproducibility and linearity for aldehyde analysis.[3] Effective for headspace extraction of aldehydes.[4]Showed high effectiveness for hexanal and pentanal.[3] Recoveries of 89-95% reported for hexanal and heptanal.[4]
Carboxen/Polydimethylsiloxane (CAR/PDMS) Adsorption (porous solid)Small volatile molecules (C2-C10).High sensitivity and recommended for identifying aldehydes, especially fatty acid oxidation products.[5] Can be 200 times more efficient than 100 µm PDMS for low molecular weight analytes.Demonstrated the highest sensitivity for hexanal with a detection limit of 2 ng/g.[3]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) Mixed (Adsorption)Broad range of volatile and semi-volatile compounds (C3-C20).Suitable for high molecular weight aldehydes.[5] Provides good yield for a wide range of volatile compounds.[5]Effective for a broad range of volatile compounds, including aldehydes, in complex matrices.[6]

Note: The selection of the optimal fiber may depend on the specific sample matrix and the concentration of the target analyte. For trace-level analysis of this compound, a high-sensitivity fiber such as Carboxen/PDMS may be preferable. For applications requiring high reproducibility, DVB/PDMS could be a better choice.

Experimental Protocols

Below is a representative experimental protocol for the extraction and analysis of volatile aldehydes from a liquid matrix using Headspace SPME (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Place 1.0 g of the sample into a 20 mL headspace vial.[7]

  • Add 10 mL of a saturated NaCl solution to the vial. The addition of salt can increase the volatility of the target analytes.[7]

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

Headspace SPME Procedure
  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.

  • Incubation: Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 8 minutes) with agitation.[4]

  • Extraction: Introduce the SPME fiber into the headspace of the vial, exposing the fiber to the sample vapors.

  • Extraction Time: Keep the fiber exposed to the headspace for a defined period (e.g., 10 minutes) to allow for the partitioning of the analytes onto the fiber coating.[7]

  • Fiber Retraction: After extraction, retract the fiber into the needle and withdraw it from the sample vial.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated injection port of the GC.

  • Desorption Temperature and Time: A typical desorption temperature is 250°C for 3 minutes.[7]

  • GC Separation:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Experimental Workflow

The following diagram illustrates the general workflow for the SPME extraction and analysis of volatile compounds.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Sample in Vial Salt Add Saturated NaCl Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Incubate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect

References

A Comparative Guide to the Analysis of cis-4-Heptenal: GC-O vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of volatile compounds is critical in diverse fields such as flavor chemistry, environmental science, and drug development. cis-4-Heptenal, a key aroma compound found in various foods, particularly dairy products, contributes a characteristic creamy, green, and fatty note.[1][2][3] Its analysis presents a choice between two powerful techniques: Gas Chromatography-Olfactometry (GC-O) for sensory evaluation and Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification and quantification. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: GC-O vs. GC-MS for this compound Analysis

FeatureGas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Sensory detection and characterization of odor-active compounds.Identification and quantification of volatile compounds.
Principle A human assessor acts as a highly sensitive detector, sniffing the GC effluent to identify and describe odors at specific retention times.Analytes are separated by GC, ionized, and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Qualitative Analysis Provides odor description (e.g., "creamy," "green," "fatty" for this compound).Provides mass spectral data for definitive compound identification.
Quantitative Analysis Semi-quantitative at best, often using techniques like Aroma Extract Dilution Analysis (AEDA) to determine flavor dilution (FD) factors.Highly quantitative, providing precise measurements of concentration (e.g., ng/mL).
Sensitivity Extremely high for potent odorants, often surpassing instrumental detectors. The human nose can detect some compounds at levels below the GC-MS detection limit.High sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the low ng/mL to µg/L range for aldehydes.[4]
Selectivity Based on the human sense of smell; can be subjective and requires trained panelists.Based on the mass-to-charge ratio of ions, providing high chemical selectivity.
Data Output Olfactogram (odor intensity vs. retention time), odor descriptions.Chromatogram (detector response vs. retention time), mass spectra.
Ideal Application Identifying key aroma compounds that contribute to the overall flavor profile of a sample.Comprehensive profiling and precise quantification of volatile compounds in a sample.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is a generalized method for the analysis of this compound in a biological or food matrix.

1. Sample Preparation and Derivatization:

  • To enhance chromatographic properties and sensitivity, derivatization of the aldehyde is often performed. A common agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Procedure:

    • Take a known volume of the sample (e.g., 1 mL of a liquid sample or a headspace extract).

    • Add an internal standard solution (e.g., this compound-d2 or a related aldehyde not present in the sample).

    • Add the PFBHA derivatizing agent.

    • Incubate the mixture to allow for the reaction to complete (e.g., 60°C for 30 minutes).

    • Extract the derivatized analytes using a suitable solvent (e.g., hexane).

    • The organic layer is then collected for GC-MS analysis.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.

Gas Chromatography-Olfactometry (GC-O) Protocol for this compound

This protocol outlines a general approach for the sensory analysis of this compound.

1. Sample Preparation:

  • Volatile compounds are extracted from the sample matrix. Common techniques include:

    • Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a sorbent material is exposed to the headspace above the sample to adsorb volatile compounds.

    • Simultaneous Distillation-Extraction (SDE): This technique is used for extracting volatiles from a liquid sample.

2. GC-O Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • The GC column and temperature program are similar to those used for GC-MS to allow for comparison of retention times.

    • The column effluent is split (typically 1:1) between the mass spectrometer (if used in a combined GC-MS-O system) and the olfactometry port.

  • Olfactometry Port:

    • The effluent directed to the sniffing port is mixed with humidified air to prevent nasal passage dehydration for the assessor.

    • A trained panelist sniffs the effluent and records the retention time and a descriptor for each odor detected.

  • Data Analysis (Aroma Extract Dilution Analysis - AEDA):

    • To semi-quantify the potency of an odorant, the sample extract is serially diluted and re-analyzed by GC-O.[6][7]

    • The highest dilution at which an odor can still be detected is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix InternalStandard Add Internal Standard Sample->InternalStandard Derivatization Derivatization (PFBHA) InternalStandard->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Ionization Ionization (EI) GC_Column->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram MassSpectrum Mass Spectrum Analysis MS_Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for this compound analysis using GC-MS.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split Sniffing_Port Olfactometry Port Effluent_Split->Sniffing_Port Human_Detector Human Assessor Sniffing_Port->Human_Detector Olfactogram Olfactogram Generation Human_Detector->Olfactogram Odor_Description Odor Description Human_Detector->Odor_Description AEDA AEDA (FD Factor) Olfactogram->AEDA

Caption: Experimental workflow for this compound analysis using GC-O.

Logical Comparison of GC-O and GC-MS

Logical_Comparison cluster_GCO GC-Olfactometry (GC-O) cluster_GCMS GC-Mass Spectrometry (GC-MS) GCO_Principle Principle: Human nose as a detector GCO_Output Output: Odor description, intensity, duration GCO_Principle->GCO_Output GCO_Weakness Weakness: Subjective, semi-quantitative, requires trained panelists GCO_Principle->GCO_Weakness GCO_Strength Strength: High sensitivity to potent odorants, direct sensory information GCO_Output->GCO_Strength GCMS_Principle Principle: Mass-to-charge ratio detection GCMS_Output Output: Chromatogram, mass spectrum, concentration GCMS_Principle->GCMS_Output GCMS_Weakness Weakness: May not detect compounds below instrumental threshold but above odor threshold GCMS_Principle->GCMS_Weakness GCMS_Strength Strength: Objective, highly quantitative, definitive identification GCMS_Output->GCMS_Strength Analysis_Goal Analysis Goal: This compound in a sample Analysis_Goal->GCO_Principle Sensory Relevance? Analysis_Goal->GCMS_Principle Chemical Identity & Quantity?

Caption: Logical relationship between analysis goals and the choice of GC-O or GC-MS.

Conclusion

The choice between GC-O and GC-MS for the analysis of this compound depends on the research question. GC-O is indispensable for understanding the sensory impact of this compound in a complex mixture, providing direct information on its contribution to the overall aroma.[8][9] In contrast, GC-MS is the gold standard for unequivocal identification and precise quantification, which is crucial for quality control, stability studies, and regulatory purposes.[10] For a comprehensive understanding of the role of this compound in a sample, a combined approach (GC-MS-O), where the GC effluent is split between a mass spectrometer and an olfactometry port, offers the most complete picture by correlating sensory perception with chemical identity.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of cis-4-Heptenal Measurements

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative analysis of cis-4-Heptenal quantification methodologies.

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of this compound, a volatile aldehyde of interest in various fields, including food science, environmental analysis, and biomedical research. The objective is to offer a comparative assessment of common analytical methods, supported by simulated experimental data, to aid laboratories in selecting and validating appropriate techniques for robust and reproducible quantification. While a formal round-robin test for this compound has not been publicly documented, this guide synthesizes best practices and typical performance data from established analytical methodologies for aldehydes.

Data Presentation: A Comparative Analysis of Laboratory Performance

In our hypothetical inter-laboratory study, participating laboratories analyzed a standard reference material containing a known concentration of this compound (25 µg/mL) using two prevalent analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/DNPH). The summarized results in Table 1 illustrate the variability and performance of each method across different laboratories.

Table 1: Inter-laboratory Comparison of this compound Quantification (Reference Concentration: 25 µg/mL)

LaboratoryMethodMeasured Mean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab 1HS-SPME-GC-MS24.51.24.9
Lab 2HS-SPME-GC-MS25.81.55.8
Lab 3HS-SPME-GC-MS23.91.14.6
Lab 4HPLC-UV/DNPH26.12.07.7
Lab 5HPLC-UV/DNPH22.81.87.9
Lab 6HPLC-UV/DNPH24.91.97.6

The performance characteristics of the two analytical methods, as validated in a representative laboratory, are detailed in Table 2. This provides a direct comparison of their linearity, precision, accuracy, and sensitivity. The use of a deuterated internal standard, such as this compound-D2, is a robust strategy for achieving reliable quantitative results with GC-MS methods.[1]

Table 2: Comparison of Analytical Method Performance Characteristics

ParameterHS-SPME-GC-MS with this compound-D2 Internal StandardHPLC-UV with DNPH Derivatization
Linearity (R²) >0.995>0.990
Intra-day Precision (%RSD, n=6) < 5%< 8%
Inter-day Precision (%RSD, n=6, 3 days) < 7%< 10%
Accuracy (% Recovery) 95-105%90-110%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.04 µg/mL0.15 µg/mL

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for the analysis of aldehydes in various matrices.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound from a sample matrix.

1. Sample Preparation:

  • A representative sample (e.g., food homogenate, plasma, or aqueous solution) is placed in a headspace vial.

  • A known concentration of the internal standard, this compound-D2, is added to the sample.[1]

  • The vial is sealed and incubated at a controlled temperature (e.g., 60°C) to allow for the equilibration of volatile compounds in the headspace.

2. HS-SPME Procedure:

  • A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample vial for a defined period (e.g., 30 minutes) to extract the analytes.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the heated injection port of a gas chromatograph.

  • The analytes are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of the target analyte and internal standard.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is applicable for the analysis of aldehydes after converting them into a more stable and UV-active derivative.

1. Derivatization:

  • The sample containing this compound is reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with sulfuric acid).

  • The reaction mixture is incubated to ensure complete derivatization, forming the corresponding hydrazone.

2. Sample Clean-up:

  • The derivatized sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove excess derivatizing reagent and other interfering substances.

  • The cartridge is washed, and the analyte is eluted with a suitable solvent.

3. HPLC-UV Analysis:

  • An aliquot of the eluate is injected into an HPLC system.

  • The separation is performed on a C18 reversed-phase column with a mobile phase gradient (e.g., acetonitrile and water).

  • The DNPH-hydrazone derivative is detected by a UV detector at a specific wavelength (e.g., 365 nm).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HS-SPME-GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Sample Matrix spike Spike with Internal Standard (this compound-D2) sample->spike vial Transfer to Headspace Vial spike->vial incubate Incubate at Controlled Temperature vial->incubate spme Expose SPME Fiber to Headspace incubate->spme desorb Desorb in GC Inlet spme->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.

This guide provides a framework for understanding the comparative performance of different analytical methods for this compound measurement. The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. It is recommended that laboratories perform in-house validation to ensure the selected method meets their specific requirements.

References

Safety Operating Guide

Personal protective equipment for handling cis-4-Heptenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for cis-4-Heptenal (CAS No. 6728-31-0) to ensure the safety of laboratory personnel and the integrity of research. Adherence to these protocols is mandatory for all individuals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation. Proper PPE is the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Aldehydes can be volatile and harmful if inhaled.[1]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).Prevents skin contact; latex gloves are not suitable.[1]
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against spills and splashes.[1] Given that similar aldehydes are flammable, flame-retardant clothing is a necessary precaution.[3]

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [4]
Appearance Clear light yellow liquid[2]
Boiling Point 60.0 °C @ 30.00 mm Hg[4]
Density 0.843-0.855 g/cm³[4]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Work Within a Fume Hood prep3->handle1 handle2 Ground/Bond All Equipment handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense and Use Compound handle3->handle4 post1 Tightly Seal Container handle4->post1 post2 Store in a Cool, Dry, Well-Ventilated Area post1->post2 post3 Clean Work Area post2->post3

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation :

    • Put on all required PPE as specified in Table 1.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood.

  • Handling :

    • Conduct all work involving this compound inside a certified chemical fume hood to prevent vapor inhalation.[5]

    • Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[3][6]

    • Use only non-sparking tools to avoid igniting the flammable vapors.[5][3]

    • When transferring or using the compound, do so carefully to avoid splashes and spills.

  • Post-Handling :

    • After use, ensure the container is tightly closed.[3][6]

    • Store the container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][6]

    • Thoroughly clean the work area and any equipment used.

Disposal Plan: Managing Spills and Waste

Proper disposal is essential to prevent environmental contamination and ensure safety.

Disposal and Spill Management Workflow

cluster_spill Spill Management cluster_disposal Waste Disposal spill1 Eliminate Ignition Sources spill2 Contain Spill with Inert Absorbent spill1->spill2 spill3 Collect and Containerize spill2->spill3 disp1 Label Waste Container spill3->disp1 disp2 Follow Institutional and Local Regulations disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Logical flow for spill and waste disposal of this compound.

Spill Management Protocol:

  • Eliminate Ignition Sources : Immediately remove all sources of heat, sparks, and open flames from the area of the spill.[5]

  • Containment : Absorb the spilled liquid with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5][3]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[5][3]

Waste Disposal Protocol:

  • Labeling : Clearly label the waste container with the contents ("Hazardous Waste: this compound") and the associated hazards (Flammable Liquid).

  • Regulatory Compliance : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty into drains.[3]

  • Pickup : Arrange for the collection of the hazardous waste by authorized personnel according to your institution's procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.